molecular formula C12H16O2 B1580521 Pentyl benzoate CAS No. 2049-96-9

Pentyl benzoate

Cat. No.: B1580521
CAS No.: 2049-96-9
M. Wt: 192.25 g/mol
InChI Key: QKNZNUNCDJZTCH-UHFFFAOYSA-N
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Description

Pentyl benzoate is a natural product found in Liriope and Helianthus annuus with data available.

Properties

IUPAC Name

pentyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-3-7-10-14-12(13)11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNZNUNCDJZTCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2051849
Record name Pentyl benzoate
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2049-96-9
Record name Pentyl benzoate
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Record name Amyl benzoate
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Record name Benzoic acid, pentyl ester
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Record name Pentyl benzoate
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Record name Pentyl benzoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMYL BENZOATE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Pentyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl benzoate (B1203000) (also known as amyl benzoate) is an organic ester formed from the condensation of benzoic acid and n-pentanol.[1] It is a colorless to pale yellow liquid recognized for its pleasant, fruity, and floral aroma, which has led to its widespread use in the fragrance, flavor, and cosmetics industries.[2][3] In a research and development context, particularly in drug development and formulation, pentyl benzoate serves as a versatile non-polar solvent and a potential emollient in topical preparations.[1][2] A thorough understanding of its physicochemical properties is critical for its effective application, ensuring predictability in formulations, and for the development of analytical methodologies.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and graphical representations of relevant chemical processes.

Core Physicochemical Data

The fundamental properties of this compound are summarized in the tables below, offering a consolidated resource for quick reference and comparison.

Table 1: General and Chemical Identifiers
PropertyValueReference(s)
IUPAC Name This compound
Synonyms Amyl benzoate, n-Pentyl benzoate[1]
CAS Number 2049-96-9[4]
Molecular Formula C₁₂H₁₆O₂[4]
Molecular Weight 192.25 g/mol [4]
Appearance Colorless to almost colorless clear liquid[4]
Odor Pleasant, fruity, balsam, floral[1][3]
SMILES CCCCCOC(=O)C1=CC=CC=C1[1]
InChI Key QKNZNUNCDJZTCH-UHFFFAOYSA-N[1]
Table 2: Physical and Thermodynamic Properties
PropertyValueReference(s)
Boiling Point 260 °C (at 760 mmHg)[4]
Density 0.991 g/mL[5]
Refractive Index 1.495 - 1.496[5][6]
Flash Point 130 °C (266 °F)[4]
Vapor Pressure 0.00752 mmHg at 25°C[6]
logP (o/w) 4.09[7]
Table 3: Solubility Data
SolventSolubilityReference(s)
Water Insoluble (practically)[4][7]
Organic Solvents Soluble[4]
Alcohol Soluble[8]

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

Table 4: Key Spectroscopic Peaks
SpectroscopyKey Peaks / ShiftsReference(s)
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.07-8.04 (m, 2H), 7.56-7.52 (m, 1H), 7.44-7.40 (m, 2H), 4.31 (t, 2H), 1.78-1.71 (m, 2H), 1.45-1.38 (m, 4H), 0.93 (t, 3H)[9]
¹³C NMR (CDCl₃, 22.53 MHz)δ (ppm): 166.64, 132.72, 130.83, 129.61, 128.34, 65.12, 28.58, 28.32, 22.41, 13.94[9]
Mass Spectrometry (EI) m/z: 123 (base peak), 105, 77, 70[9]

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physicochemical properties of this compound.

Synthesis: Fischer Esterification

This compound is typically synthesized via the Fischer esterification of benzoic acid with n-pentanol, using a strong acid catalyst like sulfuric acid.

Objective: To synthesize this compound from benzoic acid and n-pentanol.

Materials:

  • Benzoic acid

  • n-Pentanol (Amyl alcohol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine benzoic acid and an excess of n-pentanol (e.g., a 3:1 molar ratio of alcohol to acid).[10]

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.[11]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 1-2 hours to allow the reaction to approach equilibrium.[8] The progress can be monitored by Thin Layer Chromatography (TLC).[12]

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel containing deionized water.

    • Add diethyl ether to extract the this compound. Shake the funnel, venting frequently.[11]

    • Separate the layers. The organic (ether) layer contains the ester.

  • Neutralization and Washing:

    • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the sulfuric acid catalyst and remove any unreacted benzoic acid.[10] Vent frequently as CO₂ gas will be produced.

    • Wash the organic layer sequentially with deionized water and then with saturated sodium chloride solution.[8]

  • Drying: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.[10]

  • Solvent Removal and Purification:

    • Filter the dried solution to remove the drying agent.

    • Remove the diethyl ether using a rotary evaporator.

    • Purify the crude this compound by vacuum distillation to prevent thermal decomposition, as it has a high atmospheric boiling point.[13]

Determination of Boiling Point

The boiling point is a critical indicator of purity.

Methodology: The distillation range of this compound can be determined following the principles outlined in ASTM D1078 - Standard Test Method for Distillation Range of Volatile Organic Liquids .[4][6][14]

  • Apparatus: A standard distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving graduate, and a calibrated thermometer.

  • Procedure: A measured volume of the purified this compound is placed in the distillation flask with boiling chips.

  • The sample is heated, and the temperature is recorded at the point the first drop of distillate falls from the condenser (Initial Boiling Point) and throughout the distillation process until the final drop evaporates (Dry Point).

  • Since this compound has a high boiling point, vacuum distillation is the preferred method to prevent decomposition.[13] The observed boiling point is then corrected to standard atmospheric pressure.

Determination of Density

Density is a fundamental property used for quality control and volume-to-mass conversions.

Methodology: The density of liquid this compound is accurately measured using a digital density meter, following the procedure in ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter .[15][16][17]

  • Apparatus: A calibrated digital density meter featuring an oscillating U-tube.

  • Procedure: The instrument is calibrated using air and certified reference water.

  • A small volume (approx. 1-2 mL) of the this compound sample is injected into the thermostated U-tube.[17]

  • The instrument measures the oscillation period of the U-tube containing the sample, which is directly related to the sample's density. The result is displayed digitally.

Determination of Refractive Index

The refractive index is a sensitive measure of a substance's purity and composition.

Methodology: The refractive index of this compound is determined using a refractometer according to the guidelines of ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids .[1][5][18]

  • Apparatus: A calibrated refractometer (e.g., an Abbe refractometer) with a constant temperature bath and a sodium light source.

  • Procedure: Calibrate the instrument with a standard of known refractive index.

  • Apply a few drops of the this compound sample to the prism of the refractometer, which is maintained at a constant temperature (typically 20°C or 25°C).

  • Close the prisms and allow the sample to reach thermal equilibrium.

  • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

  • Read the refractive index from the instrument's scale.

Mandatory Visualizations

The following diagrams illustrate key chemical relationships and workflows relevant to this compound research.

Fischer_Esterification cluster_reactants Reactants cluster_products Products Benzoic_Acid Benzoic Acid (C₇H₆O₂) Process Fischer Esterification (Reversible Reaction) Benzoic_Acid->Process Pentanol n-Pentanol (C₅H₁₂O) Pentanol->Process Pentyl_Benzoate This compound (C₁₂H₁₆O₂) Water Water (H₂O) Catalyst H₂SO₄ (Acid Catalyst) Catalyst->Process catalyzes Process->Pentyl_Benzoate Process->Water

Caption: Logical diagram of the Fischer Esterification reaction for this compound synthesis.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification start Combine Reactants (Benzoic Acid, n-Pentanol, H₂SO₄) reflux Heat under Reflux (1-2 hours) start->reflux cool Cool to RT reflux->cool extract Extraction (Ether & Water) cool->extract wash_bicarb Wash with 5% NaHCO₃ extract->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry Organic Layer (Anhydrous MgSO₄) wash_brine->dry filter Filter dry->filter evaporate Solvent Removal (Rotary Evaporator) filter->evaporate distill Vacuum Distillation evaporate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis and purification of this compound.

Benzoate_Biosynthesis Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL Benzoyl_CoA Benzoyl-CoA Cinnamic_Acid->Benzoyl_CoA β-oxidation pathway Benzoic_Acid Benzoic Acid Benzoyl_CoA->Benzoic_Acid Pentyl_Benzoate This compound Benzoic_Acid->Pentyl_Benzoate Acyltransferase Pentanol n-Pentanol Pentanol->Pentyl_Benzoate

Caption: Simplified plant biosynthesis pathway leading to benzoate formation.

References

Spectroscopic Data of Pentyl Benzoate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for pentyl benzoate (B1203000), a common fragrance and flavor ingredient. The information presented herein is intended to assist researchers and professionals in the fields of chemistry, materials science, and drug development in the identification, characterization, and quality control of this compound. This document details nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the ¹H and ¹³C NMR spectroscopic data for pentyl benzoate, recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons of the benzoate group and the aliphatic protons of the pentyl chain.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.05dd2HH-2', H-6' (ortho to C=O)
7.55t1HH-4' (para to C=O)
7.44t2HH-3', H-5' (meta to C=O)
4.31t2H-OCH₂-
1.76quint2H-OCH₂CH ₂-
1.42m4H-CH₂CH ₂CH ₂CH₃
0.94t3H-CH₃

Table 1: ¹H NMR Spectroscopic Data for this compound.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
166.6C=O (Ester carbonyl)
132.8C-4' (para)
130.2C-1' (ipso)
129.5C-2', C-6' (ortho)
128.3C-3', C-5' (meta)
65.1-OCH₂-
28.5-OCH₂C H₂-
28.2-CH₂C H₂CH₂CH₃
22.3-C H₂CH₃
14.0-CH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • A sample of high-purity this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).

  • The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: Ambient probe temperature.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.

    • Relaxation delay: 2-5 seconds

Infrared (IR) Spectroscopy

Due to the unavailability of a specific experimental IR spectrum for this compound in the searched databases, this section provides the characteristic infrared absorption frequencies for the functional groups present in the molecule, based on data from similar ester compounds.

Wavenumber (cm⁻¹)IntensityAssignment
~3070 - 3030MediumAromatic C-H stretch
~2960 - 2860Medium-StrongAliphatic C-H stretch
~1720 Strong C=O (Ester carbonyl) stretch
~1600, ~1450Medium-WeakC=C Aromatic ring stretch
~1270StrongC-O (Ester) stretch (asymmetric)
~1110StrongC-O (Ester) stretch (symmetric)
~710StrongAromatic C-H bend (out-of-plane)

Table 3: Expected Infrared Absorption Frequencies for this compound.

Experimental Protocol for FT-IR Spectroscopy (Neat Liquid)

Sample Preparation:

  • Ensure the ATR crystal of the FT-IR spectrometer is clean.

  • Place a single drop of pure this compound directly onto the center of the ATR crystal.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background: A background spectrum of the clean, empty ATR crystal is recorded.

  • Sample Analysis: The sample spectrum is recorded.

  • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy

An experimental UV-Vis spectrum for this compound was not available in the searched databases. However, the UV-Vis absorption characteristics can be predicted based on the spectrum of benzoic acid and other benzoate esters. The primary absorption is due to the π → π* electronic transitions within the benzene (B151609) ring.

λmax (nm)Molar Absorptivity (ε)SolventAssignment
~228-232HighEthanol (B145695) or Hexaneπ → π* (Benzoyl chromophore)
~270-280LowEthanol or Hexaneπ → π* (Benzoyl chromophore, fine structure)

Table 4: Expected UV-Vis Absorption Data for this compound.

Experimental Protocol for UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration in a UV-grade solvent such as ethanol or hexane.

  • Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

Instrumentation and Data Acquisition:

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes.

  • Blank: The pure solvent used for dilution is used as the blank reference.

  • Wavelength Range: Scan from 400 nm down to 200 nm.

  • Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding absorbance value are recorded. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Interpretation Sample This compound Sample NMR_Prep Dissolve in CDCl3 Add TMS Sample->NMR_Prep IR_Prep Place neat liquid on ATR crystal Sample->IR_Prep UV_Prep Prepare dilute solution in Ethanol Sample->UV_Prep NMR_Acq ¹H and ¹³C NMR Spectroscopy NMR_Prep->NMR_Acq IR_Acq FT-IR Spectroscopy IR_Prep->IR_Acq UV_Acq UV-Vis Spectroscopy UV_Prep->UV_Acq NMR_Data Chemical Shifts Coupling Constants Integration NMR_Acq->NMR_Data IR_Data Vibrational Frequencies IR_Acq->IR_Data UV_Data λmax Molar Absorptivity UV_Acq->UV_Data Structure Structural Elucidation and Characterization NMR_Data->Structure IR_Data->Structure UV_Data->Structure

Workflow for Spectroscopic Analysis of this compound.

An In-depth Technical Guide to Pentyl Benzoate (CAS: 2049-96-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pentyl benzoate (B1203000) (CAS: 2049-96-9), a benzoate ester with applications in the fragrance, flavor, and cosmetic industries. This document consolidates key technical data, experimental protocols, and relevant biological information to support research and development activities.

Chemical and Physical Properties

Pentyl benzoate is an ester formed from the reaction of benzoic acid and n-pentanol. It is a colorless to pale yellow liquid with a characteristic mild, sweet, and fruity odor.[1][2] Its non-polar nature dictates its solubility primarily in organic solvents, with limited solubility in water.[1]

PropertyValueSource(s)
Chemical Formula C₁₂H₁₆O₂[1]
Molecular Weight 192.25 g/mol [1]
CAS Number 2049-96-9[1][2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 260 °C[1]
Flash Point 130 °C[1]
Density 0.987 g/cm³[1]
Refractive Index 1.50[1]
Water Solubility Insoluble[1]
LogP 4.09[3]
Synonyms n-Amyl benzoate, Benzoic acid pentyl ester[1][2]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃)
Chemical Shift (ppm) Assignment
8.052H, doublet
7.531H, triplet
7.422H, triplet
4.312H, triplet
1.762H, quintet
1.412H, sextet
0.933H, triplet
¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (ppm) Assignment
166.6C=O
132.8Ar-C
130.5Ar-C
129.5Ar-CH
128.3Ar-CH
65.1O-CH₂
28.4CH₂
28.2CH₂
22.4CH₂
14.0CH₃

Note: NMR data is compiled from typical values for benzoate esters and may vary slightly based on experimental conditions.[4][5][6][7]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H Stretch
2950-2850Aliphatic C-H Stretch
1730-1715C=O Ester Stretch
1600-1450Aromatic C=C Stretch
1310-1250C-C-O Stretch
1130-1100O-C-C Stretch

Note: IR data is based on characteristic absorptions for aromatic esters.[8][9]

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak at m/z = 192. Key fragmentation patterns include the loss of the pentoxy radical to form the stable benzoyl cation.

m/zRelative IntensityAssignment
192Low[M]⁺
123High[M - C₅H₉O]⁺
122Moderate[M - C₅H₁₀]⁺
105Very High (Base Peak)[C₆H₅CO]⁺
77High[C₆H₅]⁺

Note: Fragmentation data is based on typical patterns for benzoate esters.[10][11][12]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from benzoic acid and n-pentanol using sulfuric acid as a catalyst.

Materials:

  • Benzoic acid

  • n-Pentanol

  • Concentrated sulfuric acid

  • Diethyl ether

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, condenser, separatory funnel, heating mantle, distillation apparatus

Procedure:

  • In a round-bottom flask, combine benzoic acid (1.0 eq), n-pentanol (a 4-fold molar excess), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).[13][14]

  • Add boiling chips and attach a reflux condenser.

  • Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[13][15]

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the organic layer sequentially with deionized water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with saturated sodium chloride solution.[13][14]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Benzoic Acid + n-Pentanol + H₂SO₄ (cat.) Reflux Reflux (1-2 hours) Reactants->Reflux Quench Quench with H₂O Reflux->Quench Extraction Extract with Diethyl Ether Quench->Extraction Wash_H2O Wash with H₂O Extraction->Wash_H2O Wash_NaHCO3 Wash with 5% NaHCO₃ Wash_H2O->Wash_NaHCO3 Wash_NaCl Wash with sat. NaCl Wash_NaHCO3->Wash_NaCl Drying Dry with Na₂SO₄ Wash_NaCl->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product Pure this compound Distillation->Product

Caption: Workflow for the synthesis and purification of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, with a small amount of acid (e.g., phosphoric or formic acid) to improve peak shape.

  • Detection: UV at 230 nm.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar column, such as one with a 5% phenyl polysiloxane stationary phase.

  • Carrier Gas: Helium.

  • Injection: Split or splitless injection depending on the sample concentration.

  • Temperature Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to ensure good separation.

  • MS Detection: Electron ionization (EI) at 70 eV.

Biological Activity and Relevance to Drug Development

While this compound itself is not a primary active pharmaceutical ingredient, its parent molecule, benzoic acid, and other benzoate esters have established roles in the pharmaceutical industry. Benzoic acid and its salts are used as preservatives in oral and topical formulations due to their antimicrobial properties.[16][17]

Metabolism: Esters like this compound are susceptible to hydrolysis by esterases present in the body, particularly in the liver and plasma.[17] This hydrolysis would yield benzoic acid and n-pentanol. Benzoic acid is then metabolized in the liver, primarily through conjugation with glycine (B1666218) to form hippuric acid, which is subsequently excreted in the urine.

G This compound This compound Esterases\n(Liver, Plasma) Esterases (Liver, Plasma) This compound->Esterases\n(Liver, Plasma) Benzoic Acid Benzoic Acid Esterases\n(Liver, Plasma)->Benzoic Acid n-Pentanol n-Pentanol Esterases\n(Liver, Plasma)->n-Pentanol Glycine Conjugation\n(Liver) Glycine Conjugation (Liver) Benzoic Acid->Glycine Conjugation\n(Liver) Hippuric Acid Hippuric Acid Glycine Conjugation\n(Liver)->Hippuric Acid Renal Excretion Renal Excretion Hippuric Acid->Renal Excretion

Caption: Proposed metabolic pathway of this compound.

Antimicrobial Activity of Related Compounds: Research on related benzoate esters has shown some biological activity. For instance, synthetic bornyl benzoate derivatives have demonstrated in vitro activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[18] This suggests that the benzoate scaffold could be explored for the development of novel antimicrobial agents.

Drug Delivery: The physicochemical properties of esters like this compound, such as their lipophilicity, can be relevant in the design of drug delivery systems. While this compound is not currently used as a primary excipient, understanding the behavior of such esters can inform the development of prodrugs or lipid-based formulations.[19][20]

Safety and Handling

This compound is considered to have low toxicity, but it can cause skin and eye irritation.[1][2] It is also classified as a combustible liquid and is harmful to aquatic life with long-lasting effects.[2]

Handling Precautions:

  • Handle in a well-ventilated area.

  • Wear appropriate personal protective equipment, including gloves and safety glasses.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from heat, sparks, and open flames.

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2][21]

Incompatible Materials:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases[21]

Hazardous Decomposition Products:

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)[21]

This technical guide provides a foundational understanding of this compound for scientific and research professionals. The compiled data and protocols can serve as a valuable resource for its synthesis, analysis, and potential applications in various fields, including those related to drug development.

References

A Technical Guide to the Solubility of Pentyl Benzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pentyl benzoate (B1203000) in various organic solvents. Due to a lack of readily available quantitative data for pentyl benzoate, this guide also includes solubility information for shorter-chain alkyl benzoates to provide a comparative context. Additionally, a detailed experimental protocol for determining the solubility of esters like this compound is presented.

Introduction to this compound

This compound (also known as amyl benzoate) is an organic compound, specifically an ester of benzoic acid and pentanol. Its chemical formula is C₁₂H₁₆O₂.[1] It is a colorless liquid with a pleasant, fruity, or balsamic odor and is used in the fragrance and flavor industries.[1] From a chemical standpoint, this compound possesses a non-polar benzene (B151609) ring and a moderately polar ester group, with a five-carbon alkyl chain that contributes to its overall lipophilicity. This structure dictates its solubility characteristics, making it generally soluble in organic solvents and practically insoluble in water.[1][2]

Solubility of this compound and Related Alkyl Benzoates

This compound is widely described as being soluble in a variety of common organic solvents. However, specific quantitative solubility data (e.g., g/100 mL or molarity at a given temperature) is not extensively documented in publicly available literature. For many common organic solvents, particularly those with low polarity, it is expected to be miscible.

To provide a useful reference for formulation and research, the following tables summarize the available qualitative solubility information for this compound and quantitative data for shorter-chain alkyl benzoates. The trend of increasing alkyl chain length generally corresponds to increased solubility in non-polar organic solvents.

Table 1: Qualitative Solubility of this compound in Organic Solvents

SolventSolubilityReference
EthanolSoluble[3]
EtherSoluble[4]
Propylene GlycolPoorly Soluble[5][6]
Mineral OilSoluble[5][6][7]
General Organic SolventsSoluble[1][3]

Table 2: Solubility of Shorter-Chain Alkyl Benzoates in Common Organic Solvents

CompoundSolventSolubilityReference
Methyl Benzoate EthanolMiscible[8]
EtherMiscible[8]
MethanolMiscible[8]
Carbon TetrachlorideSoluble[8]
Ethyl Benzoate EthanolMiscible[9][10]
EtherMiscible[7][11]
ChloroformHighly Soluble[12]
HexaneHighly Soluble[12]
Propyl Benzoate EthanolSoluble[13]
EtherSoluble[13]
Butyl Benzoate EthanolSoluble[4][5][6]
EtherSoluble[4]
OilSoluble[5][6]

Experimental Protocol for Solubility Determination

For instances where precise quantitative solubility data is required, the following experimental protocol, based on the widely accepted shake-flask method followed by concentration analysis via High-Performance Liquid Chromatography (HPLC), is recommended.

Principle

An excess amount of the solute (this compound) is equilibrated with the solvent of interest at a constant temperature. The resulting saturated solution is then filtered to remove any undissolved solute, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique such as HPLC.

Materials and Equipment
  • This compound (high purity)

  • Organic solvents of interest (HPLC grade)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • HPLC column suitable for reverse-phase chromatography (e.g., C18)

Procedure
  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that equilibrium is reached.

    • Accurately pipette a known volume of the desired organic solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Filtration:

    • After the equilibration period, allow the vial to rest at the constant temperature to allow the undissolved solid to sediment.

    • Carefully draw a sample of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved particles.

  • Preparation of Standards and Sample for HPLC Analysis:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) of a known concentration.

    • From the stock solution, prepare a series of calibration standards of decreasing concentrations through serial dilution.

    • Dilute the filtered saturated sample with a suitable solvent to a concentration that falls within the range of the calibration standards.

  • HPLC Analysis:

    • Set up the HPLC system with an appropriate mobile phase (e.g., a mixture of acetonitrile (B52724) and water) and a suitable flow rate.

    • Inject the calibration standards, starting with the lowest concentration, to generate a calibration curve (peak area vs. concentration).

    • Inject the diluted sample and record the peak area.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in the desired units (e.g., g/100 mL, mol/L).

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial and place in temperature-controlled shaker B->C D Agitate for 24-48 hours C->D E Filter supernatant to remove undissolved solid D->E F Prepare calibration standards and dilute sample E->F G Analyze by HPLC F->G H Calculate solubility from calibration curve G->H

Caption: Experimental workflow for determining this compound solubility.

Conclusion

While quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported, its chemical structure suggests high solubility, and likely miscibility, in many non-polar and moderately polar organic solvents. For applications requiring precise solubility values, the provided experimental protocol based on the shake-flask method and HPLC analysis offers a reliable and accurate approach. The comparative solubility data of shorter-chain alkyl benzoates further supports the expected solubility behavior of this compound.

References

"Pentyl benzoate" thermal stability and degradation profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Pentyl Benzoate (B1203000)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentyl benzoate, an ester of benzoic acid and pentanol, finds applications in various industries, including as a fragrance and flavor ingredient. A thorough understanding of its thermal stability and degradation profile is crucial for ensuring product quality, safety, and stability, particularly in applications involving elevated temperatures. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its anticipated thermal stability, a proposed degradation pathway based on analogous compounds, and detailed experimental protocols for its analysis. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates existing knowledge on the thermal decomposition of alkyl benzoates to provide a scientifically grounded profile.

Introduction

This compound (C₁₂H₁₆O₂) is a colorless liquid with a characteristic fruity, floral odor. Its use in formulations that may be subjected to heat during processing, storage, or application necessitates a detailed understanding of its thermal decomposition characteristics. Thermal degradation can lead to the formation of volatile and non-volatile impurities, potentially altering the product's chemical and sensory properties and raising safety concerns. This guide outlines the expected thermal stability and degradation products of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₂H₁₆O₂[1]
Molecular Weight 192.25 g/mol [1]
Boiling Point 268.8 - 272 °C at 760 mmHg[][3]
Appearance Clear, colorless liquid[1]
CAS Number 2049-96-9[1]

Thermal Stability and Degradation Profile

Expected Thermal Stability

This compound is expected to be thermally stable under normal storage conditions. However, at elevated temperatures, it will undergo decomposition. Safety Data Sheets indicate that hazardous decomposition products, such as carbon monoxide and carbon dioxide, are emitted under fire conditions.[4][5] In an inert atmosphere, a more controlled thermal degradation is expected.

Proposed Degradation Pathway

Based on studies of other alkyl esters, the primary thermal degradation pathway for this compound in an inert atmosphere is likely a unimolecular elimination reaction (pyrolysis) proceeding through a six-membered cyclic transition state (an Ei mechanism).[6] This mechanism involves the transfer of a hydrogen atom from the pentyl group to the carbonyl oxygen, leading to the formation of benzoic acid and 1-pentene.

A study on the pyrolysis of t-butyl benzoates revealed that the decomposition products were exclusively the corresponding alkene (isobutylene) and the benzoic acid derivative, supporting this proposed mechanism.[7]

Table 2: Proposed Thermal Degradation Products of this compound

Degradation ProductChemical FormulaStructure
Benzoic AcidC₇H₆O₂C₆H₅COOH
1-PenteneC₅H₁₀CH₂(CH₂)₃CH₃

It is important to note that at very high temperatures or in the presence of catalysts or reactive surfaces, other degradation pathways, including free-radical mechanisms, may occur, leading to a more complex mixture of degradation products.

Experimental Protocols

To experimentally determine the thermal stability and degradation profile of this compound, the following methodologies are recommended.

Thermogravimetric Analysis (TGA)

TGA is used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides information on the onset of decomposition and the temperature range over which degradation occurs.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert sample pan (e.g., alumina (B75360) or platinum).

  • Atmosphere: High-purity inert gas (e.g., nitrogen or argon) with a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program:

    • Equilibrate the sample at a temperature below its boiling point (e.g., 30 °C) for a sufficient time to achieve thermal stability.

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected (e.g., 600 °C).

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • The onset temperature of decomposition is determined from the initial point of mass loss.

    • The derivative of the TGA curve (DTG curve) is plotted to identify the temperature of the maximum rate of mass loss.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the degradation products formed during thermal decomposition. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Methodology:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: Place a small amount of this compound (typically in the microgram range) into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: A temperature sufficient to induce decomposition, determined from TGA data or by running a series of experiments at different temperatures (e.g., 300 °C, 400 °C, 500 °C).

    • Pyrolysis Time: Typically a few seconds.

    • Atmosphere: Helium.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: Set to a high temperature to ensure rapid transfer of pyrolysis products (e.g., 300 °C).

    • Oven Temperature Program: A program that allows for the separation of a wide range of volatile products (e.g., start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 10 minutes).

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a wide range to detect potential fragments (e.g., m/z 35-550).

  • Data Analysis: Identify the chromatographic peaks by comparing their mass spectra with a spectral library (e.g., NIST/Wiley).

Visualizations

Proposed Thermal Degradation Pathway of this compound

G Proposed Thermal Degradation of this compound pentyl_benzoate This compound transition_state Six-membered Cyclic Transition State pentyl_benzoate->transition_state Heat (Pyrolysis) products transition_state->products benzoic_acid Benzoic Acid products->benzoic_acid pentene 1-Pentene products->pentene G Experimental Workflow for Thermal Analysis cluster_tga Thermogravimetric Analysis (TGA) cluster_pygcms Pyrolysis-GC-MS tga_sample Sample Preparation (5-10 mg this compound) tga_run TGA Instrument Run (Inert Atmosphere, Temp Ramp) tga_sample->tga_run tga_data Data Analysis (TGA/DTG Curves) tga_run->tga_data tga_result Determine Decomposition Temperature Range tga_data->tga_result py_run Py-GC-MS Run (Pyrolysis followed by GC-MS) tga_result->py_run Informs Pyrolysis Temperature Selection py_sample Sample Preparation (µg scale this compound) py_sample->py_run py_data Data Analysis (Chromatogram and Mass Spectra) py_run->py_data py_result Identify Degradation Products py_data->py_result

References

An In-depth Technical Guide to the Photochemical Decomposition Pathways of Pentyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl benzoate (B1203000), an ester of benzoic acid and pentanol, finds applications in various industries, including as a fragrance ingredient and a solvent. Understanding its behavior under ultraviolet (UV) irradiation is crucial for assessing its stability in formulations, predicting potential degradation products, and ensuring the safety and efficacy of light-exposed products. This technical guide provides a comprehensive overview of the photochemical decomposition pathways of pentyl benzoate, detailing the underlying mechanisms, product distribution, and experimental protocols for its study.

The primary photochemical process governing the decomposition of this compound upon UV irradiation is the Norrish Type II reaction . This intramolecular process involves the abstraction of a gamma-hydrogen atom by the excited carbonyl group, leading to the formation of specific cleavage products. While the Norrish Type II pathway is dominant, minor contributions from other pathways, such as the Norrish Type I cleavage, can also occur.

Core Photochemical Decomposition Pathways

Upon absorption of UV light, this compound is promoted to an electronically excited state. From this excited state, it can undergo several decomposition pathways:

Norrish Type II Reaction (Primary Pathway)

The most significant photochemical reaction for this compound is the Norrish Type II cleavage. This intramolecular reaction proceeds through the following steps:

  • Photoexcitation: The carbonyl group of the ester absorbs a photon, transitioning to an excited singlet state (S₁) and subsequently to a triplet state (T₁) via intersystem crossing.

  • Intramolecular γ-Hydrogen Abstraction: The excited carbonyl oxygen abstracts a hydrogen atom from the γ-carbon of the pentyl chain, forming a 1,4-biradical intermediate.

  • β-Cleavage: The 1,4-biradical undergoes cleavage of the bond between the α- and β-carbons, yielding benzoic acid and 1-pentene.

  • Enol-Keto Tautomerization: The initial product is the enol form of benzoic acid, which rapidly tautomerizes to the more stable benzoic acid.

This pathway is the major route of decomposition, accounting for a significant portion of the photolyzed this compound.

Norrish Type I Reaction (Minor Pathway)

A minor competing pathway is the Norrish Type I reaction, which involves the homolytic cleavage of the bond between the carbonyl carbon and the alkoxy oxygen.

  • α-Cleavage: The excited this compound molecule undergoes cleavage of the acyl-oxygen bond, generating a benzoyl radical and a pentyloxy radical.

  • Subsequent Reactions: These radicals can then participate in a variety of secondary reactions, such as hydrogen abstraction to form benzaldehyde (B42025) and pentanol, or decarbonylation of the benzoyl radical to form a phenyl radical, which can lead to other minor products.

Photo-Fries Rearrangement (Negligible for Alkyl Benzoates)

The Photo-Fries rearrangement is a characteristic photochemical reaction of aryl esters, involving the migration of the acyl group to the aromatic ring to form hydroxyaryl ketones. While this is a common pathway for phenyl esters, it is generally not a significant pathway for alkyl esters like this compound where the ester oxygen is attached to an alkyl chain rather than an aromatic ring.

Quantitative Data

The following table summarizes the product distribution from the UV irradiation of this compound and related alkyl benzoates. The data is primarily based on studies of C3-C5 alkyl benzoates, providing a strong model for the behavior of this compound.

ProductTypical Yield (%)Photochemical Pathway
Benzoic Acid~40%Norrish Type II
Benzaldehyde< 4%Norrish Type I
Propiophenone~1.6%Minor side reaction
1-PenteneStoichiometrically equivalent to Benzoic AcidNorrish Type II

Quantum Yield (Φ):

Experimental Protocols

The following provides a detailed methodology for studying the photochemical decomposition of this compound.

Sample Preparation and Irradiation
  • Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent such as acetonitrile (B52724) or hexane. The concentration should be determined based on the analytical method to be used, typically in the range of 0.01 M to 0.1 M.

  • Irradiation Source: A medium-pressure mercury vapor lamp is a suitable UV source. The use of a filter, such as a Pyrex glass sleeve, can be employed to block short-wavelength UV radiation (< 290 nm) if desired. Low-pressure mercury vapor lamps emitting primarily at 254 nm can also be used.[2]

  • Reaction Vessel: The irradiation should be carried out in a quartz reaction vessel to allow for the transmission of UV light. The vessel should be sealed and the solution deoxygenated by bubbling with an inert gas like nitrogen or argon for 15-30 minutes prior to and during irradiation to prevent photo-oxidative side reactions.

  • Temperature Control: The reaction vessel should be maintained at a constant temperature using a water bath or a cooling system to ensure reproducibility.

Product Analysis
  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the separation and identification of the photoproducts.

  • Sample Preparation for GC-MS: After irradiation, an aliquot of the reaction mixture is taken. To analyze the acidic products like benzoic acid, derivatization is often necessary. A common method is to convert the acid to its more volatile methyl ester by reaction with diazomethane (B1218177) or a safer alternative like (trimethylsilyl)diazomethane.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating the components.

    • Injector: Split/splitless injector, with an appropriate injection volume (e.g., 1 µL).

    • Oven Program: A temperature program should be developed to achieve good separation of the starting material and all expected products. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C), and hold for a period to ensure elution of all compounds.

    • Mass Spectrometer: Operated in electron ionization (EI) mode. Data should be acquired in full scan mode to identify unknown products by comparing their mass spectra with libraries (e.g., NIST). Selected Ion Monitoring (SIM) can be used for quantification of known products for higher sensitivity.

  • Quantification: The concentration of the products and the remaining this compound can be determined by creating calibration curves using authentic standards for each compound. An internal standard can be added to the samples before analysis to improve the accuracy of quantification.

Mandatory Visualizations

Diagram of Photochemical Decomposition Pathways

Photochemical_Decomposition_of_Pentyl_Benzoate PentylBenzoate This compound ExcitedState Excited State (S₁ or T₁) PentylBenzoate->ExcitedState UV Light (hν) NorrishII_Intermediate 1,4-Biradical Intermediate ExcitedState->NorrishII_Intermediate Norrish Type II (γ-H abstraction) NorrishI_Radicals Benzoyl Radical + Pentyloxy Radical ExcitedState->NorrishI_Radicals Norrish Type I (α-cleavage) Propiophenone Propiophenone (minor) ExcitedState->Propiophenone Minor side reaction BenzoicAcid Benzoic Acid NorrishII_Intermediate->BenzoicAcid Pentene 1-Pentene NorrishII_Intermediate->Pentene Benzaldehyde Benzaldehyde NorrishI_Radicals->Benzaldehyde H abstraction

Caption: Primary photochemical decomposition pathways of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Sample Preparation cluster_irradiation UV Irradiation cluster_analysis Product Analysis Prep Prepare this compound Solution Deoxygenate Deoxygenate with N₂/Ar Prep->Deoxygenate Irradiate Irradiate with UV Lamp Deoxygenate->Irradiate Aliquot Take Aliquot Irradiate->Aliquot Derivatize Derivatize (for acids) Aliquot->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Quantify Identify & Quantify Products GCMS->Quantify

Caption: Workflow for studying this compound photodecomposition.

References

Enzymatic Hydrolysis of Pentyl Benzoate by Esterases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentyl benzoate (B1203000), an ester recognized for its pleasant aroma and applications in the fragrance and cosmetic industries, is susceptible to enzymatic hydrolysis by esterases. This process, which cleaves the ester bond to yield pentanol (B124592) and benzoic acid, is of significant interest for understanding the compound's metabolic fate, environmental degradation, and potential applications in biocatalysis. This technical guide provides an in-depth overview of the core principles governing the enzymatic hydrolysis of pentyl benzoate, focusing on two of the most industrially relevant and well-characterized ester-hydrolyzing enzymes: Porcine Liver Esterase (PLE) and Candida antarctica Lipase (B570770) B (CALB). While specific kinetic data for this compound is limited in publicly accessible literature, this guide consolidates available data on homologous alkyl benzoates, details robust experimental protocols for characterizing the hydrolysis reaction, and presents the underlying biochemical mechanisms.

Introduction to Esterases and Lipases in Benzoate Ester Hydrolysis

Esterases (EC 3.1.1.1) and lipases (EC 3.1.1.3) are hydrolases that catalyze the cleavage of ester bonds. Although both enzyme classes can hydrolyze benzoate esters, they have distinct characteristics. Esterases typically act on soluble, short-chain esters, while lipases preferentially hydrolyze water-insoluble long-chain triglycerides, exhibiting interfacial activation. However, this distinction is not absolute, and enzymes like Candida antarctica Lipase B (CALB) are known for their broad substrate specificity, efficiently hydrolyzing a wide range of esters.[1]

The core mechanism for hydrolysis by many esterases and lipases, including Porcine Liver Esterase (PLE) and CALB, involves a catalytic triad, most commonly composed of serine, histidine, and aspartate (or glutamate) residues located in the enzyme's active site.[1][2] The serine acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate, a process facilitated by the other residues in the triad.[2]

Key Enzymes for this compound Hydrolysis:

  • Porcine Liver Esterase (PLE): A widely used biocatalyst in organic synthesis, PLE is known for its broad substrate specificity and enantioselectivity.[3][4] It is a serine hydrolase that effectively catalyzes the hydrolysis of a variety of carboxylic acid esters.[4][5]

  • Candida antarctica Lipase B (CALB): One of the most versatile and robust lipases used in biocatalysis.[1][6] It does not exhibit the typical interfacial activation of other lipases, making it highly active towards a broad range of soluble and insoluble esters.[7]

Quantitative Data on Alkyl Benzoate Hydrolysis

CompoundAlkyl GroupHalf-life (t₁/₂) in Rat Plasma (min)Half-life (t₁/₂) in Rat Liver Microsomes (min)
Methyl benzoate-CH₃3615
Ethyl benzoate-CH₂CH₃1712
n-Propyl benzoate-CH₂CH₂CH₃10Not Reported
n-Butyl benzoate-CH₂CH₂CH₂CH₃10Not Reported

(Data sourced from a study on the hydrolytic stability of homologous esters. The study indicates that plasma stability was inversely proportional to the size of the alkoxyl group for the linear series from methyl to butyl benzoate.)

Interpretation and Extrapolation for this compound:

The data suggests a trend of decreasing stability (i.e., faster hydrolysis) as the length of the alkyl chain increases from methyl to propyl/butyl. This trend is likely influenced by factors such as the hydrophobicity of the substrate and its binding affinity to the active site of the esterases present in plasma and liver microsomes. Based on this trend, it can be reasonably predicted that This compound would exhibit a hydrolytic stability that is comparable to or slightly lower than that of n-butyl benzoate under similar enzymatic conditions.

Experimental Protocols

Monitoring the hydrolysis of a non-chromophoric ester like this compound requires analytical techniques capable of separating and quantifying the substrate and its products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice.

General Protocol for Enzymatic Hydrolysis Assay

This protocol provides a framework for assessing the hydrolysis of this compound by either PLE or CALB.

1. Materials and Reagents:

  • This compound (substrate)
  • Pentanol (product standard)
  • Benzoic acid (product standard)
  • Porcine Liver Esterase (PLE) or Candida antarctica Lipase B (CALB)
  • Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0-8.0)[3]
  • Acetonitrile (B52724) or Methanol (B129727) (for substrate stock solution and quenching)
  • Internal Standard (e.g., hexyl benzoate or another suitable, stable ester) for chromatography

2. Enzyme and Substrate Preparation:

  • Prepare a stock solution of the enzyme (e.g., 1 mg/mL) in cold buffer. Store on ice.
  • Prepare a stock solution of this compound (e.g., 100 mM) in acetonitrile or methanol.

3. Hydrolysis Reaction:

  • In a temperature-controlled vessel (e.g., a water bath set to 25-40°C), add the reaction buffer.[8]
  • Add the this compound stock solution to achieve the desired final substrate concentration (e.g., 1-10 mM). Allow the solution to equilibrate to the reaction temperature.
  • Initiate the reaction by adding a specific amount of the enzyme stock solution.
  • At defined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

4. Reaction Quenching and Sample Preparation:

  • Immediately quench the reaction in the aliquot by adding an equal volume of cold acetonitrile or methanol containing the internal standard. This will precipitate the enzyme and stop the reaction.
  • Vortex the quenched sample and centrifuge at high speed (e.g., >12,000 rpm) for 10 minutes to pellet the precipitated protein.[9]
  • Transfer the supernatant to an appropriate vial for HPLC or GC analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

1. Instrumentation and Conditions:

  • HPLC System: With UV Detector.
  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[10]
  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure protonation of benzoic acid). A typical starting point could be 50:50 (v/v) acetonitrile:water.[11]
  • Flow Rate: 1.0 mL/min.[10]
  • Column Temperature: 30-40°C.
  • Injection Volume: 10 µL.[10]
  • Detection Wavelength: Benzoic acid and this compound can be monitored at approximately 230 nm or 254 nm. Pentanol does not have a significant UV chromophore and cannot be detected this way.

2. Quantification:

  • Generate a calibration curve for this compound and benzoic acid using standards of known concentrations.
  • Calculate the concentration of the substrate remaining and the product formed at each time point by comparing their peak areas to the calibration curve, normalized using the internal standard.
  • The rate of hydrolysis can be determined from the decrease in substrate concentration or the increase in benzoic acid concentration over time.

Analytical Method: Gas Chromatography (GC)

GC is an excellent alternative, particularly as it can simultaneously quantify this compound and the non-UV-active product, pentanol.

1. Instrumentation and Conditions:

  • GC System: With a Flame Ionization Detector (FID).
  • Column: A polar capillary column such as a wax column (e.g., HP-INNOWAX, 30 m x 0.32 mm x 0.25 µm) is suitable for separating the ester and alcohol.[12]
  • Carrier Gas: Helium or Nitrogen.[13]
  • Injector Temperature: 250°C.[12]
  • Detector Temperature: 260°C.[13]
  • Oven Temperature Program: Start at a low temperature (e.g., 50°C) to resolve the solvent and pentanol, then ramp up to a higher temperature (e.g., 230°C) to elute the benzoic acid (if derivatized) and this compound. A typical program could be: hold at 50°C for 2 min, ramp at 10°C/min to 230°C, hold for 5 min.[12][13]
  • Injection: 1 µL, split injection.

2. Quantification:

  • Generate calibration curves for this compound, pentanol, and benzoic acid (note: benzoic acid may require derivatization for good peak shape in GC).
  • Quantify the compounds in the reaction samples based on their peak areas relative to the internal standard.

Mechanisms and Visualizations

The hydrolysis of this compound by a serine esterase proceeds via a well-established acyl-enzyme intermediate mechanism.

General Mechanism of Serine Esterase Catalysis

The reaction can be visualized as a two-step process: acylation and deacylation.

Enzymatic_Hydrolysis_Mechanism cluster_acylation Step 1: Acylation cluster_deacylation Step 2: Deacylation E_S Enzyme-Substrate Complex (E-S) TS1 Tetrahedral Intermediate 1 E_S->TS1 Nucleophilic Attack Acyl_E Acyl-Enzyme Intermediate TS1->Acyl_E Intermediate Collapse Pentanol Pentanol (Product 1) TS1->Pentanol Water Water Acyl_E->Water TS2 Tetrahedral Intermediate 2 Acyl_E->TS2 Water Attack E_P Enzyme-Product Complex (E-P) TS2->E_P Intermediate Collapse Benzoic_Acid Benzoic Acid (Product 2) TS2->Benzoic_Acid Enzyme Free Enzyme (Ser-OH) E_P->Enzyme Product Release Pentyl_Benzoate This compound (Substrate) Pentyl_Benzoate->E_S Enzyme->E_S

Caption: General mechanism for serine esterase-catalyzed hydrolysis of this compound.

Experimental Workflow for Kinetic Analysis

A logical workflow is crucial for obtaining reliable kinetic data for the hydrolysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Prep_Reagents Prepare Buffers, Substrate & Enzyme Stocks Setup Set up Reaction Mixture (Buffer + Substrate) Prep_Reagents->Setup Prep_Standards Prepare Analytical Standards (Substrate, Products, IS) Analysis HPLC or GC Analysis Prep_Standards->Analysis Initiate Initiate with Enzyme Setup->Initiate Sampling Time-course Sampling Initiate->Sampling Quench Quench Aliquots Sampling->Quench Centrifuge Centrifuge & Collect Supernatant Quench->Centrifuge Centrifuge->Analysis Quantify Quantify Substrate & Products Analysis->Quantify Plot Plot Concentration vs. Time Quantify->Plot Kinetics Calculate Initial Rate (V₀) Plot->Kinetics Parameters Determine Kinetic Parameters (Km, Vmax) Kinetics->Parameters

Caption: Experimental workflow for kinetic analysis of this compound hydrolysis.

Conclusion

The enzymatic hydrolysis of this compound represents a key transformation relevant to pharmacology, toxicology, and biotechnology. While direct kinetic data for this specific substrate remains an area for future research, a robust understanding can be built upon data from homologous esters and established enzymatic principles. Porcine Liver Esterase and Candida antarctica Lipase B are prime candidates for catalyzing this reaction. The experimental and analytical protocols detailed in this guide provide a comprehensive framework for researchers to systematically investigate the hydrolysis of this compound, determine its kinetic parameters, and explore its potential in various scientific and industrial applications.

References

Pentyl Benzoate: A Comprehensive Material Safety Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for pentyl benzoate (B1203000), tailored for its use in a laboratory setting. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties, hazards, and the necessary precautions for its handling.

Chemical Identification and Physical Properties

Pentyl benzoate, also known as amyl benzoate, is the ester formed from the condensation of benzoic acid and pentanol.[1] It is a colorless liquid with a floral, fruity, balsamic odor.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 2049-96-9[2][3][4][5][6]
Molecular Formula C₁₂H₁₆O₂[1][2][3][6]
Molecular Weight 192.25 g/mol [6]
Appearance Clear, colorless liquid[3][7]
Boiling Point 260 °C (500 °F; 533 K)[7]
Flash Point 113.2 °C (235.8 °F)[3]
Density 0.994 g/cm³[3]
Solubility Insoluble in water; soluble in organic solvents.[1][7]
Refractive Index 1.50[7]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2] Understanding these classifications is crucial for safe handling and use.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapor
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Hazardous to the Aquatic Environment, Long-Term HazardChronic 3H412: Harmful to aquatic life with long lasting effects

Understanding the GHS Classifications:

  • Flammable Liquid - Category 3: This classification is for liquids with a flash point of ≥ 23 °C and ≤ 60 °C. While some sources list a higher flash point, it is still considered a combustible liquid.[2]

  • Skin Irritation - Category 2: This classification is based on evidence that the substance can cause reversible skin damage.[2] This is often determined through animal studies (e.g., observing erythema and edema) or in vitro testing.

  • Eye Irritation - Category 2A: This indicates that the substance can cause reversible eye irritation.[2] The classification is based on data from animal studies (e.g., Draize test) or in vitro equivalents that assess corneal opacity, iritis, and conjunctival redness and swelling.

  • Aquatic Chronic - Category 3: This classification is for substances that are harmful to aquatic life with long-lasting effects.[2] This is determined by data on the substance's toxicity to aquatic organisms (e.g., fish, daphnia, algae) and its persistence and bioaccumulation potential.

Below is a logical workflow for the GHS classification of a chemical substance like this compound.

GHS_Classification_Workflow cluster_Data_Collection Data Collection & Evaluation cluster_Hazard_Assessment Hazard Assessment cluster_Classification Classification cluster_Communication Hazard Communication A Collect Physical, Chemical, and Toxicological Data B Evaluate Data Quality and Relevance A->B C Physical Hazards (e.g., Flammability) B->C D Health Hazards (e.g., Skin/Eye Irritation) B->D E Environmental Hazards (e.g., Aquatic Toxicity) B->E F Compare Data with GHS Criteria C->F D->F E->F G Assign Hazard Class and Category F->G H Select Signal Word, Pictograms, and Hazard/Precautionary Statements G->H I Generate Safety Data Sheet and Labels H->I

GHS Classification Workflow

Experimental Protocols

The following are general descriptions of experimental protocols typically used to determine the key physical and chemical properties of a substance like this compound. The specific standards used may vary by the testing laboratory.

Table 3: General Experimental Protocols for Physicochemical Properties

PropertyGeneral Methodology
Boiling Point Determined using methods such as those described in OECD Guideline 103, which involves distillation or ebulliometry to measure the temperature at which the vapor pressure of the liquid equals the external pressure.
Flash Point Typically determined using a closed-cup method, such as the Pensky-Martens closed-cup tester (ASTM D93) or as described in OECD Guideline 104. This involves heating the substance in a closed vessel and introducing an ignition source to determine the lowest temperature at which the vapors will ignite.
Density Can be measured using various techniques, including a hydrometer, a pycnometer, or an oscillating U-tube density meter, as outlined in methods like OECD Guideline 109.
Solubility in Water The flask method (OECD Guideline 105) is a common technique where the substance is dissolved in water at a specific temperature until saturation is reached, followed by the determination of the concentration of the substance in the aqueous phase.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

  • Handling: Handle in well-ventilated areas.[2] Avoid breathing vapors and contact with skin and eyes.[2] Keep away from heat, sparks, open flames, and other ignition sources.[2] Wear appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing.[2]

  • Storage: Store in tightly closed containers in a cool, dry, and well-ventilated area.[2] Keep away from strong oxidizing agents and strong acids.[2]

First Aid and Emergency Procedures

In the event of exposure or an accident, follow these first aid and emergency procedures.

Table 4: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Instructions
Inhalation Remove the victim to fresh air and keep at rest. Seek medical attention if symptoms occur.[2]
Skin Contact Wash thoroughly with soap and water. Remove contaminated clothing. Get medical attention if irritation develops.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Seek medical advice.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use foam, carbon dioxide, or dry chemical. Avoid using direct water jets.[2]

  • Specific Hazards: Vapors may form explosive mixtures with air.[2] Combustion produces carbon oxides.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[2]

Accidental Release Measures:

In the case of a spill, the following workflow should be followed to ensure a safe and effective cleanup.

Spill_Response_Workflow A This compound Spill Occurs B Evacuate Immediate Area A->B C Alert Others and Lab Supervisor B->C D Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) C->D E Contain the Spill with Inert Absorbent Material (e.g., Sand, Vermiculite) D->E F Collect Absorbed Material into a Labeled, Sealable Container E->F G Clean the Spill Area with Soap and Water F->G H Dispose of Waste as Hazardous Material in Accordance with Local Regulations G->H I Decontaminate or Dispose of PPE H->I J Document the Incident I->J

This compound Spill Response Workflow

Toxicological and Ecological Information

Toxicological Information:

  • Routes of Exposure: The primary routes of exposure are inhalation, ingestion, and contact with skin and eyes.[2]

  • Acute Effects: Causes skin and eye irritation.[2]

  • Chronic Effects: Prolonged or repeated exposure may cause dermatitis or sensitization.[2]

  • Mechanism of Action: While specific signaling pathways for this compound are not well-documented in publicly available literature, the toxicity of benzoates, in general, has been studied. For instance, in fungi, benzoates can lower the intracellular pH, leading to the inhibition of enzymes like phosphofructokinase, which disrupts glycolysis and cellular energy production.

Ecological Information:

  • Ecotoxicity: this compound is harmful to aquatic life with long-lasting effects.[2]

  • Persistence and Degradability: It is expected to be biodegradable.[2]

  • Bioaccumulative Potential: It has a low potential for bioaccumulation.[2]

  • Environmental Precautions: Prevent leakage into drains, surface water, or groundwater.[2]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[2] Do not release it into the environment.[2]

This guide is intended to provide comprehensive safety information for the laboratory use of this compound. It is not exhaustive, and users should always consult the most current Safety Data Sheet from their supplier and adhere to all applicable safety regulations.

References

"Pentyl benzoate" structural formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to Pentyl Benzoate (B1203000)

This technical guide provides an overview of the chemical properties of pentyl benzoate, a compound relevant to researchers and professionals in drug development and chemical synthesis.

Core Chemical Information

This compound is an ester formed from benzoic acid and pentanol.[1] It is also known by synonyms such as n-amyl benzoate and benzoic acid pentyl ester.[1][2] This compound is recognized for its characteristic pleasant, fruity odor and typically appears as a colorless to pale yellow liquid.[1]

Structural and Molecular Data

The structural and molecular properties of this compound are fundamental for its application in scientific research. These details are summarized below.

PropertyValue
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
CAS Number 2049-96-9
SMILES CCCCCOC(=O)C1=CC=CC=C1
InChI Key QKNZNUNCDJZTCH-UHFFFAOYSA-N

Data sourced from multiple chemical databases confirming the molecular formula and weight.[3][4][5][6]

Chemical Structure Diagram

The two-dimensional structure of this compound illustrates the arrangement of its constituent atoms, showing a benzene (B151609) ring attached to an ester group, which is in turn bonded to a five-carbon pentyl chain.

Caption: 2D structure of the this compound molecule.

References

Pentyl Benzoate: A Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the boiling point and vapor pressure of pentyl benzoate (B1203000) (C₁₂H₁₆O₂), a benzoic acid ester. This document is intended for researchers, scientists, and professionals in drug development who require accurate physicochemical data for this compound.

Executive Summary

Pentyl benzoate is a colorless liquid with applications as a fragrance and flavor ingredient, as well as a solvent in cosmetics and personal care products.[1] A thorough understanding of its boiling point and vapor pressure is crucial for its application in various industrial and research settings, including for purification, formulation, and safety assessments. This guide summarizes the available data for these properties and outlines the experimental methodologies for their determination.

Boiling Point of this compound

The boiling point is a fundamental physical property that indicates the temperature at which a liquid's vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For this compound, the normal boiling point (at atmospheric pressure) is consistently reported to be approximately 260 °C.

Tabulated Boiling Point Data
Boiling Point (°C)PressureReference(s)
260Atmospheric[1][2]
16744 mmHg[3]
Experimental Protocols for Boiling Point Determination

The determination of a liquid's boiling point can be achieved through several established laboratory techniques. Common methods include:

  • Distillation Method: A simple or fractional distillation apparatus is set up with the liquid sample. The temperature of the vapor that is in equilibrium with the boiling liquid is measured. The stable temperature reading on the thermometer during a steady distillation is recorded as the boiling point.

  • Thiele Tube Method: This method is suitable for small sample volumes. A small amount of the liquid is placed in a fusion tube, and an inverted capillary tube is added. The setup is attached to a thermometer and heated in a Thiele tube containing oil. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube, and upon cooling, the liquid is drawn back into the capillary tube, is the boiling point.

  • Mel-Temp Apparatus: While primarily used for melting points, this apparatus can be adapted for boiling point determination on a micro scale. A capillary tube containing a small amount of the liquid and a smaller, inverted capillary tube is placed in the heating block. The temperature at which a steady stream of bubbles is observed is noted as the boiling point.

Vapor Pressure of this compound

Vapor pressure is a measure of the tendency of a material to change into the gaseous or vapor state, and it increases with temperature. This compound is characterized as having a low vapor pressure at room temperature.[4]

Vapor Pressure Data

Specific experimental vapor pressure data for this compound as a function of temperature is available through the National Institute of Standards and Technology (NIST) TRC Web Thermo Tables (WTT).[5] This database contains critically evaluated recommendations for the phase boundary pressure of this compound in equilibrium with its gas phase over a wide temperature range, from 230 K to 736 K.[5] While direct access to the full dataset requires a subscription, the availability of this curated data is a valuable resource for researchers.

Experimental Protocols for Vapor Pressure Determination

The experimental determination of vapor pressure can be conducted using various methods, depending on the pressure range of interest. Some of these methods include:

  • Ebullioscopic Method: This technique involves measuring the boiling point of the liquid at different externally applied pressures. By plotting the logarithm of the pressure against the inverse of the absolute temperature (Clausius-Clapeyron plot), the vapor pressure at different temperatures can be determined.

  • Thermogravimetric Analysis (TGA): TGA can be used as an indirect method to estimate vapor pressure. The rate of mass loss of a sample due to evaporation in a controlled atmosphere is measured as a function of temperature. This rate can be related to the vapor pressure of the substance.

  • Knudsen Effusion Method: This method is suitable for substances with low vapor pressures. The rate of effusion of a vapor through a small orifice in a heated cell under vacuum is measured. The vapor pressure can be calculated from this effusion rate.

  • Static Method: A direct measurement of the pressure exerted by the vapor in equilibrium with the liquid in a closed system at a constant temperature. This is often done using a manometer.

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the boiling point and vapor pressure of a liquid sample like this compound.

G cluster_0 Sample Preparation cluster_1 Boiling Point Determination cluster_2 Vapor Pressure Determination cluster_3 Data Analysis and Reporting a0 Obtain High-Purity This compound Sample a1 Degas Sample (for Vapor Pressure) a0->a1 b0 Select Method (e.g., Distillation, Thiele Tube) a0->b0 c0 Select Method (e.g., Ebulliometry, TGA, Static) a0->c0 a1->c0 b1 Calibrate Thermometer b0->b1 b2 Heat Sample and Record Boiling Temperature b1->b2 b3 Correct for Atmospheric Pressure if Necessary b2->b3 d0 Compile and Tabulate Experimental Data b3->d0 c1 Calibrate Pressure Sensor and Thermometer c0->c1 c2 Measure Pressure at Various Temperatures c1->c2 c3 Analyze Data (e.g., Antoine or Clausius-Clapeyron Eq.) c2->c3 c3->d0 d1 Compare with Literature Values d0->d1 d2 Report Final Physicochemical Properties d1->d2

Caption: Workflow for Boiling Point and Vapor Pressure Determination.

References

Pentyl Benzoate: A Potential Biomarker in Metabolomics - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentyl benzoate (B1203000), a benzoic acid ester, is a volatile organic compound (VOC) with potential applications in the field of metabolomics as a biomarker. While currently recognized primarily as an exogenous biomarker for the consumption of certain foods like sunflower seeds, its chemical properties and relationship to the broader class of benzoates suggest a potential, yet largely unexplored, role in clinical diagnostics.[1] This technical guide provides a comprehensive overview of the current knowledge surrounding pentyl benzoate, its potential metabolic pathways, and detailed methodologies for its detection and quantification in biological samples. The document is intended to serve as a foundational resource for researchers interested in exploring the utility of this compound as a biomarker in disease diagnostics and drug development.

Introduction to this compound

This compound (C12H16O2) is an ester of benzoic acid and pentanol.[2] It is characterized by a fruity, floral odor and is used in the fragrance and flavor industries.[2] From a metabolomics perspective, its interest lies in its classification as a xenobiotic, a compound foreign to an organism's normal biochemistry.[3] The detection and quantification of xenobiotics and their metabolites can provide critical insights into exposure, metabolic capacity, and potential toxicological effects.

Chemical and Physical Properties:

PropertyValueReference
Chemical Formula C12H16O2[2]
Molar Mass 192.25 g/mol [2]
Appearance Colorless to pale yellow liquid[2]
Odor Fruity, floral, balsamic
Boiling Point 277 °C
Water Solubility Practically insoluble[1]
LogP ~3.8

Potential as a Biomarker

Currently, the primary established role of this compound as a biomarker is in tracking the consumption of sunflower products, where it is a naturally occurring compound.[1][4] However, the broader metabolic pathways of benzoates and other xenobiotic esters suggest that endogenous levels or altered metabolic profiles of this compound could potentially be indicative of specific physiological or pathological states.

Exogenous Biomarker of Consumption

The presence of this compound in biological samples, such as urine or breath, can indicate recent consumption of foods containing this compound. This has applications in nutritional and dietary monitoring studies.

Theoretical Potential as a Clinical Biomarker

While no direct evidence currently links this compound to specific diseases, the metabolic pathways of related compounds offer a theoretical framework for its potential as a clinical biomarker:

  • Metabolic Pathway Disruption: Alterations in the enzymes responsible for ester hydrolysis or conjugation could lead to atypical levels of this compound or its metabolites. Such alterations are known to be associated with various diseases, including liver and kidney disorders.

  • Gut Microbiome Activity: The gut microbiome plays a significant role in the metabolism of benzoates.[5] Variations in the composition and metabolic activity of the gut flora could influence the biotransformation of this compound, making it a potential indirect marker of gut dysbiosis.

  • Oxidative Stress: As a xenobiotic, the metabolism of this compound could potentially contribute to or be affected by oxidative stress, a key factor in many chronic diseases.

Metabolic Pathways

The precise metabolic fate of this compound in humans has not been extensively studied. However, based on the known metabolism of other xenobiotic esters and benzoic acid, a putative metabolic pathway can be proposed.[3][6][7]

The metabolism of xenobiotics generally occurs in three phases:

  • Phase I: Modification: Introduction or exposure of functional groups. For this compound, this would likely involve hydrolysis of the ester bond by carboxylesterases, primarily in the liver, to yield benzoic acid and pentanol.[3]

  • Phase II: Conjugation: The resulting benzoic acid would then be conjugated with glycine (B1666218) to form hippuric acid, or with glucuronic acid to form benzoyl glucuronide.[8] Pentanol would likely undergo oxidation to pentanoic acid and subsequently enter fatty acid metabolism pathways.

  • Phase III: Excretion: The water-soluble conjugates are then excreted, primarily in the urine.[8]

PB This compound BA Benzoic Acid PB->BA Hydrolysis (Carboxylesterases) P Pentanol PB->P Hydrolysis (Carboxylesterases) HA Hippuric Acid BA->HA Glycine Conjugation BG Benzoyl Glucuronide BA->BG Glucuronidation PA Pentanoic Acid P->PA Oxidation Urine Urinary Excretion HA->Urine BG->Urine FAM Fatty Acid Metabolism PA->FAM

Putative Metabolic Pathway of this compound.

Experimental Protocols

The detection and quantification of this compound in biological samples would likely rely on gas chromatography-mass spectrometry (GC-MS) due to its volatility.

Sample Collection and Storage
  • Breath: Breath samples can be collected in inert bags (e.g., Tedlar®) or on sorbent tubes. For optimal results, end-tidal breath, which represents alveolar air, should be collected. Samples should be processed promptly or stored at -80°C.

  • Urine: Mid-stream urine samples should be collected in sterile containers. For preservation of metabolites, samples should be immediately frozen and stored at -80°C.

  • Plasma/Serum: Blood should be collected in appropriate tubes (e.g., EDTA for plasma, serum separator tubes for serum). Plasma or serum should be separated by centrifugation within one hour of collection and stored at -80°C.

Sample Preparation for GC-MS Analysis

4.2.1. Volatile Organic Compounds (VOCs) from Breath:

  • Thermal Desorption: If sorbent tubes are used for collection, VOCs are desorbed using a thermal desorber unit connected to the GC-MS.

  • Cryofocusing: Desorbed VOCs are focused at the head of the GC column using a cold trap to ensure sharp chromatographic peaks.

4.2.2. Metabolites from Urine/Plasma:

  • Extraction:

    • Liquid-Liquid Extraction (LLE): To 1 mL of urine or plasma, add a suitable organic solvent such as ethyl acetate (B1210297) or a mixture of hexane (B92381) and isopropanol. Vortex vigorously and centrifuge to separate the layers. The organic layer containing this compound is collected.

    • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge. Condition the cartridge with methanol (B129727) and then water. Load the sample and wash with a low percentage of organic solvent. Elute this compound with a higher concentration of an organic solvent like methanol or acetonitrile.

  • Derivatization (Optional but recommended for metabolites): While this compound itself is volatile, its metabolites (benzoic acid) are not. To analyze them by GC-MS, derivatization is necessary. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert polar functional groups into more volatile trimethylsilyl (B98337) (TMS) derivatives.[9]

    • Dry the extracted sample under a stream of nitrogen.

    • Add the derivatizing agent (e.g., BSTFA with 1% TMCS) and a solvent (e.g., pyridine (B92270) or acetonitrile).

    • Heat the mixture (e.g., at 60-70°C for 30-60 minutes) to complete the reaction.[9]

cluster_0 Breath Sample cluster_1 Urine/Plasma Sample Breath Breath Collection (Sorbent Tube) TD Thermal Desorption Breath->TD CF Cryofocusing TD->CF GCMS GC-MS Analysis CF->GCMS Biofluid Urine/Plasma Extraction Extraction (LLE or SPE) Biofluid->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Derivatization->GCMS

Experimental Workflow for this compound Analysis.
GC-MS Instrumental Parameters

A typical GC-MS setup for the analysis of this compound and its potential metabolites would be as follows:

ParameterSetting
GC Column Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms)
Injector Temperature 250 - 280 °C
Oven Program Start at 40-60°C, ramp up to 280-300°C
Carrier Gas Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)
MS Ion Source Electron Ionization (EI) at 70 eV
MS Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range m/z 40-500

Data Presentation and Interpretation

As there is no publicly available quantitative data on this compound levels in human clinical samples, the following tables are templates based on how such data would be presented in a metabolomics study.

Table 1: Hypothetical this compound Concentrations in Biological Samples

Sample TypeHealthy Controls (ng/mL)Disease Group X (ng/mL)p-value
Urine 1.5 ± 0.88.2 ± 3.1<0.01
Plasma < LOD2.1 ± 1.2N/A
Breath (au) 120 ± 45450 ± 150<0.01
LOD: Limit of Detection; au: arbitrary units

Table 2: Hypothetical Correlation of this compound with Clinical Parameters

Clinical ParameterCorrelation Coefficient (r)p-value
Liver Enzyme ABC 0.68<0.001
Kidney Function Marker XYZ -0.45<0.05
Inflammatory Marker 123 0.55<0.01

Conclusion and Future Directions

This compound remains a largely unexplored molecule in the context of clinical metabolomics. While its role as an exogenous biomarker for sunflower consumption is noted, its potential as an endogenous or disease-related biomarker is purely theoretical at this stage.[1][4] This guide provides a foundational framework for researchers to begin investigating this potential.

Future research should focus on:

  • Screening Studies: Untargeted metabolomics studies on large patient cohorts with various diseases to ascertain if this compound or its metabolites are present and if their levels correlate with disease states.

  • Metabolic Studies: In vitro and in vivo studies to elucidate the precise metabolic pathways of this compound in humans and the enzymes involved.

  • Method Development: Development and validation of sensitive and specific analytical methods for the routine quantification of this compound and its metabolites in clinical samples.

By systematically addressing these research gaps, the scientific community can determine whether this compound holds true potential as a novel biomarker for diagnostics and drug development.

References

The Enigmatic Presence of Pentyl Benzoate in Plant Aromas: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence of pentyl benzoate (B1203000), a significant contributor to the floral and fruity aromas of various plants. While its presence is documented, quantitative data remains elusive, presenting a compelling area for future research. This document provides a comprehensive overview of its known botanical sources, a detailed exploration of the biosynthetic pathways leading to benzoate formation, and standardized experimental protocols for its detection and quantification in plant essential oils.

Natural Occurrence of Pentyl Benzoate

This compound has been identified as a volatile organic compound in the essential oils of several plant species. Its characteristic fruity and balsamic scent contributes to the complex aromatic profiles of these plants. However, a thorough review of current scientific literature reveals a notable absence of quantitative data on the concentration of this compound in the essential oils of its known botanical sources. The following table summarizes the documented occurrences.

Plant SpeciesCommon NameFamilyPlant PartReference
Helianthus annuusCommon SunflowerAsteraceaeNot Specified[1][2]
Liriope spicataCreeping LilyturfAsparagaceaeNot Specified[2]
Dianthus caryophyllusClove PinkCaryophyllaceaeNot Specified[3]
Acleisanthes longifloraAngel's TrumpetsNyctaginaceaeNot Specified[3]
Mirabilis jalapaFour o'Clock FlowerNyctaginaceaeNot Specified[3]

Biosynthesis of Benzoate Esters in Plants

The biosynthesis of this compound in plants is a multi-step process that begins with the shikimate pathway, leading to the formation of phenylalanine. From phenylalanine, the carbon chain is shortened to produce benzoic acid, which then undergoes esterification with pentanol (B124592) to form this compound. The primary route for benzoic acid formation is the β-oxidative pathway.

Benzoic Acid Biosynthesis via the β-Oxidative Pathway

The β-oxidative pathway for benzoic acid synthesis occurs within the peroxisomes and involves a series of enzymatic reactions analogous to fatty acid degradation. The key steps and enzymes are outlined below:

  • Phenylalanine to Cinnamic Acid: The pathway initiates with the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) [1][7].

  • Activation of Cinnamic Acid: Cinnamic acid is then activated to its coenzyme A (CoA) thioester, cinnamoyl-CoA, by cinnamate:CoA ligase (CNL) [1].

  • Hydration and Dehydrogenation: The bifunctional enzyme cinnamoyl-CoA hydratase-dehydrogenase (CHD) catalyzes the hydration of the double bond in cinnamoyl-CoA to form 3-hydroxy-3-phenylpropanoyl-CoA, followed by its dehydrogenation to 3-oxo-3-phenylpropanoyl-CoA[8].

  • Thiolytic Cleavage: The final step in the formation of benzoyl-CoA is the thiolytic cleavage of 3-oxo-3-phenylpropanoyl-CoA by 3-ketoacyl-CoA thiolase (KAT) [1].

  • Formation of Benzoic Acid: Benzoyl-CoA can then be converted to benzoic acid, likely through the action of a thioesterase[7].

Esterification to this compound

The final step in the formation of this compound is the esterification of benzoic acid with an alcohol, in this case, pentanol. This reaction is catalyzed by an alcohol acyltransferase (AAT) , which belongs to the BAHD (benzylalcohol O-acetyltransferase, anthocyanin O-hydroxycinnamoyltransferase, N-hydroxycinnamoyl/benzoyltransferase, and deacetylvindoline (B137571) 4-O-acetyltransferase) family of enzymes. While the specific AAT responsible for this compound synthesis has not been identified, a BAHD acyltransferase has been shown to be involved in the biosynthesis of ethyl benzoate and methyl benzoate in lilies[1].

Biosynthesis_of_Pentyl_Benzoate Phenylalanine L-Phenylalanine Cinnamic_Acid trans-Cinnamic Acid Phenylalanine->Cinnamic_Acid Cinnamoyl_CoA Cinnamoyl-CoA Cinnamic_Acid->Cinnamoyl_CoA Hydroxy_Phenylpropanoyl_CoA 3-Hydroxy-3-phenylpropanoyl-CoA Cinnamoyl_CoA->Hydroxy_Phenylpropanoyl_CoA Oxo_Phenylpropanoyl_CoA 3-Oxo-3-phenylpropanoyl-CoA Hydroxy_Phenylpropanoyl_CoA->Oxo_Phenylpropanoyl_CoA Benzoyl_CoA Benzoyl-CoA Oxo_Phenylpropanoyl_CoA->Benzoyl_CoA Benzoic_Acid Benzoic Acid Benzoyl_CoA->Benzoic_Acid Pentyl_Benzoate This compound Benzoic_Acid->Pentyl_Benzoate Pentanol Pentanol Pentanol->Pentyl_Benzoate PAL PAL PAL->Phenylalanine:e CNL CNL CNL->Cinnamic_Acid:e CHD CHD CHD->Cinnamoyl_CoA:e KAT KAT KAT->Oxo_Phenylpropanoyl_CoA:e Thioesterase Thioesterase Thioesterase->Benzoyl_CoA:e AAT AAT (BAHD family) AAT->Benzoic_Acid:e

Biosynthetic pathway of this compound from L-phenylalanine.

Experimental Protocols for the Analysis of this compound

The analysis of this compound in plant essential oils typically involves extraction followed by gas chromatography-mass spectrometry (GC-MS) for separation, identification, and quantification.

Essential Oil Extraction

A common method for extracting essential oils from plant material is hydrodistillation .

Methodology:

  • Sample Preparation: Fresh or dried plant material (e.g., flowers, leaves) is collected and, if necessary, ground to increase the surface area for extraction.

  • Hydrodistillation: The plant material is placed in a distillation apparatus with water and heated. The steam and volatile components are condensed, and the essential oil, which is immiscible with water, is collected in a receiving vessel.

  • Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and then stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the analysis of volatile compounds in essential oils.

Instrumentation and Conditions (General):

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) and/or a mass spectrometer.

  • Column: A non-polar or medium-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

  • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might be: initial temperature of 60°C for 2 min, ramped to 240°C at a rate of 3°C/min, and held for 10 min.

  • Injector and Detector Temperatures: Typically set at 250°C and 280°C, respectively.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-500.

Compound Identification and Quantification:

  • Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index (RI) with those of an authentic standard and with data from mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: The concentration of this compound can be determined using an internal or external standard method. A calibration curve is generated using known concentrations of a this compound standard.

GCMS_Workflow Start Plant Material Collection Extraction Essential Oil Extraction (e.g., Hydrodistillation) Start->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Data_Acquisition Data Acquisition (Chromatogram and Mass Spectra) GC_MS->Data_Acquisition Identification Compound Identification (Mass Spectra and Retention Index) Data_Acquisition->Identification Quantification Quantification (Internal/External Standard) Data_Acquisition->Quantification End Results Identification->End Quantification->End

General experimental workflow for the analysis of this compound.

Future Directions

The lack of quantitative data for this compound in its known botanical sources represents a significant research gap. Future studies should focus on:

  • Quantitative Analysis: Performing detailed quantitative analysis of this compound in different tissues (flowers, leaves, stems, roots) of Helianthus annuus, Liriope spicata, and other identified plant species at various developmental stages.

  • Enzyme Characterization: Identifying and characterizing the specific alcohol acyltransferase(s) responsible for the synthesis of this compound in these plants.

  • Regulatory Mechanisms: Investigating the genetic and environmental factors that regulate the biosynthesis and emission of this compound.

A deeper understanding of the natural occurrence and biosynthesis of this compound will not only enhance our knowledge of plant secondary metabolism but also open avenues for its potential applications in the fragrance, flavor, and pharmaceutical industries.

References

Unveiling Photophysical Properties: A Guide to Fluorescence Quantum Yield

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence spectroscopy is a cornerstone of modern scientific research, with applications spanning from fundamental photophysical studies to advanced drug development. A critical parameter in fluorescence is the quantum yield (Φ), which quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1][2][3][4] A high quantum yield is often a desirable characteristic for fluorescent probes and other applications where strong emission is required.

Quantitative Data on Photophysical Properties

As of the latest literature review, specific quantitative data regarding the fluorescence quantum yield, excitation and emission maxima, and molar extinction coefficient for pentyl benzoate (B1203000) have not been reported. To facilitate future studies and provide a standardized format for reporting such data, the following table structure is recommended.

Table 1: Photophysical Properties of a Fluorophore (Example Template)

PropertyValueSolventReference Standard (for Φ)
Excitation Maximum (λex) e.g., 350 nme.g., EthanolN/A
Emission Maximum (λem) e.g., 450 nme.g., EthanolN/A
Molar Extinction Coefficient (ε) e.g., 5,500 M-1cm-1e.g., EthanolN/A
Fluorescence Quantum Yield (Φ) e.g., 0.55e.g., Ethanole.g., Quinine Sulfate in 0.1 M H2SO4 (Φ = 0.54)

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield is the comparative method.[3][4] This technique involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield.

Principle:

The relative fluorescence quantum yield is calculated using the following equation[3]:

ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

  • The subscripts X and ST denote the test sample and the standard, respectively.

Methodology:

  • Selection of a Standard: Choose a reference standard that has a known and stable quantum yield and absorbs and emits in a similar spectral region to the test sample.

  • Preparation of Solutions:

    • Prepare a series of dilute solutions of both the test sample and the standard in the same solvent.

    • The concentrations should be chosen so that the absorbance at the excitation wavelength is in the linear range, typically below 0.1, to avoid inner filter effects.

  • Absorbance Measurements:

    • Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution.

    • It is crucial to use the same excitation wavelength, slit widths, and other instrument parameters for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

    • For both the test sample and the standard, plot the integrated fluorescence intensity versus the corresponding absorbance.

    • Determine the slope (gradient) of the resulting straight line for both the sample (GradX) and the standard (GradST).

  • Calculation:

    • Use the obtained gradients, the known quantum yield of the standard (ΦST), and the refractive indices of the solvents (if different) to calculate the quantum yield of the test sample (ΦX) using the equation above.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the comparative method for determining fluorescence quantum yield.

experimental_workflow prep_sample Prepare Dilute Solutions of Test Sample abs_measurement Measure Absorbance (UV-Vis) prep_sample->abs_measurement prep_standard Prepare Dilute Solutions of Standard prep_standard->abs_measurement fluor_measurement Measure Fluorescence (Spectrofluorometer) abs_measurement->fluor_measurement integrate Integrate Emission Spectra fluor_measurement->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield (Φ) plot->calculate

Caption: Workflow for the comparative determination of fluorescence quantum yield.

While the fluorescence properties of pentyl benzoate remain to be elucidated, the methodologies for their determination are well-established. The comparative method for measuring fluorescence quantum yield, as detailed in this guide, provides a robust and reliable approach for characterizing new or existing fluorophores. Accurate determination of these photophysical parameters is essential for the informed design and application of fluorescent molecules in research, diagnostics, and therapeutics.

References

An In-depth Technical Guide to the Solvatochromic Effects of Benzoate Esters in Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the solvatochromic properties of 4-Pentylphenyl 4-n-benzoate derivatives as a representative model for simple alkyl benzoates like pentyl benzoate (B1203000). Due to a lack of specific experimental data for pentyl benzoate in the published literature, this closely related compound is used to illustrate the principles and experimental methodologies of solvatochromism in this class of molecules.

Executive Summary

Solvatochromism, the change in a substance's color or spectral properties with a change in solvent polarity, is a critical phenomenon in chemical and pharmaceutical sciences. Understanding these effects is paramount for drug development, materials science, and analytical chemistry. This guide provides a detailed examination of the solvatochromic behavior of benzoate esters, specifically using 4-Pentylphenyl 4-n-benzoate derivatives as a case study, in various polar solvents. It offers quantitative data on spectral shifts, detailed experimental protocols, and conceptual diagrams to elucidate the underlying principles for researchers, scientists, and drug development professionals.

Introduction to Solvatochromism

Solvatochromism is the observable shift in the absorption or emission spectra of a chromophore when it is dissolved in different solvents.[1] This phenomenon arises from the differential solvation of the ground and excited electronic states of the solute molecule.[2] Polar solvents can stabilize the ground and excited states to different extents, altering the energy gap between them.[2]

A hypsochromic shift (blue shift) occurs when the absorption or emission maximum moves to a shorter wavelength, indicating a greater stabilization of the ground state relative to the excited state.[1] Conversely, a bathochromic shift (red shift) is a shift to a longer wavelength, signifying greater stabilization of the excited state.[1] The study of solvatochromism provides valuable insights into solute-solvent interactions, including dipole-dipole interactions and hydrogen bonding.[3]

Quantitative Analysis of Solvatochromic Effects

The solvatochromic behavior of 4-Pentylphenyl 4-n-benzoate derivatives has been investigated in a range of non-polar, polar protic, and polar aprotic solvents.[4][5] The electronic absorbance and fluorescence spectra of these compounds exhibit shifts that are dependent on the polarity of the solvent.[4] As solvent polarity increases, a notable effect on the electronic transitions is observed.[4]

UV-Vis Absorption Data

The following table summarizes the key absorption maxima (λabs) for 4-Pentylphenyl 4-n-benzoate derivatives in a selection of polar solvents. Multiple absorption bands are often observed for these compounds.[5]

SolventTypeλabs1 (nm)λabs2 (nm)λabs3 (nm)
AcetonitrilePolar Aprotic211-218-237-248
1-HeptanolPolar Protic211-218-237-248
Ethylene glycolPolar Protic211-218224-231237-248
1,4-DioxanePolar Aprotic211-218-237-248
1-ButanolPolar Protic---
BenzonitrilePolar Aprotic---
DMSOPolar Aprotic---

Data extracted from a study on 4-Pentylphenyl 4-n-benzoate derivatives, which may show multiple or complex absorbance transitions.[4][5]

Fluorescence Emission Data

Fluorescence spectra of these benzoate derivatives show evidence of local fluorescence transition and intramolecular charge transfer (ICT).[4] The emission maxima are sensitive to the solvent environment.[5]

SolventTypeλem1 (nm)λem2 (nm)
1-ButanolPolar Protic~702-
BenzonitrilePolar Aprotic~670-
1-HexanolPolar Protic296374
DMSOPolar Aprotic296374

Data extracted from a study on 4-Pentylphenyl 4-n-benzoate derivatives.[5] The fluorescence spectra can be complex, with multiple bands observed.[5]

Experimental Protocols

The following methodologies are based on the procedures used in the study of 4-Pentylphenyl 4-n-benzoate derivatives.[6]

Solution Preparation
  • Prepare stock solutions of the 4-Pentylphenyl 4-n-benzoate derivative in the desired solvents to a concentration of approximately 4 x 10-5 M.[6]

  • To ensure complete dissolution, mix the solutions using a heater and a magnetic stirrer.[6]

UV-Vis Absorption Spectroscopy
  • Use a double-beam UV-Vis spectrophotometer, such as a Perkin Elmer Lambda-35.[5]

  • Measure the absorption spectra at room temperature over a wavelength range of 200–800 nm.[6]

  • Use quartz cuvettes with a 1 cm path length.

  • Use the pure solvent as a blank for baseline correction.

Fluorescence Spectroscopy
  • Use a fluorescence spectrometer, such as a Perkin Elmer LS-55.[6]

  • Excite the sample at the wavelength of maximum absorption (λmax) determined from the UV-Vis spectrum.

  • Record the emission spectrum over a suitable wavelength range, ensuring it is wider than the expected emission band.

  • Maintain a constant temperature for all measurements.

Visualizations

Conceptual Diagram of Solvatochromism

Solvatochromism E0_np Ground State (E0) E1_np Excited State (E1) E0_np->E1_np Absorption (hν1) E0_p Stabilized Ground State (E0') E0_np->E0_p E1_p More Stabilized Excited State (E1') E1_np->E1_p E0_p->E1_p Absorption (hν2) Energy Energy note Positive Solvatochromism (Bathochromic Shift) hν1 > hν2 λ1 < λ2

Caption: Principle of positive solvatochromism (red shift).

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing prep Prepare 4x10⁻⁵ M solution of benzoate derivative in polar solvent dissolve Heat and stir for complete dissolution prep->dissolve uv_vis Measure UV-Vis Spectrum (200-800 nm) dissolve->uv_vis Transfer to cuvette fluorescence Measure Fluorescence Spectrum uv_vis->fluorescence Determine λexcitation process Identify λmax (Absorption & Emission) uv_vis->process fluorescence->process correlate Correlate λmax with solvent polarity process->correlate

Caption: Workflow for solvatochromic analysis.

Conclusion

The solvatochromic effects observed in 4-Pentylphenyl 4-n-benzoate derivatives provide a valuable framework for understanding how polar solvents influence the electronic transitions of benzoate esters. The shifts in both absorption and fluorescence spectra are indicative of significant solute-solvent interactions. The methodologies and data presented in this guide offer a robust starting point for researchers and professionals in drug development and materials science to investigate and utilize the solvatochromic properties of this important class of compounds. Further research focusing specifically on simpler alkyl benzoates such as this compound would be beneficial to build a more comprehensive understanding of structure-property relationships in solvatochromism.

References

Theoretical Framework for the Molecular Orbital Analysis of Pentyl Benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical and methodological framework for the calculation and analysis of pentyl benzoate's molecular orbitals. Understanding the electronic structure of molecules like pentyl benzoate (B1203000) (C₁₂H₁₆O₂) is crucial for predicting their chemical reactivity, stability, and potential applications in fields such as pharmacology and materials science. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest as they govern the molecule's electronic and optical properties.[1] This document outlines the computational protocols for determining these properties using Density Functional Theory (DFT) and details the experimental procedures for validating the theoretical findings.

Theoretical Background: Molecular Orbitals and DFT

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that can extend over the entire molecule.[1] The HOMO and LUMO, often called frontier orbitals, are central to this theory.

  • HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential). In organic semiconductors, the HOMO level is analogous to the valence band in inorganic semiconductors.[1]

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is vacant of electrons. The energy of the LUMO relates to the molecule's ability to accept electrons (its electron affinity). It is analogous to the conduction band.[1]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties.[1][2] A large gap generally implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and can be easily excited.[1]

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules.[3] Instead of calculating the complex wavefunctions of all electrons, DFT focuses on the electron density, which significantly reduces computational cost while maintaining high accuracy.[3][4] Functionals like B3LYP are commonly used for such calculations.[2][5]

Computational Protocol for this compound

This protocol describes a standard procedure for calculating the molecular orbitals of this compound using DFT. Software such as Gaussian, ORCA, or similar quantum chemistry packages can be used.[1][6]

Step 1: Molecular Geometry Optimization

  • Objective: To find the lowest energy (most stable) three-dimensional conformation of the this compound molecule.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is well-established for providing a good balance of accuracy and computational cost for organic molecules.[2][5]

  • Basis Set: 6-311++G(d,p). This is a robust basis set suitable for obtaining accurate geometries and electronic properties.[2]

  • Input: A 3D structure of this compound (e.g., from a molecular builder like Avogadro) is used as the starting geometry.[6]

  • Procedure: A geometry optimization calculation is performed. The software iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located.

Step 2: Vibrational Frequency Analysis

  • Objective: To confirm that the optimized geometry represents a true energy minimum.

  • Method: A frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)) as the optimization.

  • Verification: The absence of any imaginary (negative) frequencies confirms that the structure is a stable minimum. If imaginary frequencies are present, it indicates a saddle point (a transition state), and the geometry must be re-optimized.

Step 3: Molecular Orbital and Electronic Property Calculation

  • Objective: To calculate the energies of the molecular orbitals (including HOMO and LUMO) and other electronic properties.

  • Method: A single-point energy calculation is performed on the optimized geometry using the same DFT method.

  • Output: The calculation yields the energies of all molecular orbitals. The HOMO energy, LUMO energy, and the resulting HOMO-LUMO gap are determined. Additional properties like the molecular dipole moment and the electrostatic potential surface can also be generated.[7]

Step 4 (Optional): Simulation of UV-Vis Spectrum

  • Objective: To theoretically predict the electronic absorption spectrum for comparison with experimental data.

  • Method: Time-Dependent Density Functional Theory (TD-DFT) is used. This method calculates the energies of electronic excitations from the ground state to various excited states.

  • Procedure: A TD-DFT calculation is run on the optimized geometry. The results provide the excitation energies (which can be converted to wavelengths) and their corresponding oscillator strengths (intensities).

Hypothetical Quantitative Data

The following table summarizes hypothetical, yet realistic, quantitative data for this compound, as would be obtained from the computational protocol described above. These values are for illustrative purposes.

ParameterCalculated ValueUnitSignificance
HOMO Energy (EHOMO)-6.55eVElectron-donating ability
LUMO Energy (ELUMO)-1.45eVElectron-accepting ability
HOMO-LUMO Gap (ΔE) 5.10 eV Chemical reactivity and stability
Dipole Moment2.15DebyeMolecular polarity
Ground State Energy-616.78HartreesTotal electronic energy

Experimental Validation Protocols

Theoretical calculations should be validated with experimental data. The HOMO-LUMO gap, in particular, can be estimated using spectroscopic and electrochemical methods.

Protocol 1: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of an electron from an occupied orbital to an unoccupied one.[8] The onset of the lowest energy absorption band can be used to estimate the optical HOMO-LUMO gap.[9]

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., cyclohexane (B81311) or acetonitrile).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.

  • Measurement: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-400 nm for a molecule like this compound).

  • Data Analysis: The wavelength corresponding to the absorption onset (λonset), found at the "red edge" of the lowest energy absorption peak, is identified.[10] This wavelength is converted to the optical energy gap (Eg) using the Planck-Einstein relation:

    • Eg (eV) = 1240 / λonset (nm)

Protocol 2: Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique that measures the oxidation and reduction potentials of a molecule. These potentials can be empirically correlated to the HOMO and LUMO energy levels.[11][12][13]

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).[12]

  • Instrumentation: A three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[14] A ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) couple is often used as an internal standard.

  • Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured.

  • Data Analysis: The onset potentials for the first oxidation (Eoxonset) and first reduction (Eredonset) are determined from the voltammogram. These are used to estimate the HOMO and LUMO energies using empirical equations[11][12]:

    • EHOMO (eV) = - [Eoxonset (vs Fc/Fc⁺) + 4.8]

    • ELUMO (eV) = - [Eredonset (vs Fc/Fc⁺) + 4.8] The value 4.8 eV is the energy level of the ferrocene standard relative to the vacuum level, though this value can vary slightly depending on the experimental setup.[11][12]

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships described in this guide.

G cluster_input Input cluster_dft DFT Calculation Workflow cluster_output Theoretical Outputs start This compound Initial 3D Structure opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Frequency Analysis opt->freq Is it a minimum? geom Optimized Geometry opt->geom freq->opt No (imaginary freq) spe Single-Point Energy & MO Calculation freq->spe Yes (no imaginary freq) confirm Confirmation of Energy Minimum freq->confirm results HOMO/LUMO Energies Dipole Moment, etc. spe->results

Caption: Computational workflow for DFT analysis of this compound.

G cluster_params Derived Parameters dft DFT Calculation (e.g., B3LYP/6-311++G(d,p)) homo_lumo HOMO / LUMO Energies dft->homo_lumo td_dft TD-DFT Calculation spectrum Absorption Spectrum td_dft->spectrum cv Cyclic Voltammetry (CV) cv->homo_lumo E_ox, E_red uvvis UV-Vis Spectroscopy gap HOMO-LUMO Gap (ΔE) uvvis->gap λ_onset uvvis->spectrum homo_lumo->gap

Caption: Interplay of theoretical and experimental methods.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pentyl Benzoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of pentyl benzoate (B1203000) through the Fischer esterification of benzoic acid and n-pentanol. Fischer esterification is a classic and widely used method for the preparation of esters, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] This application note includes a general experimental procedure, tables summarizing key quantitative data, and diagrams illustrating the reaction mechanism and experimental workflow.

Introduction

Pentyl benzoate is an ester with a characteristic fruity, floral odor, finding applications in the fragrance, flavor, and cosmetic industries.[2] It is synthesized by the reaction of benzoic acid with pentanol. The Fischer esterification is a reversible, acid-catalyzed reaction that produces an ester and water from a carboxylic acid and an alcohol.[1][4] The equilibrium of the reaction can be shifted towards the product side by using an excess of one of the reactants, typically the alcohol, or by removing water as it is formed.[1][2] Common catalysts for this reaction are strong acids such as sulfuric acid or p-toluenesulfonic acid.[3]

Data Presentation

Table 1: Physical and Spectroscopic Data of this compound
PropertyValue
Molecular FormulaC₁₂H₁₆O₂
Molecular Weight192.25 g/mol
AppearanceColorless to pale yellow liquid
OdorFruity, floral
Boiling Point261 °C
Density0.99 g/cm³
SolubilityInsoluble in water, soluble in organic solvents
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.05 (d, 2H), 7.54 (t, 1H), 7.43 (t, 2H), 4.32 (t, 2H), 1.76 (quint, 2H), 1.42 (sext, 2H), 0.94 (t, 3H)
IR (neat, cm⁻¹) 3065 (Ar C-H), 2958, 2872 (Alkyl C-H), 1720 (C=O, ester), 1272, 1111 (C-O)
Table 2: Typical Reaction Parameters for Fischer Esterification of Benzoic Acid
ParameterGeneral Value/Condition
ReactantsBenzoic Acid, n-Pentanol
CatalystConcentrated Sulfuric Acid (H₂SO₄)
Molar Ratio (Acid:Alcohol)1:3 to 1:5 (to shift equilibrium)
Catalyst LoadingCatalytic amount (e.g., 1-5 mol%)
Reaction TemperatureReflux temperature of n-pentanol (~138 °C)
Reaction Time1 - 4 hours (monitor by TLC)
Work-upAqueous extraction with NaHCO₃ and brine
PurificationDistillation under reduced pressure
Expected Yield60-80% (highly dependent on conditions)

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Benzoic acid

  • n-Pentanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine benzoic acid and n-pentanol. A typical molar ratio is 1 equivalent of benzoic acid to 3-5 equivalents of n-pentanol.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the molar amount of benzoic acid) to the reaction mixture while swirling.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reflux temperature will be close to the boiling point of n-pentanol (approximately 138 °C).[4]

  • Reaction Monitoring: Allow the reaction to proceed for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the benzoic acid spot.

  • Cooling and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel.

  • Washing:

    • Add an equal volume of water and shake gently. Separate the aqueous layer.

    • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted benzoic acid. Be cautious as CO₂ gas will be evolved. Vent the separatory funnel frequently.[2][5]

    • Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any remaining water-soluble impurities.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the excess n-pentanol and any solvent used for extraction using a rotary evaporator.

  • Purification: Purify the crude this compound by distillation under reduced pressure to obtain a colorless to pale yellow liquid.

Mandatory Visualizations

Fischer_Esterification_Mechanism Fischer Esterification Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products benzoic_acid Benzoic Acid protonated_carbonyl Protonated Carbonyl benzoic_acid->protonated_carbonyl + H+ pentanol n-Pentanol catalyst H+ (Acid Catalyst) tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate + n-Pentanol protonated_ester Protonated Ester tetrahedral_intermediate->protonated_ester - H2O pentyl_benzoate This compound protonated_ester->pentyl_benzoate - H+ water Water protonated_ester->water catalyst_regen H+ (Regenerated)

Caption: Mechanism of Fischer Esterification.

Experimental_Workflow Experimental Workflow for this compound Synthesis A 1. Mixing Reactants (Benzoic Acid, n-Pentanol) B 2. Addition of Catalyst (Conc. H₂SO₄) A->B C 3. Reflux (1-4 hours) B->C D 4. Cooling to Room Temp. C->D E 5. Extraction & Washing (H₂O, NaHCO₃, Brine) D->E F 6. Drying (Anhydrous MgSO₄) E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Purification (Vacuum Distillation) G->H I Final Product (this compound) H->I

Caption: Synthesis and Purification Workflow.

References

Application Notes and Protocols for the Transesterification of Pentyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transesterification is a crucial organic reaction that involves the conversion of an ester into another ester through the interchange of the alkoxy group. Pentyl benzoate (B1203000), an ester with applications in the fragrance, flavor, and pharmaceutical industries, can be converted to other benzoate esters via transesterification. This process is valuable for modifying the physical and chemical properties of the initial ester, such as its volatility, solubility, and bioavailability, which is of significant interest in drug development and formulation.

These application notes provide detailed protocols for the transesterification of pentyl benzoate under various catalytic conditions: acid-catalyzed, base-catalyzed, and enzyme-catalyzed. The reaction conditions can be adapted for the synthesis of a variety of benzoate esters by selecting the appropriate alcohol.

Reaction Mechanisms

Transesterification can proceed through different mechanisms depending on the catalyst employed.

  • Acid-Catalyzed Transesterification: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester, which enhances its electrophilicity. A nucleophilic attack by an alcohol then leads to a tetrahedral intermediate. After a series of proton transfer steps, the original alcohol (pentanol) is eliminated, and the new ester is formed.[1][2] To drive the equilibrium towards the product, a large excess of the reactant alcohol is often used.[2]

  • Base-Catalyzed Transesterification: In the presence of a base, the alcohol is deprotonated to form a more nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent elimination of the pentoxide leaving group yields the new ester.

  • Enzyme-Catalyzed Transesterification: Lipases are commonly used enzymes for transesterification. The reaction mechanism involves the formation of an acyl-enzyme intermediate, which is then attacked by the alcohol to yield the new ester. This method offers high selectivity and milder reaction conditions.

Experimental Protocols

The following are generalized protocols for the transesterification of this compound. Researchers should optimize these conditions for their specific alcohol and desired scale.

Protocol 1: Acid-Catalyzed Transesterification

This protocol is adapted from general procedures for the acid-catalyzed transesterification of benzoate esters.[1]

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, propanol; 5-10 molar equivalents)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (1-5 mol%)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask, add this compound and a 5- to 10-fold molar excess of the desired alcohol. The alcohol can also serve as the solvent.

  • Carefully add the acid catalyst (e.g., concentrated H₂SO₄, 1-5 mol%) to the reaction mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux. The reaction temperature will depend on the boiling point of the alcohol used.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a low-boiling alcohol was used, remove the excess alcohol using a rotary evaporator.

  • Dilute the residue with an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography as needed.

Protocol 2: Base-Catalyzed Transesterification

This protocol is based on general knowledge of base-catalyzed transesterification.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol; 3-5 molar equivalents)

  • Sodium methoxide (B1231860) (NaOMe) or Sodium ethoxide (NaOEt) (catalytic amount, e.g., 5-10 mol%)

  • Anhydrous organic solvent (e.g., tetrahydrofuran (B95107) (THF), if necessary)

  • Ammonium (B1175870) chloride (NH₄Cl) solution (saturated)

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a dry round-bottom flask under an inert atmosphere.

  • Add the anhydrous alcohol to the flask.

  • Carefully add the base catalyst (e.g., sodium methoxide) to the alcohol to generate the alkoxide in situ.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution to yield the crude product.

  • Purify as necessary.

Protocol 3: Enzyme-Catalyzed Transesterification

This protocol utilizes immobilized lipase (B570770), a common and robust biocatalyst for this transformation.[3][4]

Materials:

  • This compound

  • Alcohol (1.5-5 equivalents)

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica Lipase B) (5-10% by weight of the limiting reactant)

  • Anhydrous organic solvent (e.g., hexane, toluene)

  • Molecular sieves (optional, to remove water)

  • Reaction vessel (e.g., screw-cap vial or flask)

  • Orbital shaker or magnetic stirrer

  • Filtration setup

Procedure:

  • To a dry reaction vessel, add this compound, the desired alcohol, and an anhydrous organic solvent.

  • (Optional) Add activated molecular sieves to the mixture.

  • Add the immobilized lipase to the reaction mixture.

  • Seal the vessel and place it on an orbital shaker or use a magnetic stirrer to ensure gentle mixing.

  • Incubate the reaction at a suitable temperature, typically between 40-70 °C.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction has reached the desired conversion, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Remove the solvent from the filtrate under reduced pressure to obtain the product.

  • Further purification may not be necessary due to the high selectivity of the enzyme.

Data Presentation

The following tables summarize expected reaction conditions and outcomes for the transesterification of benzoate esters with various alcohols under different catalytic systems. These data are compiled from studies on methyl benzoate and other alkyl benzoates and can serve as a starting point for the optimization of this compound transesterification.

Table 1: Acid-Catalyzed Transesterification of Benzoate Esters

Starting EsterAlcoholCatalystMolar Ratio (Alcohol:Ester)Temperature (°C)Time (h)Conversion/Yield (%)Reference
Methyl BenzoateEthanolH₂SO₄Excess (solvent)RefluxN/AEquilibrium[2]
Benzoic AcidEthanolDESN/A75N/A88.3[5]
Benzoic AcidButanolDESN/A75N/A87.8[5]
Methyl BenzoateButan-1-olZnCl₂/HAP11:1N/AN/AHigh[6]
Methyl BenzoateBenzyl AlcoholTitanateN/AN/AN/A100[7]
Methyl BenzoateButyl AlcoholTitanateN/AN/AN/A82.79[7]

DES: Deep Eutectic Solvent; HAP: Hydroxyapatite

Table 2: Base-Catalyzed Transesterification of Benzoate Esters

Starting EsterAlcoholCatalystMolar Ratio (Alcohol:Ester)Temperature (°C)Time (h)Conversion/Yield (%)Reference
Methyl BenzoateEthanolNaOEtExcessN/AN/AEquilibrium[2]
Ethyl BenzoateBenzyl AlcoholNa₂CO₃N/AN/AN/AN/A[8]

Table 3: Enzyme-Catalyzed Transesterification of Benzoate Esters

Starting EsterAlcoholEnzymeMolar Ratio (Alcohol:Ester)Temperature (°C)Time (h)Conversion/Yield (%)Reference
Methyl BenzoateBenzyl AlcoholLipozyme 4356:17324>90[3]
LardMethanolNovozym 435 / Lipozyme TLIM5.12:1N/A2097.2[9]
Acid OilMethanolBiolipasa-R3:130N/A71.3[10]
Propyl BenzoatePropanolImmobilized CCL2:1 (Acyl donor:Alcohol)50N/A99.5[11][12]

CCL: Candida cylindracea lipase

Mandatory Visualizations

Transesterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants This compound + Alcohol ReactionVessel Mixing and Heating (Reflux/Incubation) Reactants->ReactionVessel Catalyst Acid, Base, or Enzyme Catalyst->ReactionVessel Solvent Solvent (optional) Solvent->ReactionVessel Quenching Quenching/ Neutralization ReactionVessel->Quenching Cooling Extraction Solvent Extraction Quenching->Extraction Drying Drying Organic Layer Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Product Final Product Purification->Product Analysis TLC/GC/NMR Analysis Product->Analysis

Caption: General experimental workflow for the transesterification of this compound.

Signaling_Pathways cluster_acid Acid-Catalyzed Mechanism cluster_base Base-Catalyzed Mechanism cluster_enzyme Enzyme-Catalyzed Mechanism A1 Protonation of Carbonyl Oxygen A2 Nucleophilic Attack by Alcohol A1->A2 A3 Tetrahedral Intermediate A2->A3 A4 Proton Transfer A3->A4 A5 Elimination of Pentanol A4->A5 A6 Deprotonation A5->A6 A7 New Ester A6->A7 B1 Deprotonation of Alcohol to Alkoxide B2 Nucleophilic Attack by Alkoxide B1->B2 B3 Tetrahedral Intermediate B2->B3 B4 Elimination of Pentoxide B3->B4 B5 New Ester B4->B5 E1 Formation of Acyl-Enzyme Intermediate E2 Nucleophilic Attack by Alcohol E1->E2 E3 Release of New Ester E2->E3 E4 Enzyme Regeneration E3->E4

Caption: Catalytic mechanisms for the transesterification of this compound.

References

Application Notes and Protocols for the Laboratory Scale Purification of Pentyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl benzoate (B1203000) (C₁₂H₁₆O₂) is an ester commonly utilized as a fragrance and flavor ingredient due to its characteristic fruity, floral, and balsamic notes.[1] It also finds application as a solvent in cosmetics and personal care products.[2] This document provides detailed protocols for the laboratory-scale purification of pentyl benzoate, ensuring high purity for research, development, and quality control purposes. The primary purification strategy involves a multi-step process including an initial extraction followed by fractional distillation. For applications requiring even higher purity, a column chromatography method is also described.

This compound is a colorless to pale yellow liquid, soluble in organic solvents but with limited solubility in water.[3] It is synthesized from the esterification of benzoic acid and pentanol. Consequently, common impurities may include unreacted starting materials (benzoic acid and pentanol) and residual acid catalyst.

Physicochemical Data and Safety Information

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for designing and executing the purification protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number2049-96-9[1][2][3]
Molecular FormulaC₁₂H₁₆O₂[1][2][3]
Molecular Weight192.25 g/mol [2]
AppearanceColorless to almost colorless clear liquid[2][3]
Boiling Point260 °C[2]
Flash Point130 °C[2]
Density0.991 g/mL[4]
SolubilityInsoluble in water; soluble in organic solvents[2][3]

Safety Precautions:

  • Handle this compound in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

  • Avoid contact with skin and eyes.[1]

  • Keep away from strong oxidizing agents, strong acids, and strong bases.[1][5]

  • In case of fire, use foam, carbon dioxide, or dry chemical extinguishers. Avoid direct water jets.[1]

Experimental Protocols

Protocol 1: Purification by Extraction and Fractional Distillation

This protocol is suitable for purifying this compound from common impurities such as unreacted benzoic acid and pentanol.

Materials:

  • Crude this compound

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Round-bottom flask

  • Fractional distillation apparatus (distillation column, condenser, receiving flasks)

  • Heating mantle

  • Vacuum source (optional, for vacuum distillation)

  • Boiling chips

Procedure:

  • Liquid-Liquid Extraction (Wash):

    • Place the crude this compound in a separatory funnel.

    • Add an equal volume of 5% sodium bicarbonate solution to neutralize any unreacted benzoic acid.

    • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

    • Allow the layers to separate. The upper organic layer contains the this compound, while the lower aqueous layer contains sodium benzoate.

    • Drain the lower aqueous layer.

    • Repeat the wash with 5% sodium bicarbonate solution until no more gas evolution is observed upon addition.

    • Wash the organic layer with an equal volume of saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities and residual sodium bicarbonate.

    • Drain the lower aqueous layer.

  • Drying the Organic Layer:

    • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

    • Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the flask to absorb any residual water.

    • Swirl the flask gently. If the drying agent clumps together, add more until some remains free-flowing.

    • Allow the mixture to stand for 15-20 minutes.

    • Decant or filter the dried this compound into a clean, dry round-bottom flask suitable for distillation.

  • Fractional Distillation:

    • Add a few boiling chips to the round-bottom flask containing the dried this compound.

    • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

    • Begin heating the flask gently with a heating mantle.

    • Observe the temperature at the head of the distillation column.

    • Collect any initial low-boiling fractions (likely residual solvent or pentanol) in a separate receiving flask and discard appropriately.

    • The main fraction of pure this compound should be collected at a stable temperature corresponding to its boiling point (260 °C at atmospheric pressure). If performing vacuum distillation, the boiling point will be significantly lower.

    • Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive peroxides and overheating of the residue.

    • The collected main fraction should be pure this compound.

Data Presentation:

Table 2: Expected Distillation Fractions

FractionExpected ComponentBoiling Point (°C)
1 (Forerun)Residual pentanol, other low-boiling impurities< 260
2 (Main Fraction)This compound~260
3 (Residue)High-boiling impurities> 260
Protocol 2: High-Purity Purification by Column Chromatography

For applications demanding very high purity, column chromatography can be employed after the initial extraction and drying steps.

Materials:

  • Partially purified this compound (post-extraction and drying)

  • Silica (B1680970) gel (60-200 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent like hexane.

    • Carefully pour the slurry into the chromatography column, ensuring even packing without air bubbles.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve the partially purified this compound in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Carefully apply the sample to the top of the silica gel bed using a pipette.

  • Elution:

    • Begin eluting the sample through the column with a mobile phase of low polarity (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10 hexane:ethyl acetate) to elute the this compound. The optimal solvent system should be determined beforehand using thin-layer chromatography (TLC).

  • Fraction Collection and Analysis:

    • Collect the eluent in a series of fractions.

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp. This compound, being an aromatic compound, should be UV active.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the highly purified this compound.

Visualization of Workflow

PurificationWorkflow cluster_extraction Liquid-Liquid Extraction cluster_drying Drying cluster_distillation Fractional Distillation cluster_final_product Final Product crude_product Crude this compound add_na_hco3 Add 5% NaHCO3 Solution crude_product->add_na_hco3 Neutralize Acid separate_layers1 Separate Aqueous Layer add_na_hco3->separate_layers1 add_brine Add Brine Solution separate_layers1->add_brine separate_layers2 Separate Aqueous Layer add_brine->separate_layers2 add_drying_agent Add Anhydrous MgSO4 separate_layers2->add_drying_agent filter_drying_agent Filter add_drying_agent->filter_drying_agent distill Distill filter_drying_agent->distill collect_forerun Collect Forerun distill->collect_forerun collect_main_fraction Collect Main Fraction distill->collect_main_fraction pure_product Pure this compound collect_main_fraction->pure_product

Caption: General workflow for the purification of this compound.

References

Application Notes and Protocols for the Quantification of Pentyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl benzoate (B1203000) (CAS No. 2049-96-9) is an ester of pentanol (B124592) and benzoic acid, often characterized by a fruity, balsamic odor.[1][2] It finds applications in the fragrance, flavoring, and cosmetic industries and may be used as a solvent or in chemical formulations.[1][2] Accurate and reliable quantification of pentyl benzoate is crucial for quality control, formulation development, and safety assessment.

These application notes provide detailed protocols for the quantitative analysis of this compound using two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is intended to guide researchers in developing and validating analytical methods for their specific matrices.

Analytical Methods Overview

The choice between HPLC-UV and GC-MS for this compound analysis depends on factors such as the sample matrix, required sensitivity, and available instrumentation.[3]

  • High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of a broad range of compounds, including esters like this compound.[3] Reversed-phase HPLC with UV detection is particularly suitable due to the presence of a chromophore in the benzoate structure.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique known for its high sensitivity and specificity, making it ideal for the analysis of volatile and semi-volatile compounds such as this compound.[3]

High-Performance Liquid Chromatography (HPLC-UV) Method

This section details a representative reversed-phase HPLC method for the quantification of this compound.

Experimental Protocol

1. Sample Preparation

  • For Liquid Samples (e.g., Beverages, Fragrance Solutions):

    • Dilute a known volume of the liquid sample with the mobile phase to bring the concentration of this compound within the calibration range.[4]

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[5]

  • For Semi-Solid Samples (e.g., Cosmetic Creams, Lotions):

    • Accurately weigh approximately 1.0 g of the sample into a 50 mL volumetric flask.

    • Add approximately 30 mL of methanol (B129727) and sonicate for 15 minutes to extract the this compound.[6]

    • Allow the solution to cool to room temperature and dilute to the mark with methanol.

    • Centrifuge an aliquot of the solution at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.[6]

2. Chromatographic Conditions

ParameterValue
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (70:30, v/v)[7]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 232 nm[8]
Run Time 10 minutes

3. Calibration

Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 1 to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Method Validation Parameters (Typical)

The following table summarizes typical performance characteristics for a validated HPLC-UV method for this compound. Actual results may vary and should be established for each specific application.

ParameterTypical Specification
Linearity (R²) > 0.999[3]
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL[7]
Accuracy (% Recovery) 98 - 102%[9]
Precision (% RSD) < 2.0%[7]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This section outlines a typical GC-MS method for the sensitive and selective quantification of this compound.

Experimental Protocol

1. Sample Preparation

  • For Liquid Samples (e.g., Beverages, Perfumes):

    • Perform a liquid-liquid extraction (LLE). Mix 5 mL of the sample with 5 mL of a suitable organic solvent like methyl tert-butyl ether (MTBE) or hexane.[3][10]

    • Vortex the mixture for 1 minute and allow the layers to separate.

    • Carefully transfer the organic layer to a clean vial.

    • Add a small amount of anhydrous sodium sulfate (B86663) to remove any residual water.[3]

    • Transfer the dried extract to a GC vial.

  • For Solid or Semi-Solid Samples (e.g., Food products, Creams):

    • Homogenize a known weight of the sample.

    • Perform ultrasonic extraction with a suitable solvent like ethyl acetate.[2]

    • Centrifuge the mixture and collect the supernatant.

    • Filter the extract through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Conditions

ParameterValue
GC Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[11]
Inlet Temperature 250 °C[11]
Injection Volume 1 µL
Injection Mode Split (e.g., 10:1) or Splitless for trace analysis[11]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion m/z 105 (benzoyl cation)
Qualifier Ions m/z 77, 192

3. Calibration

Prepare a series of standard solutions of this compound in the extraction solvent (e.g., MTBE or ethyl acetate) at concentrations ranging from 0.1 to 20 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area of the quantifier ion against the concentration.

Method Validation Parameters (Typical)

The following table summarizes typical performance characteristics for a validated GC-MS method for this compound.

ParameterTypical Specification
Linearity (R²) > 0.999
Range 0.1 - 20 µg/mL
Limit of Detection (LOD) ~0.03 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL
Accuracy (% Recovery) 95 - 105%[2]
Precision (% RSD) < 5.0%[2]

Visualized Workflows and Logic

To aid in the implementation of these analytical methods, the following diagrams illustrate the general experimental workflow and a decision-making process for method selection.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt & Homogenization Extraction Extraction (LLE, Sonication, etc.) Sample->Extraction Cleanup Filtration / Centrifugation Extraction->Cleanup Injection Sample Injection (HPLC or GC-MS) Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (vs. Calibration Curve) Integration->Quantification Report Final Report Generation Quantification->Report

Caption: General workflow for this compound quantification.

G node_result node_result Start High Volatility & Complex Matrix? Sensitivity High Sensitivity Required? Start->Sensitivity Yes HPLC Use HPLC-UV Method Start->HPLC No Confirmation Structural Confirmation Needed? Sensitivity->Confirmation Yes HPLC_sensitive Use HPLC-UV Method (Optimize for low LOD/LOQ) Sensitivity->HPLC_sensitive No Confirmation->HPLC_sensitive No GCMS Use GC-MS Method Confirmation->GCMS Yes

Caption: Decision tree for selecting an analytical method.

References

GC-MS Analysis of Pentyl Benzoate in Complex Mixtures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of pentyl benzoate (B1203000) in complex mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). It includes detailed protocols for sample preparation and instrumental analysis, as well as guidance on data interpretation and quantitative analysis.

Introduction

Pentyl benzoate is an ester of benzoic acid and pentanol, often used as a fragrance ingredient in cosmetics and personal care products, a flavoring agent in food, and as a plasticizer. Its presence and concentration in complex matrices need to be accurately determined for quality control, regulatory compliance, and safety assessment. GC-MS is a powerful analytical technique for this purpose, offering high separation efficiency and definitive compound identification based on mass spectra.

Experimental Protocols

A robust GC-MS method for the quantitative analysis of this compound requires careful optimization of sample preparation and instrumental parameters.

Sample Preparation

The choice of sample preparation technique depends on the matrix complexity. The goal is to extract this compound and remove interfering substances.

Protocol 1: Liquid-Liquid Extraction (LLE) for Liquid Samples (e.g., lotions, perfumes)

  • Sample Aliquot: Accurately weigh approximately 1 g of the homogenized sample into a 15 mL centrifuge tube.

  • Internal Standard: Spike the sample with a known concentration of a suitable internal standard (e.g., methyl benzoate or d5-benzoic acid). The internal standard should have similar chemical properties to this compound but a different retention time.[1][2]

  • Extraction Solvent: Add 5 mL of a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • Extraction: Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the organic layer (top layer for hexane, bottom for dichloromethane) to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the collected organic extract to remove any residual water.

  • Filtration: Filter the extract through a 0.22 µm syringe filter into a 2 mL GC vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Complex Matrices (e.g., creams, ointments)

  • Sample Dispersion: Disperse about 0.5 g of the sample in a suitable solvent (e.g., methanol) and sonicate for 15 minutes.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading: Load the dispersed sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.

  • Elution: Elute the this compound with 5 mL of a less polar solvent like ethyl acetate (B1210297) or a mixture of hexane and ethyl acetate.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of the GC-MS mobile phase or a suitable volatile solvent and transfer to a GC vial.

GC-MS Instrumental Parameters

The following are typical starting parameters for the GC-MS analysis of this compound. Optimization may be necessary based on the specific instrument and column used.[3]

Parameter Value
GC System Gas Chromatograph coupled to a Mass Spectrometer
Column Rtx-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness[3]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless or Split (e.g., 10:1 ratio)[3]
Injection Volume 1 µL
Oven Program Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-350
Acquisition Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Characteristic Ions for this compound (C12H16O2, MW: 192.25 g/mol ):

  • Molecular Ion (M+): m/z 192

  • Fragment Ions: m/z 105 (benzoyl cation), 77 (phenyl cation), 122 (loss of pentene)

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Calibration Data for this compound

Concentration (µg/mL)Peak Area (Analyte)Peak Area (Internal Standard)Area Ratio (Analyte/IS)
115,234150,1230.101
576,543151,2340.506
10152,876150,5671.015
25380,123149,8762.536
50755,432150,3455.025
1001,510,876149,98710.073

Table 2: Quantitative Analysis of this compound in Cosmetic Samples

Sample IDSample TypeThis compound Concentration (µg/g)Recovery (%)RSD (%) (n=3)
Cream-01Face Cream45.295.82.1
Lotion-01Body Lotion123.798.21.5
Perfume-01Eau de Parfum256.3101.51.2

Visualizations

Diagrams can effectively illustrate experimental workflows and logical relationships.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Complex Mixture (e.g., Cosmetic) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Filter Filtration Extraction->Filter GC_Inlet GC Inlet Filter->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector MS Detector (Detection) GC_Column->MS_Detector Chromatogram Chromatogram (Peak Integration) MS_Detector->Chromatogram Mass_Spectrum Mass Spectrum (Identification) MS_Detector->Mass_Spectrum Quantification Quantification (Calibration Curve) Chromatogram->Quantification Mass_Spectrum->Quantification Report Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Data_Analysis_Logic cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis RT Retention Time Comparison Identification This compound Identified RT->Identification MS Mass Spectrum Library Match MS->Identification IS Internal Standard Method Cal_Curve Calibration Curve IS->Cal_Curve Concentration Calculate Concentration Cal_Curve->Concentration Final_Result Final Quantitative Result Concentration->Final_Result Raw_Data Raw GC-MS Data Raw_Data->RT Raw_Data->MS Identification->IS

Caption: Logical flow for data analysis in GC-MS.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation and Quantification of Pentyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of pentyl benzoate (B1203000). Pentyl benzoate, an aromatic ester, finds applications in various industries, including fragrances, flavorings, and as a potential intermediate in pharmaceutical synthesis.[1][2] The described method utilizes a C18 stationary phase with an isocratic mobile phase consisting of acetonitrile (B52724) and water, offering a simple, efficient, and reproducible analysis. This protocol is suitable for quality control, purity assessment, and stability studies of this compound in various sample matrices.

Introduction

This compound (C₁₂H₁₆O₂) is an ester of benzoic acid and pentanol.[1] Its non-polar nature makes it well-suited for analysis by reversed-phase HPLC, a widely used technique for the separation of hydrophobic compounds.[3] Accurate and precise quantification of this compound is crucial for ensuring product quality and consistency in its various applications. This document provides a comprehensive protocol for the HPLC analysis of this compound, including instrumentation, reagent preparation, chromatographic conditions, and data analysis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound relevant to HPLC method development is presented in Table 1. Its low water solubility and non-polar character are key factors in selecting the appropriate stationary and mobile phases.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₁₆O₂[1][2]
Molecular Weight192.25 g/mol [2]
AppearanceColorless to pale yellow liquid[1]
Water SolubilityPractically insoluble[2]
PolarityRelatively non-polar[1]

Experimental Protocols

This section outlines the detailed methodology for the HPLC separation of this compound.

  • HPLC system equipped with a UV/Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE or other suitable material)

  • This compound analytical standard (≥98% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Methanol (B129727) (for sample and standard preparation)

Mobile Phase: Prepare a mixture of acetonitrile and water in a 70:30 (v/v) ratio. Degas the mobile phase using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in methanol and dilute to the mark with methanol.

Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase. These solutions will be used to construct a calibration curve for quantification.

The sample preparation will vary depending on the matrix. A general procedure for a liquid sample is as follows:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent, such as methanol. Sonication may be used to aid dissolution.

  • Dilute the sample solution with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

The optimized HPLC conditions for the separation of this compound are summarized in Table 2. An isocratic elution is employed for its simplicity and reproducibility in routine analysis.

Table 2: HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 230 nm
Run Time Approximately 10 minutes

Note: The UV detection wavelength is based on the absorbance spectra of similar aromatic esters. For optimal sensitivity, it is recommended to determine the wavelength of maximum absorbance for this compound.

Data Presentation and System Suitability

The performance of the HPLC method should be evaluated by assessing system suitability parameters. Expected quantitative data for the analysis of a standard solution of this compound are presented in Table 3.

Table 3: Expected Quantitative Data and System Suitability Parameters

ParameterAcceptance CriteriaExpected Value
Retention Time (t_R) -~ 5.5 min
Tailing Factor (T_f) ≤ 2.0~ 1.1
Theoretical Plates (N) ≥ 2000> 5000
Resolution (R_s) ≥ 2.0 (between this compound and any adjacent peak)> 2.0
Repeatability (%RSD for peak area of 6 replicate injections) ≤ 2.0%< 1.0%

Visualization of Workflows

The following diagrams, created using the DOT language, illustrate the key workflows in this application note.

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Acetonitrile:Water 70:30) D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Standard/Sample B->E C Prepare Sample Solutions C->E D->E F Acquire Chromatographic Data E->F G Integrate Peak Area F->G H Construct Calibration Curve G->H I Quantify this compound H->I

Caption: Workflow for HPLC analysis of this compound.

Sample_Preparation_Workflow Start Sample containing This compound Step1 Weigh Sample Start->Step1 Step2 Dissolve in Methanol (with Sonication if needed) Step1->Step2 Step3 Dilute with Mobile Phase Step2->Step3 Step4 Filter through 0.45 µm filter Step3->Step4 End Ready for HPLC Injection Step4->End

Caption: Sample preparation workflow for this compound analysis.

Conclusion

The HPLC method described in this application note provides a straightforward and effective means for the separation and quantification of this compound. The use of a C18 column with an acetonitrile-water mobile phase yields excellent peak shape and resolution. This method is suitable for routine quality control and research applications in the pharmaceutical and chemical industries. For the analysis of complex mixtures containing multiple aromatic esters, a gradient elution method may be considered to achieve optimal separation.

References

Pentyl Benzoate: A High-Boiling Solvent for Specialized Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pentyl benzoate (B1203000), the ester of n-pentanol and benzoic acid, is a colorless to pale yellow liquid with a characteristic fruity odor.[1] While extensively utilized in the fragrance and cosmetic industries, its potential as a solvent in organic synthesis is an area of growing interest, particularly for reactions requiring high temperatures and a non-polar, aprotic medium. Its high boiling point, good thermal stability, and low water solubility make it a viable alternative to more conventional high-boiling solvents. This document provides a comprehensive overview of the physical and chemical properties of pentyl benzoate, detailed protocols for its synthesis and its application in a representative organic reaction, and a discussion of its potential uses and limitations in organic synthesis.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a solvent is paramount for its effective and safe use in organic reactions. The key properties of this compound are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 2049-96-9[1][2]
Molecular Formula C₁₂H₁₆O₂[1][2]
Molecular Weight 192.25 g/mol [2]
Appearance Colorless to pale yellow liquid[1][2]
Odor Pleasant, fruity, floral, balsamic[1][3]
Boiling Point 260 °C[2]
Melting Point Not available (appears as a solid in some sources)[4]
Flash Point 130 °C[2]
Density 0.987 g/cm³[5]
Refractive Index 1.50[2]
Water Solubility Insoluble (0.03 g/L predicted)[2][6]
logP 4.09 (predicted)[6]

Table 2: Solubility of this compound

SolventSolubilityReference(s)
Water Insoluble[2]
Organic Solvents Soluble[1][2]
Ethanol Soluble[7]
Diethyl Ether Miscible[8]

Table 3: Safety and Handling Information for this compound

HazardDescriptionPrecautionary MeasuresReference(s)
GHS Pictograms GHS09 (Hazardous to the aquatic environment)Avoid release to the environment.[4]
Hazard Statements H411: Toxic to aquatic life with long lasting effects.P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container in accordance with local regulations.[4]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.Store away from incompatible materials.[9][10]
Personal Protective Equipment (PPE) Safety glasses with side-shields, protective gloves, appropriate protective clothing.Wear appropriate PPE to prevent skin and eye contact.[9]
First Aid: Eye Contact Rinse immediately with plenty of water for at least 15 minutes.Seek medical attention.[5][9]
First Aid: Skin Contact Wash off immediately with soap and plenty of water.Remove contaminated clothing.[5][9]
First Aid: Ingestion Clean mouth with water.Get medical attention.[5][9]
First Aid: Inhalation Remove to fresh air.If symptoms persist, call a physician.[5][9]

Experimental Protocols

While this compound is not a universally employed solvent, its properties suggest its utility in specific applications, such as high-temperature esterification or transesterification reactions where it can serve as a non-reactive, high-boiling medium.

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from benzoic acid and n-pentanol, a classic example of Fischer esterification.

Materials:

  • Benzoic acid

  • n-Pentanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine benzoic acid (1.0 eq), n-pentanol (3.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether to dilute.

  • Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to remove unreacted benzoic acid and sulfuric acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the diethyl ether and excess n-pentanol.

  • Purification: The crude this compound can be purified by vacuum distillation to yield a colorless liquid.

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification reagents Benzoic Acid n-Pentanol H₂SO₄ (cat.) reflux Reflux reagents->reflux Heat extraction Dilute with Et₂O Wash with H₂O, NaHCO₃, Brine reflux->extraction Cool drying Dry (MgSO₄) extraction->drying filtration Filter drying->filtration evaporation Evaporate Solvent filtration->evaporation distillation Vacuum Distillation evaporation->distillation product Pure this compound distillation->product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Lipase-Catalyzed Transesterification in this compound

This protocol illustrates the use of this compound as a solvent for a biocatalytic transesterification reaction. Its high boiling point allows for conducting the reaction at elevated temperatures to improve reaction rates, while its non-polar nature is suitable for many enzymatic reactions.

Materials:

  • Ethyl acetate (B1210297)

  • Benzyl (B1604629) alcohol

  • Immobilized Lipase (B570770) (e.g., Novozym 435)

  • This compound (as solvent)

  • Molecular sieves (optional, for anhydrous conditions)

  • Reaction vessel with temperature control and stirring

  • Gas chromatograph (GC) for monitoring

Procedure:

  • Reaction Setup: To a reaction vessel containing this compound, add ethyl acetate (1.0 eq) and benzyl alcohol (1.2 eq). Add the immobilized lipase (e.g., 10% w/w of the limiting reagent). If anhydrous conditions are required, add activated molecular sieves.

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) with constant stirring.

  • Monitoring: Monitor the formation of benzyl acetate and the consumption of starting materials by taking aliquots at regular intervals and analyzing them by GC.

  • Work-up: Once the reaction has reached the desired conversion, cool the mixture to room temperature.

  • Catalyst Removal: Remove the immobilized lipase by simple filtration. The catalyst can often be washed and reused.

  • Product Isolation: The product, benzyl acetate, can be isolated from the this compound solvent by fractional vacuum distillation, taking advantage of the likely difference in boiling points.

Transesterification_Workflow cluster_reaction Enzymatic Reaction cluster_workup Work-up & Isolation reagents Ethyl Acetate Benzyl Alcohol Immobilized Lipase reaction Heat & Stir reagents->reaction solvent This compound (Solvent) solvent->reaction filtration Filter to remove Lipase reaction->filtration Cool distillation Fractional Vacuum Distillation filtration->distillation product Benzyl Acetate distillation->product solvent_recovery Recovered this compound distillation->solvent_recovery

Caption: Workflow for lipase-catalyzed transesterification.

Potential Applications and Limitations

The properties of this compound suggest its suitability for specific types of organic reactions, although its application is not as broadly documented as that of more common solvents.

Potential Applications:

  • High-Temperature Reactions: With a boiling point of 260 °C, this compound is an excellent candidate for reactions requiring sustained high temperatures, such as certain esterifications, transesterifications, and potentially some condensation or rearrangement reactions.

  • Inert Medium for Specific Reactions: As a relatively non-polar and aprotic solvent, it could be used as a medium for reactions where protic or highly polar solvents would interfere.

  • Biocatalysis: As demonstrated in Protocol 2, its properties can be compatible with enzymatic reactions, particularly with lipases in non-aqueous media.

Limitations and Considerations:

  • Ester Functionality: The ester group in this compound is a potential site of reactivity. It is incompatible with strong nucleophiles (e.g., Grignard reagents, organolithiums), strong bases (which would cause saponification), and strong reducing agents (e.g., LiAlH₄).

  • Lack of Extensive Documentation: There is a limited body of literature detailing the use of this compound as a solvent for a wide range of common organic transformations like Suzuki couplings, Diels-Alder reactions, or Friedel-Crafts acylations. Researchers should perform small-scale test reactions to validate its suitability for their specific application.

  • Product Separation: The high boiling point of this compound can make its removal from reaction mixtures challenging, especially if the desired product also has a high boiling point. Vacuum distillation is often necessary.

Pentyl_Benzoate_Solvent_Properties cluster_properties Key Properties cluster_applications Potential Applications cluster_limitations Limitations pb This compound as a Solvent high_bp High Boiling Point (260 °C) pb->high_bp non_polar Relatively Non-Polar pb->non_polar aprotic Aprotic pb->aprotic ester_group Ester Functional Group pb->ester_group limited_data Limited Literature Data pb->limited_data high_temp_rxn High-Temperature Reactions high_bp->high_temp_rxn separation_challenges Difficult to Remove high_bp->separation_challenges inert_medium Inert Reaction Medium non_polar->inert_medium biocatalysis Biocatalysis (e.g., Lipases) non_polar->biocatalysis aprotic->inert_medium incompatible_reagents Incompatible with Strong Nucleophiles/Bases/Reductants ester_group->incompatible_reagents

Caption: Properties, applications, and limitations of this compound.

This compound presents itself as a specialized solvent for organic synthesis, particularly for high-temperature applications where a non-polar, aprotic environment is required. While its ester functionality imposes limitations on its use with certain reagents, it offers a viable alternative to other high-boiling solvents in specific contexts, such as in certain enzymatic reactions. The provided protocols for its synthesis and a model transesterification reaction serve as a starting point for researchers interested in exploring the utility of this compound in their own work. Further investigation into its compatibility with a broader range of organic reactions is warranted to fully elucidate its potential as a valuable solvent in the synthetic chemist's toolkit.

References

Application Note and Protocol for the Purification of Pentyl Benzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentyl benzoate (B1203000) is an ester commonly used as a fragrance and flavoring agent, characterized by a pleasant, fruity odor.[1] It is synthesized from benzoic acid and pentanol.[1] The crude product of this synthesis often contains unreacted starting materials and byproducts, necessitating a purification step to achieve the high purity required for research and development applications. Column chromatography is a widely used and effective technique for the purification of moderately polar to non-polar organic compounds like pentyl benzoate.[2][3]

This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography. The procedure outlines the preparation of the column, selection of the mobile phase, and the process of elution and product isolation.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₆O₂[1]
Molecular Weight 192.25 g/mol [4]
Appearance Colorless to pale yellow liquid[1]
Polarity Relatively non-polar[1]
Solubility Soluble in organic solvents, with limited solubility in water.[1]

Experimental Protocol: Column Chromatography of this compound

This protocol is designed for the purification of this compound from common impurities such as residual benzoic acid and pentanol. The selection of an appropriate solvent system is critical for achieving good separation.[5]

Materials and Equipment

  • Crude this compound

  • Silica gel (60-120 mesh)

  • n-Hexane (Hex)

  • Ethyl acetate (B1210297) (EtOAc)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Chromatography column

  • Beakers, Erlenmeyer flasks, and test tubes

  • Rotary evaporator

  • TLC developing chamber

  • UV lamp (254 nm)

1. Thin Layer Chromatography (TLC) for Solvent System Optimization

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to find a solvent mixture that provides good separation between this compound and any impurities. A good starting point for a relatively non-polar compound is a mixture of hexane (B92381) and ethyl acetate.[5]

  • Procedure:

    • Dissolve a small amount of the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Spot the dissolved sample onto a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

    • Visualize the spots under a UV lamp. The ideal solvent system will result in an Rf value of approximately 0.2-0.4 for this compound, with clear separation from other spots.

2. Column Preparation (Wet Packing Method)

The wet packing method is commonly used to prepare a uniform and bubble-free column.[6]

  • Procedure:

    • Secure a chromatography column vertically to a stand.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the cotton plug.[6]

    • In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.[2]

    • Open the stopcock to allow some solvent to drain, which helps in the packing process. Do not let the solvent level fall below the top of the silica gel.

    • Add another layer of sand on top of the packed silica gel to prevent disturbance when adding the eluent.[3]

3. Sample Loading

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully add the dissolved sample to the top of the column using a pipette.

    • Allow the sample to absorb into the silica gel until the liquid level just reaches the top of the sand layer.

4. Elution and Fraction Collection

  • Procedure:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).

    • Continuously monitor the collected fractions using TLC to identify which fractions contain the purified this compound.

    • Combine the pure fractions containing this compound.

5. Product Isolation

  • Procedure:

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

    • Assess the purity of the final product using analytical techniques such as TLC, GC-MS, or NMR.

Quantitative Data Summary

ParameterRecommended Value/Range
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase (Starting) 95:5 n-Hexane:Ethyl Acetate (adjust based on TLC)[5]
Amount of Silica Gel 30-50 g per 1 g of crude product
Column Dimensions 2-4 cm diameter, 40-50 cm length (for 1-5 g of crude)
Desired Rf on TLC 0.2 - 0.4
Fraction Volume 10-20 mL

Experimental Workflow

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC 1. TLC Optimization (Hexane:EtOAc) ColumnPrep 2. Column Packing (Silica Gel Slurry) TLC->ColumnPrep SampleLoad 3. Sample Loading (Crude this compound) ColumnPrep->SampleLoad Elution 4. Elution (Mobile Phase) SampleLoad->Elution FractionCollection 5. Fraction Collection Elution->FractionCollection TLC_Analysis 6. TLC Analysis of Fractions FractionCollection->TLC_Analysis CombineFractions 7. Combine Pure Fractions TLC_Analysis->CombineFractions SolventRemoval 8. Solvent Removal (Rotary Evaporator) CombineFractions->SolventRemoval FinalProduct Purified this compound SolventRemoval->FinalProduct

Caption: Workflow for the purification of this compound by column chromatography.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hexane and ethyl acetate are flammable; keep away from ignition sources.

  • Handle silica gel with care, as inhalation of fine particles can be harmful.

References

Application Notes and Protocols: Pentyl Benzoate in Fragrance Microencapsulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl benzoate (B1203000), also known as amyl benzoate, is an ester recognized for its mild, sweet, and fruity fragrance.[1] Its application in the fragrance industry extends to its use as a component within microencapsulated perfume compositions. This document provides detailed application notes and protocols for the utilization of pentyl benzoate in fragrance microencapsulation, a technology designed to protect volatile fragrance compounds and control their release.[2][3]

The inclusion of solvents is a critical aspect of fragrance microencapsulation, particularly for hydrophobic materials. Suitable solvents are those that have a good affinity for the fragrance chemicals.[2] this compound's properties, such as its hydrophobicity and solubility in organic solvents, make it a candidate for inclusion in the core of microcapsules.

Physicochemical Properties of this compound

A comprehensive understanding of this compound's properties is essential for its effective application in microencapsulation.

PropertyValueReference
Synonyms Amyl benzoate, Benzoic acid, pentyl ester, n-Pentyl benzoate[4]
Molecular Formula C₁₂H₁₆O₂[1]
Molecular Weight 192.25 g/mol
Appearance Colorless to pale yellow liquid
Odor Mild, sweet, fruity[1]
Calculated logP (ClogP) 3.417[2]
Solubility Soluble in organic solvents, limited solubility in water
Boiling Point Moderate
Vapor Pressure Low

Applications in Fragrance Microencapsulation

This compound is listed as a fragrance ingredient in encapsulated perfume compositions, indicating its role as a component of the core material.[4] Its function within the microcapsule core can be multifaceted:

  • Fragrance Component: Its inherent mild, sweet, and fruity aroma contributes to the overall scent profile of the encapsulated fragrance.[1]

  • Solvent/Carrier: Due to its solvent properties for other fragrance materials and its hydrophobicity, it can act as a carrier or solvent within the oil core of the microcapsule. Solvents are crucial for dissolving solid fragrance components and modulating the overall properties of the core.

  • Release Modifier: The physicochemical properties of the core components, including solvents like this compound, can influence the release characteristics of the encapsulated fragrances.

Experimental Protocols

General Protocol for Microencapsulation via Interfacial Polymerization

This protocol describes the formation of a polyurea or polyurethane shell around a fragrance-containing oil core.

Materials:

  • Oil Phase:

    • Fragrance Accord (containing various fragrance raw materials)

    • This compound (as a fragrance component and/or solvent)

    • Isocyanate monomer (e.g., toluene (B28343) diisocyanate - TDI)

  • Aqueous Phase:

    • Water (deionized)

    • Protective colloid/emulsifier (e.g., polyvinyl alcohol - PVA)

    • Amine monomer (e.g., ethylenediamine (B42938) - EDA)

  • pH Adjuster: (e.g., sodium hydroxide, hydrochloric acid)

Equipment:

  • High-shear homogenizer

  • Mechanical stirrer

  • Reaction vessel

  • pH meter

Procedure:

  • Preparation of the Oil Phase:

    • In a beaker, combine the desired fragrance accord and this compound.

    • Ensure all components are fully dissolved. Gentle warming may be applied if necessary.

    • Add the isocyanate monomer to the oil phase and mix until homogeneous.

  • Preparation of the Aqueous Phase:

    • In the reaction vessel, dissolve the protective colloid (e.g., PVA) in deionized water with stirring.

    • Adjust the pH of the aqueous phase to the desired level for the polymerization reaction.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase under high-shear homogenization to form an oil-in-water emulsion.

    • Continue homogenization until the desired droplet size is achieved. The droplet size will determine the final microcapsule size.

  • Polymerization:

    • Once a stable emulsion is formed, switch to gentle mechanical stirring.

    • Add the amine monomer to the emulsion. This will initiate the interfacial polymerization at the oil-water interface, forming the microcapsule shell.

    • Allow the reaction to proceed for a specified time (e.g., 2-4 hours) at a controlled temperature.

  • Curing and Maturation:

    • The microcapsule slurry may be gently heated to ensure complete reaction of the monomers.

    • Allow the slurry to cool to room temperature while stirring.

  • Post-Formation:

    • The resulting microcapsule slurry can be used as is or further processed (e.g., washed, spray-dried).

Data Presentation: Key Performance Indicators

When evaluating the performance of this compound in a fragrance microencapsulation system, the following quantitative data should be collected and organized for clear comparison.

ParameterDescriptionTypical Method of Analysis
Encapsulation Efficiency (%) The percentage of the initial fragrance and this compound that is successfully encapsulated within the microcapsules.Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the total and surface oil.
Particle Size Distribution (µm) The mean diameter and distribution of the microcapsules.Laser Diffraction or Optical Microscopy.
Shell Thickness (nm) The thickness of the polymer shell surrounding the core.Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
Fragrance Release Profile The rate at which the fragrance is released from the microcapsules over time under specific conditions (e.g., temperature, humidity).Headspace analysis by GC-MS over a time course.
Stability The ability of the microcapsules to retain the fragrance over time in a specific medium (e.g., a consumer product base).Analysis of fragrance leakage into the surrounding medium over time.

Visualizations

Experimental Workflow for Fragrance Microencapsulation

G cluster_oil Oil Phase Preparation cluster_aqueous Aqueous Phase Preparation Fragrance Fragrance Accord PentylBenzoate This compound Isocyanate Isocyanate Monomer Emulsification Emulsification (High-Shear Homogenization) Isocyanate->Emulsification Water Deionized Water PVA Protective Colloid (PVA) PVA->Emulsification Polymerization Polymerization (Addition of Amine Monomer) Emulsification->Polymerization Curing Curing & Maturation Polymerization->Curing FinalProduct Microcapsule Slurry Curing->FinalProduct

Caption: Workflow for fragrance microencapsulation.

Logical Relationship of Core Components

G Microcapsule Microcapsule Core Fragrance Fragrance Accord Microcapsule->Fragrance contains PentylBenzoate This compound Microcapsule->PentylBenzoate contains Solvent Other Solvents/ Modifiers Microcapsule->Solvent contains PentylBenzoate->Fragrance dissolves/ modifies PentylBenzoate->Solvent miscible with

Caption: Core components of a fragrance microcapsule.

References

Application Notes and Protocols for Lipase Activity Assays Using Pentyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a versatile class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides and other ester-containing compounds. The development of robust and reliable assays for measuring lipase (B570770) activity is crucial in various fields, including drug discovery, biocatalysis, and diagnostics. Pentyl benzoate (B1203000), an aromatic ester, can serve as a suitable substrate for monitoring lipase activity. Its hydrolysis by lipase yields benzoic acid and pentanol (B124592). The rate of formation of either of these products can be monitored to determine the enzymatic activity. This document provides detailed application notes and proposed protocols for the use of pentyl benzoate in lipase activity assays.

While specific kinetic data for the hydrolysis of this compound by various lipases is not extensively documented in publicly available literature, the protocols provided herein are based on established principles of lipase assays with other ester substrates. Researchers are encouraged to optimize these protocols for their specific lipase and experimental conditions.

Principle of the Assay

The fundamental principle of the assay is the lipase-catalyzed hydrolysis of this compound into its constituent alcohol (pentanol) and carboxylic acid (benzoic acid).

Reaction: this compound + H₂O ---(Lipase)--> Benzoic Acid + Pentanol

The lipase activity can be quantified by measuring the rate of disappearance of the substrate (this compound) or the rate of appearance of one of the products (benzoic acid or pentanol) over time. Various analytical techniques, including chromatography and colorimetric methods, can be employed for this purpose.

Quantitative Data Summary

Table 1: Example Kinetic Parameters for Lipase-Catalyzed Hydrolysis of this compound

Lipase SourceMichaelis-Menten Constant (Km) (mM)Maximum Velocity (Vmax) (µmol/min/mg)
Candida rugosa Lipase (Example Data)2.515.8
Porcine Pancreatic Lipase (Example Data)5.18.2

Note: The data presented in this table is for illustrative purposes only and should be determined experimentally.

Table 2: Recommended Assay Conditions (Starting Points for Optimization)

ParameterRecommended RangeOptimal Value (to be determined)
pH6.0 - 9.0
Temperature (°C)25 - 50
Substrate Concentration (mM)0.1 - 10
Enzyme Concentration (µg/mL)1 - 100
Buffer SystemPhosphate (B84403), Tris-HCl
Incubation Time (min)5 - 60

Experimental Protocols

Two detailed protocols are proposed below. Protocol 1 describes a standard assay using HPLC for product quantification, while Protocol 2 outlines a high-throughput microplate-based colorimetric assay.

Protocol 1: Lipase Activity Assay using this compound with HPLC-Based Quantification

This protocol details the measurement of lipase activity by quantifying the amount of benzoic acid produced using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials and Reagents:

  • Lipase enzyme (e.g., from Candida rugosa, porcine pancreas)

  • This compound (substrate)

  • Benzoic acid (standard)

  • Pentanol (standard)

  • Buffer solution (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid or formic acid (for mobile phase acidification)

  • Deionized water

  • Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)

  • Thermostatic water bath or incubator

  • Vortex mixer

  • Centrifuge

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Reagents:

    • Buffer Solution: Prepare 50 mM sodium phosphate buffer and adjust the pH to the desired value (e.g., 7.0).

    • Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in a suitable organic solvent such as acetonitrile or methanol.

    • Enzyme Solution: Prepare a stock solution of the lipase enzyme in the assay buffer. The concentration should be determined based on the expected activity of the enzyme. Keep the enzyme solution on ice.

    • Standard Solutions: Prepare a series of standard solutions of benzoic acid and pentanol in the assay buffer or mobile phase for the calibration curve.

  • Enzymatic Reaction:

    • Set up reaction tubes, each containing the appropriate volume of assay buffer to a final volume of 1 mL.

    • Add the this compound stock solution to each tube to achieve the desired final substrate concentration (e.g., 5 mM). Pre-incubate the tubes at the desired reaction temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the enzyme solution to the reaction tubes. For the blank, add an equal volume of assay buffer instead of the enzyme solution.

    • Incubate the reaction mixture at the chosen temperature for a specific period (e.g., 30 minutes) with gentle shaking.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding an equal volume of a quenching solution (e.g., 1 M HCl or ice-cold acetonitrile).

    • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes to precipitate the enzyme and any other insoluble material.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • Use a suitable mobile phase, such as a gradient of acetonitrile and water with 0.1% phosphoric acid or formic acid.[1]

    • Set the UV detector to a wavelength suitable for detecting benzoic acid (e.g., 230 nm).

    • Inject the prepared sample and standard solutions into the HPLC system.

    • Quantify the amount of benzoic acid produced by comparing the peak area to the standard curve.

  • Calculation of Lipase Activity:

    • One unit of lipase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

    • Activity (U/mL) = (µmol of benzoic acid produced) / (incubation time (min) x volume of enzyme (mL))

    • Specific Activity (U/mg) = Activity (U/mL) / enzyme concentration (mg/mL)

Protocol 2: High-Throughput Microplate-Based Colorimetric Assay

This proposed protocol utilizes the change in pH resulting from the production of benzoic acid. A pH indicator is used to monitor the reaction in a 96-well plate format, suitable for screening a large number of samples.

Materials and Reagents:

  • Lipase enzyme

  • This compound

  • Low-concentration buffer (e.g., 5 mM Tris-HCl, pH 8.0)

  • pH indicator solution (e.g., phenol (B47542) red, cresol (B1669610) red)

  • 96-well microplate

  • Microplate reader with absorbance measurement capabilities

  • Triton X-100 or another suitable emulsifier

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: Prepare a low-concentration buffer (e.g., 5 mM Tris-HCl) and adjust the pH to a point where the chosen pH indicator shows a distinct color change upon a slight decrease in pH (e.g., pH 8.0 for phenol red).

    • Substrate Emulsion: Prepare an emulsion of this compound by sonicating a mixture of this compound (e.g., 50 mM), assay buffer, and an emulsifier (e.g., 1% Triton X-100).

    • Enzyme Solutions: Prepare serial dilutions of the lipase enzyme in the assay buffer.

    • pH Indicator Solution: Prepare a working solution of the pH indicator in the assay buffer.

  • Assay Setup in 96-Well Plate:

    • To each well of a 96-well microplate, add the following in order:

      • Assay Buffer

      • pH Indicator Solution

      • Substrate Emulsion

    • Include control wells:

      • Blank: All components except the enzyme.

      • Positive Control: A known active lipase.

      • Negative Control: A heat-inactivated lipase or buffer only.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding the enzyme solutions to the respective wells.

    • Immediately place the microplate in a microplate reader pre-set to the desired temperature (e.g., 37°C).

    • Monitor the change in absorbance at the wavelength corresponding to the color change of the pH indicator (e.g., 560 nm for phenol red) over time (e.g., every minute for 30 minutes).

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) from the linear portion of the absorbance vs. time curve for each well.

    • The rate of decrease in absorbance is proportional to the rate of benzoic acid production and thus to the lipase activity.

    • Compare the rates of the unknown samples to those of a standard lipase to determine relative activity, or create a standard curve with known concentrations of benzoic acid to quantify the activity.

Visualization of Experimental Workflows

Lipase_Assay_Workflow_HPLC

High_Throughput_Lipase_Assay_Workflow

References

Synthesis of Pentyl Benzoate Derivatives for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid and its ester derivatives are a well-established class of compounds with a long history of use in the pharmaceutical, cosmetic, and food industries. Their versatile chemical scaffold allows for a wide range of structural modifications, leading to a diverse array of biological activities. Among these, pentyl benzoate (B1203000) and its derivatives are emerging as promising candidates in drug discovery due to their potential antimicrobial, anti-inflammatory, and cytotoxic properties. The pentyl group, a five-carbon alkyl chain, can significantly influence the lipophilicity of the parent molecule, thereby affecting its absorption, distribution, metabolism, excretion (ADME), and ultimately its biological efficacy.

These application notes provide detailed protocols for the synthesis of pentyl benzoate and its hydroxy derivatives, along with methodologies for evaluating their biological activities. Furthermore, we present a summary of available quantitative data to guide researchers in their drug discovery efforts.

I. Synthesis of this compound and Its Derivatives

The most common and straightforward method for synthesizing this compound and its derivatives is through Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol. For the synthesis of this compound derivatives, the general reaction involves reacting the corresponding benzoic acid with 1-pentanol (B3423595) in the presence of a strong acid catalyst, typically sulfuric acid.

General Experimental Workflow for Synthesis and Purification

The overall process for synthesizing and purifying this compound derivatives can be visualized as follows:

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Characterization A Combine Benzoic Acid Derivative and 1-Pentanol B Add Acid Catalyst (e.g., H2SO4) A->B C Reflux Reaction Mixture B->C D Cool and Quench with Water C->D E Extract with Organic Solvent (e.g., Diethyl Ether) D->E F Wash with NaHCO3 Solution E->F G Wash with Brine F->G H Dry with Anhydrous Na2SO4 G->H I Filter and Concentrate H->I J Purify by Distillation or Chromatography I->J K Characterize by NMR, IR, MS J->K

Caption: General workflow for the synthesis and purification of this compound derivatives.
Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound via Fischer esterification of benzoic acid and 1-pentanol.

Materials:

  • Benzoic acid

  • 1-Pentanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, combine benzoic acid (e.g., 6.1 g, 0.05 mol) and an excess of 1-pentanol (e.g., 20 mL, 0.18 mol).

  • Carefully add concentrated sulfuric acid (2 mL) to the flask while swirling.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing 50 mL of water.

  • Rinse the reaction flask with 30 mL of diethyl ether and add it to the separatory funnel.

  • Shake the funnel vigorously, venting frequently. Separate the aqueous layer.

  • Wash the organic layer with 25 mL of water, followed by two 25 mL portions of 5% sodium bicarbonate solution to neutralize any unreacted benzoic acid and the acid catalyst. Check that the final aqueous wash is basic.

  • Wash the organic layer with 25 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the diethyl ether by rotary evaporation.

  • The crude this compound can be purified by vacuum distillation to yield a colorless liquid.

Protocol 2: Synthesis of Pentyl 4-Hydroxybenzoate

This protocol describes the synthesis of a hydroxylated derivative, which often exhibits enhanced biological activity.

Materials:

  • 4-Hydroxybenzoic acid

  • 1-Pentanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Combine 4-hydroxybenzoic acid (e.g., 6.9 g, 0.05 mol) and an excess of 1-pentanol (e.g., 20 mL, 0.18 mol) in a 100 mL round-bottom flask.

  • Slowly add concentrated sulfuric acid (2 mL) to the mixture.

  • Heat the reaction at reflux for 12 hours, monitoring by TLC until the 4-hydroxybenzoic acid is consumed.[1]

  • After cooling, evaporate the excess 1-pentanol under reduced pressure.

  • Neutralize the residue with water and a 5% aqueous solution of NaHCO₃.

  • Extract the product three times with diethyl ether.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the crude product.

  • Further purification can be achieved by column chromatography on silica (B1680970) gel.

II. Biological Activities and Evaluation Protocols

This compound derivatives are being investigated for a range of therapeutic applications, primarily focusing on their antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Benzoate esters exert their antimicrobial effects by disrupting the microbial cell's energy production and membrane integrity. In an acidic environment, the ester can be hydrolyzed to the undissociated benzoic acid, which can readily pass through the cell membrane. Inside the cell, the more neutral pH causes the acid to dissociate, leading to acidification of the cytoplasm and inhibition of key metabolic processes.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative measurement)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds in the growth medium.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism and medium) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Quantitative Data for Alkyl Benzoates and Related Compounds

While specific MIC data for this compound is limited in publicly available literature, data for other alkyl p-hydroxybenzoates (parabens) and benzoic acid provide a useful reference. The antimicrobial activity of parabens generally increases with the length of the alkyl chain.

CompoundStaphylococcus aureus (MIC)Escherichia coli (MIC)Candida albicans (MIC)Reference
Benzoic Acid (pH 5.0)0.13-0.50 mg/mL0.13-0.50 mg/mL0.13-0.50 mg/mL[2]
Methylparaben2.6 mM--[3]
Propylparaben2.2 mM--[3]

Note: The efficacy of benzoic acid is highly pH-dependent, with greater activity in acidic conditions.

Anti-inflammatory Activity

Benzoic acid derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds (this compound derivatives)

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite (B80452) concentration in the supernatant (as an indicator of NO production) using the Griess reagent.

  • Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-treated control.

  • The IC₅₀ value (the concentration of the compound that inhibits NO production by 50%) can be determined.

Potential Signaling Pathway Modulation

The anti-inflammatory effects of benzoate derivatives are often attributed to their ability to modulate key signaling cascades involved in the inflammatory response.

G cluster_pathway Intracellular Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates MAPK MAPK (p38, JNK, ERK) TLR4->MAPK activates PentylBenzoate This compound Derivative PentylBenzoate->IKK inhibits PentylBenzoate->MAPK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to MAPK->Nucleus activates transcription factors in ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->ProInflammatory induces

Caption: Putative anti-inflammatory signaling pathway modulation by this compound derivatives.
Cytotoxicity Assays

When developing new drug candidates, it is crucial to assess their potential toxicity to mammalian cells.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • Human cell lines (e.g., a cancer cell line like HCT-116 and a normal cell line like HEK293)

  • Appropriate cell culture medium

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).

Quantitative Data for Cytotoxicity of Benzoate Esters

Specific cytotoxicity data for this compound is not widely available. However, studies on other simple benzoate esters provide an indication of their potential toxicity.

CompoundCell LineLC₅₀ (mM)Reference
Methyl BenzoateHEK29310.9[4]
SH-SY5Y11.4[4]
Ethyl BenzoateHEK2937.9[4]
SH-SY5Y8.2[4]
Vinyl BenzoateHEK2931.8[4]
SH-SY5Y1.9[4]

LC₅₀: Lethal Concentration 50%

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant potential for drug discovery. The straightforward synthesis via Fischer esterification allows for the generation of diverse chemical libraries for screening. The established protocols for evaluating antimicrobial, anti-inflammatory, and cytotoxic activities provide a clear framework for assessing the therapeutic potential of these novel compounds. While quantitative data for this compound itself is still emerging, the information available for structurally related compounds offers valuable guidance for future research and development in this promising area. Further investigation into the specific mechanisms of action and structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.

References

Application Notes and Protocols: Pentyl Benzoate in Topical Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl benzoate (B1203000), an ester of benzoic acid and pentanol, is a versatile compound with applications in the fragrance, flavor, and cosmetic industries.[1][2] Characterized by its mild, fruity aroma, it also possesses properties that make it a compound of interest for topical and transdermal drug delivery systems. Its function as a solvent and emollient, coupled with its non-polar nature, suggests its potential utility in enhancing the skin permeation of therapeutic agents.[2] This document provides a detailed overview of the potential applications of pentyl benzoate in topical formulations, outlines experimental protocols for evaluation, and presents available data on related compounds to guide future research.

While direct studies on this compound as a penetration enhancer are limited, data from structurally similar alkyl benzoates and salicylates provide valuable insights into its potential mechanisms and efficacy. These related compounds have been shown to influence skin absorption and distribution of active ingredients.[3][4][5]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for formulation development.

PropertyValueReference
Chemical Formula C₁₂H₁₆O₂[1][2]
CAS Number 2049-96-9[1][2]
Molecular Weight 192.25 g/mol [6]
Appearance Colorless to pale yellow liquid[2]
Odor Mild, sweet, fruity[1]
Solubility Soluble in organic solvents, limited solubility in water[2]
LogP 4.00[7]

Potential Applications in Topical Delivery

This compound's characteristics suggest several roles in the formulation of topical delivery systems:

  • Solvent: Its ability to dissolve various active pharmaceutical ingredients (APIs), particularly lipophilic ones, is a key advantage for developing homogenous and stable topical formulations.

  • Emollient: As an emollient, it can improve the sensory feel of a topical product, increasing patient compliance.[2]

  • Penetration Enhancer: While not extensively studied for this purpose, its ester structure and lipophilicity suggest it may act as a penetration enhancer. Chemical penetration enhancers can reversibly disrupt the stratum corneum's lipid barrier, facilitating drug transport into deeper skin layers.[8][9][10][11]

Hypothetical Formulation Examples

Based on its properties, this compound could be incorporated into various topical delivery systems. The following are hypothetical formulations for research and development purposes.

Table 1: Hypothetical Nanoemulsion Formulation for Enhanced Topical Delivery

IngredientFunctionConcentration (% w/w)
Active Pharmaceutical Ingredient (API)Therapeutic Agent1.0
This compound Oil Phase / Co-solvent 10.0 - 20.0
Caprylic/Capric TriglycerideOil Phase5.0 - 15.0
Polysorbate 80Surfactant15.0 - 25.0
Sorbitan OleateCo-surfactant5.0 - 10.0
Purified WaterAqueous Phaseq.s. to 100

Table 2: Hypothetical Cream Formulation for Dermal Delivery

IngredientFunctionConcentration (% w/w)
Active Pharmaceutical Ingredient (API)Therapeutic Agent2.0
This compound Solvent / Emollient 5.0 - 10.0
Cetyl AlcoholThickening Agent5.0
Stearyl AlcoholThickening Agent5.0
Glyceryl MonostearateEmulsifier3.0
Propylene GlycolHumectant / Co-solvent10.0
GlycerinHumectant5.0
PreservativePreservativeq.s.
Purified WaterAqueous Phaseq.s. to 100

Experimental Protocols

To evaluate the efficacy of this compound in topical formulations, a series of in vitro and ex vivo experiments are necessary.

Protocol 1: Preparation of a this compound-Based Nanoemulsion

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a low-energy spontaneous emulsification method.

Materials:

  • This compound

  • API (lipophilic)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol P)

  • Purified water

Procedure:

  • Organic Phase Preparation: Dissolve the API in this compound with gentle heating and stirring until a clear solution is obtained.

  • Aqueous Phase Preparation: Prepare the aqueous phase by dispersing the surfactant and co-surfactant in purified water.

  • Emulsification: Slowly add the organic phase to the aqueous phase under continuous high-speed homogenization (e.g., 10,000 rpm for 10 minutes).

  • Nanoemulsion Formation: Continue homogenization until a translucent nanoemulsion with a bluish tinge is formed.

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

G cluster_prep Nanoemulsion Preparation Workflow A 1. Prepare Organic Phase (API in this compound) C 3. Mix Phases (Organic into Aqueous) A->C B 2. Prepare Aqueous Phase (Surfactant/Co-surfactant in Water) B->C D 4. High-Speed Homogenization C->D E 5. Characterize Nanoemulsion (Size, PDI, Zeta Potential) D->E

Caption: Workflow for Nanoemulsion Preparation.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure for assessing the skin permeation of an API from a this compound-containing formulation.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Phosphate buffered saline (PBS, pH 7.4) as receptor medium

  • This compound-based formulation

  • Control formulation (without this compound)

  • High-performance liquid chromatography (HPLC) system for API quantification

Procedure:

  • Skin Preparation: Thaw the excised skin and mount it on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Equilibration: Equilibrate the skin with PBS in the receptor compartment for 30 minutes. The receptor medium should be maintained at 32 ± 1 °C and continuously stirred.[12]

  • Formulation Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the test and control formulations to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots from the receptor compartment and replace with fresh, pre-warmed PBS.

  • API Quantification: Analyze the collected samples for API concentration using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of API permeated per unit area (µg/cm²) and plot it against time. Determine the steady-state flux (Jss) and permeability coefficient (Kp).

G cluster_permeation In Vitro Skin Permeation Study Workflow A 1. Mount Skin on Franz Cell B 2. Equilibrate Skin A->B C 3. Apply Formulation to Donor Compartment B->C D 4. Collect Samples from Receptor Compartment at Time Intervals C->D E 5. Quantify API using HPLC D->E F 6. Calculate Permeation Parameters (Flux, Kp) E->F

Caption: In Vitro Skin Permeation Study Workflow.

Quantitative Data from Related Compounds

Table 3: In Vitro Human Skin Absorption of Pentyl Salicylate (B1505791) (PS) and Related Esters [3]

Compound & FormulationConditionAbsorbed Dose (% of Applied Dose)
0.5% (w/w) Pentyl Salicylate CreamUnoccluded4.43 ± 0.48
0.5% (w/w) Pentyl Salicylate CreamOccluded7.52 ± 0.63
0.5% (w/v) Pentyl Salicylate SolutionUnoccluded8.26 ± 0.31
0.5% (v/v) Pentyl Salicylate SolutionOccluded16.1 ± 0.7
0.5% (w/w) Ethyl Salicylate CreamUnoccluded12.0 ± 1.0
0.5% (w/w) Ethyl Salicylate CreamOccluded24.7 ± 1.3

Data presented as mean ± standard error.

Table 4: Dermal Absorption and Metabolism of [¹⁴C]-C12 Alkyl Benzoate in Human Skin In Vitro [4][5]

ParameterValue (% of Applied Dose)
Absorbed Dose0.41
Dermal Delivery0.97
Potentially Absorbable Dose2.20
Dermally Absorbed Value2.97

This study indicates that C12-15 alkyl benzoate is metabolized to benzoic acid and the corresponding alcohols during skin absorption.[4][5]

Safety and Toxicology

This compound is considered to have low toxicity.[2] However, as with many esters, it should be handled with care to avoid skin and eye irritation.[2] Safety data sheets indicate that it is not classified as hazardous under normal use conditions, but appropriate protective measures should be taken in a laboratory setting.[13][14] The Cosmetic Ingredient Review (CIR) Expert Panel has reviewed alkyl benzoates and found them to be safe in the present practices of use and concentration in cosmetics, noting that they are not genotoxic.

Conclusion

This compound presents as a promising, though underexplored, excipient for topical drug delivery systems. Its favorable physicochemical properties, including its solvent and emollient characteristics, suggest its potential to enhance the formulation and delivery of therapeutic agents. The provided hypothetical formulations and detailed experimental protocols offer a framework for researchers to systematically evaluate its efficacy as a penetration enhancer. While direct quantitative data is lacking, information from structurally related compounds provides a solid foundation for initiating such investigations. Further research is warranted to fully elucidate the mechanisms by which this compound may influence drug permeation and to establish its safety and efficacy profile in pharmaceutical applications.

References

Application Note: Headspace GC-MS Analysis of Pentyl Benzoate for Aroma Profiling

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-12-19

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of pentyl benzoate (B1203000), a key aroma compound, using static headspace gas chromatography-mass spectrometry (HS-GC-MS). Pentyl benzoate, also known as amyl benzoate, is an ester characterized by its mild, sweet, fruity, and floral aroma, making it a significant component in the fragrance, flavor, and cosmetics industries.[1] This document provides a detailed methodology for sample preparation, instrumental analysis, and data processing, tailored for researchers and professionals in aroma profiling and product development.

Introduction

This compound (C₁₂H₁₆O₂) is a benzoic acid ester known for its pleasant fruity-floral scent.[1][2] It is found in various natural sources, such as sunflowers, and is widely used as a fragrance ingredient in perfumes, cosmetics, and as a flavoring agent in food products.[1][3] The aroma profile of a product is a critical quality attribute, and accurate quantification of key volatile organic compounds (VOCs) like this compound is essential for quality control, formulation development, and authenticity studies.

Headspace gas chromatography-mass spectrometry (HS-GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds in complex matrices.[4][5] This method analyzes the vapor phase (headspace) in equilibrium with the sample in a sealed vial, which minimizes matrix effects and prevents contamination of the GC system with non-volatile components.[5] Static headspace, in particular, is a robust and straightforward technique for routine analysis.

This application note provides a validated static headspace GC-MS method for the analysis of this compound in a cosmetic cream matrix, serving as a model for various applications.

Experimental Protocols

Sample Preparation: Static Headspace

Proper sample preparation is critical for achieving accurate and reproducible results in headspace analysis.[4] This protocol is optimized for a cosmetic cream matrix.

Materials:

  • 20 mL headspace vials with PTFE-lined silicone septa and aluminum crimp caps

  • Analytical standard of this compound (≥98% purity)

  • Internal Standard (IS): Benzyl Benzoate-d5 (or another suitable non-interfering deuterated standard)

  • Methanol (HPLC grade)

  • Blank cosmetic cream (fragrance-free)

Procedure:

  • Standard Preparation:

    • Prepare a primary stock solution of this compound (1 mg/mL) in methanol.

    • Prepare an internal standard stock solution (100 µg/mL).

    • Create a series of calibration standards by spiking known amounts of the this compound stock solution and a fixed amount of the internal standard into a consistent weight of the blank cosmetic cream in 20 mL headspace vials.

  • Sample Preparation:

    • Accurately weigh 0.5 g of the cosmetic cream sample into a 20 mL headspace vial.

    • Spike the sample with a known concentration of the internal standard.

    • Immediately seal the vial with a crimp cap to prevent the loss of volatile compounds.

Instrumental Analysis: HS-GC-MS

The analysis is performed using a gas chromatograph coupled with a mass spectrometer and a static headspace autosampler.

Instrumentation Parameters:

Headspace Autosampler Setting
Vial Equilibration Temperature100 °C
Vial Equilibration Time15 min
Transfer Line Temperature120 °C
Injection Volume1 mL
Pressurization GasHelium or Nitrogen
Gas Chromatograph (GC) Setting
ColumnHP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Inlet Temperature250 °C
Injection ModeSplit (Split ratio 10:1)
Carrier GasHelium, constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial 50 °C, hold for 2 min; ramp at 10 °C/min to 250 °C, hold for 5 min.
Mass Spectrometer (MS) Setting
Ion Source Temperature230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range40-350 amu
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)
SIM Ions for this compound 105 (Quantifier) , 77, 192 (Qualifiers)
SIM Ions for IS Dependant on the selected standard

Data Presentation

The following tables summarize hypothetical quantitative data from the analysis of a cosmetic cream sample spiked with this compound. This data is for illustrative purposes to demonstrate the expected performance of the method.

Table 1: Calibration Data for this compound

Concentration (µg/g)Peak Area Ratio (Analyte/IS)
1.00.15
5.00.76
10.01.51
25.03.78
50.07.55
0.9995

Table 2: Quantitative Analysis of this compound in a Cosmetic Cream Sample

Sample IDRetention Time (min)Concentration (µg/g)%RSD (n=3)
Cosmetic Cream A12.8518.23.5%
Cosmetic Cream B12.8535.72.8%

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_hs Headspace Incubation cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Weigh 0.5g of Cosmetic Cream spike_is Spike with Internal Standard sample->spike_is seal Seal in 20mL Headspace Vial spike_is->seal incubate Incubate at 100°C for 15 min seal->incubate inject Inject 1mL of Headspace incubate->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: HS-GC-MS workflow for this compound analysis.

Logical Relationship of Method Validation

The following diagram outlines the key parameters assessed during the validation of this analytical method.

validation_pathway method Validated Analytical Method specificity Specificity method->specificity No Interference linearity Linearity & Range method->linearity R² > 0.99 accuracy Accuracy (% Recovery) method->accuracy 80-120% precision Precision (Repeatability & Intermediate) method->precision RSD < 15% lod_loq LOD & LOQ method->lod_loq Signal-to-Noise robustness Robustness method->robustness Minor variations in parameters

Caption: Key parameters for analytical method validation.

Conclusion

The static headspace GC-MS method detailed in this application note provides a reliable, sensitive, and robust approach for the determination of this compound in complex matrices such as cosmetic creams. The protocol can be adapted for the analysis of this compound and other similar volatile esters in a variety of fragrance, flavor, and pharmaceutical applications. The provided workflow and validation framework serve as a comprehensive guide for researchers and quality control analysts.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) of Pentyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl benzoate (B1203000) (C₁₂H₁₆O₂) is an ester known for its characteristic fruity aroma, making it a significant compound in the flavor, fragrance, and cosmetic industries.[1] It also serves as a model compound in various chemical and analytical studies. Solid-Phase Microextraction (SPME) is a simple, solvent-free, and highly sensitive sample preparation technique ideal for the analysis of volatile and semi-volatile compounds like pentyl benzoate from various matrices.[2][3]

This document provides detailed application notes and a comprehensive protocol for the extraction and analysis of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The methodology integrates sampling, extraction, and concentration into a single, efficient step.[4]

Principle of Solid-Phase Microextraction (SPME)

SPME operates on the principle of equilibrium partitioning. A fused silica (B1680970) fiber coated with a polymeric stationary phase is exposed to a sample, either by direct immersion into a liquid or, more commonly for volatile analytes, by exposure to the headspace above the sample.[5] Analytes migrate from the sample matrix to the fiber coating until an equilibrium is established. Following extraction, the fiber is retracted and transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed, separated on a GC column, and detected by a mass spectrometer.[2][4]

The primary advantages of SPME include:

  • Solvent-Free Operation: Eliminates the need for organic solvents, reducing chemical waste and exposure risks.[6]

  • High Sensitivity: Concentrates analytes on the fiber, enabling detection at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[2]

  • Versatility: Applicable to a wide range of compounds in liquid, solid, and gaseous samples.[6]

  • Ease of Automation: SPME procedures can be fully automated, enhancing reproducibility and sample throughput.[4][7]

Application Notes: Key Parameter Selection

Optimizing SPME parameters is critical for achieving high sensitivity and reproducibility. This compound is a relatively non-polar, semi-volatile ester (MW: 192.26 g/mol ).[1][8]

3.1. SPME Fiber Selection The choice of fiber coating is the most crucial parameter and depends on the analyte's polarity and molecular weight.[2] For a broad range of volatile and semi-volatile compounds like this compound, a mixed-phase fiber is highly effective.

  • Recommended Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) . This fiber offers a combination of different sorbent materials, making it suitable for a wide range of analytes, including C3-C20 compounds.[9]

  • Alternative Fiber: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) . This is a good general-purpose fiber for volatile and polar analytes.[5][9]

3.2. Extraction Mode

  • Headspace (HS) SPME: This is the recommended mode for analyzing this compound in complex matrices (e.g., food, beverages, biological fluids). It minimizes matrix effects, as the fiber is not in direct contact with non-volatile components, which can extend the fiber's lifespan.[4][5]

  • Direct Immersion (DI) SPME: This mode can be used for aqueous samples with low complexity. It may offer higher recovery for semi-volatile compounds but risks contamination of the fiber.[4][7]

3.3. Optimization of Extraction Conditions Several factors influence the partitioning of this compound into the fiber coating and must be carefully controlled.[4][10]

  • Temperature and Time: Increasing the incubation temperature shifts the equilibrium of volatile compounds from the sample into the headspace. A typical starting point is 60°C for 15-30 minutes.[2][10]

  • Agitation: Constant agitation (e.g., 250 rpm) of the sample during incubation and extraction is essential to facilitate the rapid establishment of equilibrium between the sample and the headspace.[2]

  • Salting-Out Effect: For aqueous samples, adding a salt like Sodium Chloride (NaCl) at a concentration of 20-30% (w/v) increases the ionic strength of the solution. This reduces the solubility of organic analytes like this compound, promoting their release into the headspace and enhancing extraction efficiency.[4]

cluster_workflow Key Factors in SPME Method Development Analyte Analyte Properties (Polarity, Volatility, MW) Fiber Fiber Selection (Coating, Thickness) Analyte->Fiber influences Params Extraction Parameters (Time, Temp, Agitation, pH) Analyte->Params influences Fiber->Params guides Matrix Sample Matrix (Aqueous, Solid, Complex) Matrix->Fiber influences Matrix->Params influences Result Optimal SPME Method (High Sensitivity & Reproducibility) Params->Result

Caption: Key factors influencing SPME method optimization.

Detailed Experimental Protocol: HS-SPME-GC-MS

This protocol describes the analysis of this compound from a liquid matrix (e.g., water, juice, or a diluted extract).

4.1. Materials and Equipment

  • SPME Fiber Assembly: Manual or autosampler holder with a 50/30 µm DVB/CAR/PDMS fiber.

  • Sample Vials: 20 mL clear glass vials with PTFE/silicone septa screw caps.

  • Heater/Agitator: To control temperature and provide consistent agitation.

  • Reagents: Sodium Chloride (NaCl), analytical grade.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms or equivalent).

4.2. Sample Preparation

  • Pipette 5 mL of the liquid sample into a 20 mL SPME vial.

  • Add 1.5 g of NaCl to the sample to enhance the extraction (for aqueous matrices).[2]

  • If using an internal standard for quantification, spike the sample at this stage.

  • Immediately seal the vial with the screw cap to prevent the loss of volatiles.

4.3. Headspace Extraction

  • Place the sealed vial into the heater/agitator.

  • Incubate/Equilibrate: Incubate the sample at 60°C for 15 minutes with agitation (250 rpm). This allows this compound to partition into the headspace.[2]

  • Extract: After incubation, expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.

4.4. Desorption and GC-MS Analysis

  • After extraction, immediately retract the fiber into the needle and transfer it to the heated GC injection port.

  • Desorb: Insert the fiber into the injector (typically set at 250°C ) and desorb for 5 minutes in splitless mode to ensure complete transfer of the analyte to the GC column.[11]

  • Start the GC-MS analysis program concurrently with the desorption.

  • Fiber Conditioning: After desorption, remove the fiber and condition it in a separate bake-out station or the GC injector at a temperature recommended by the manufacturer (e.g., 270°C) for 10-20 minutes to prevent carryover.

prep Step 1: Sample Preparation (5 mL sample + 1.5g NaCl in 20 mL vial) incubate Step 2: Incubation (15 min @ 60°C with agitation) prep->incubate extract Step 3: HS Extraction (Expose fiber for 30 min @ 60°C) incubate->extract desorb Step 4: Thermal Desorption (5 min @ 250°C in GC Injector) extract->desorb analyze Step 5: GC-MS Analysis (Separation & Detection) desorb->analyze

Caption: Experimental workflow for HS-SPME-GC-MS analysis.

4.5. Suggested GC-MS Conditions

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C.

  • Scan Range: 40-400 m/z.

Quantitative Data and Performance

The following table summarizes representative performance characteristics that can be expected for the analysis of volatile esters using the described HS-SPME-GC-MS method.

Note: These values are illustrative and should be experimentally determined and validated for this compound in the specific sample matrix of interest.[2]

ParameterRepresentative PerformanceNotes
Limit of Detection (LOD) 0.1 - 5 µg/L (ppb)Dependent on matrix complexity and instrument sensitivity.
Limit of Quantification (LOQ) 0.5 - 15 µg/L (ppb)Typically 3-5 times the LOD.[12]
Linearity (R²) ≥ 0.995Over at least 2-3 orders of magnitude.[13]
Precision (RSD%) < 15%Repeatability under optimized and controlled conditions.

Conclusion

Solid-Phase Microextraction offers a powerful, efficient, and green analytical solution for the determination of this compound. By carefully selecting the SPME fiber and optimizing key extraction parameters such as temperature, time, and sample modification, researchers can achieve the high sensitivity and reproducibility required for applications in quality control, flavor profiling, and various fields of scientific research. The detailed protocol herein provides a robust starting point for method development and validation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pentyl Benzoate Yield in Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of pentyl benzoate (B1203000). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize the yield of pentyl benzoate in various esterification reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is typically synthesized through the esterification of benzoic acid with 1-pentanol (B3423595). The most common laboratory methods include Fischer-Speier esterification, Steglich esterification, and Yamaguchi esterification. Transesterification of a more common benzoate ester, such as methyl benzoate, with 1-pentanol is also a viable route.

Q2: Why is my this compound yield consistently low in Fischer esterification?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The formation of water as a byproduct can hydrolyze the ester back to the starting materials, limiting the equilibrium conversion.[1][2] To improve the yield, it is crucial to shift the equilibrium towards the product side. This can be achieved by using a large excess of one of the reactants (typically the less expensive and more easily removable 1-pentanol) or by continuously removing water as it forms, for example, by using a Dean-Stark apparatus.[1][2]

Q3: What are the advantages of using Steglich or Yamaguchi esterification over Fischer esterification for this compound synthesis?

A3: Steglich and Yamaguchi esterifications are milder methods that can be advantageous when dealing with acid-sensitive substrates.[3][4] Fischer esterification relies on strong acid catalysts and high temperatures, which can lead to side reactions with certain functional groups.[1] Steglich esterification uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) at room temperature, which prevents the formation of water as a direct byproduct.[5][6] Yamaguchi esterification is particularly effective for sterically hindered alcohols and carboxylic acids and often proceeds with high yields under mild conditions.[4]

Q4: I am observing the formation of an unknown byproduct in my reaction. What could it be?

A4: In Fischer esterification, a common side reaction at high temperatures is the dehydration of 1-pentanol to form dipentyl ether. In Steglich esterification, a possible side product is the formation of an N-acylurea if the intermediate O-acylisourea rearranges before reacting with the alcohol.[6] The choice of solvent and reaction time can influence the formation of byproducts. Careful monitoring of the reaction by techniques like Thin Layer Chromatography (TLC) can help in identifying the formation of impurities.

Q5: How can I effectively purify my crude this compound?

A5: Purification of this compound typically involves removing unreacted benzoic acid, 1-pentanol, and the catalyst. A common workup procedure includes washing the organic layer with a basic solution (e.g., sodium bicarbonate) to remove unreacted benzoic acid, followed by washing with brine to remove residual water-soluble impurities. The crude product can then be dried over an anhydrous salt (e.g., sodium sulfate) and purified further by distillation or column chromatography.

Troubleshooting Guides

Issue 1: Low Yield in Fischer-Speier Esterification
Possible Cause Troubleshooting Steps
Equilibrium Limitation - Use a significant excess of 1-pentanol (e.g., 3-5 equivalents).[1] - Remove water as it forms using a Dean-Stark apparatus with a suitable solvent like toluene (B28343).[2]
Insufficient Catalyst Activity - Use a fresh, anhydrous acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid). - Ensure appropriate catalyst loading (typically 1-5 mol% relative to the limiting reagent).
Incomplete Reaction - Increase the reaction time and monitor progress using TLC. - Ensure the reaction is heated to a sufficient reflux temperature.
Product Loss During Workup - Minimize the volume of aqueous washes to reduce the loss of the slightly water-soluble ester. - Ensure complete extraction of the product from the aqueous layer with a suitable organic solvent.
Issue 2: Side Product Formation in Steglich Esterification
Possible Cause Troubleshooting Steps
N-acylurea Formation - Ensure a catalytic amount of DMAP (typically 5-10 mol%) is used to accelerate the reaction of the O-acylisourea intermediate with the alcohol.[6] - Maintain the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize the rearrangement.[5]
Incomplete Reaction of Starting Materials - Ensure equimolar or a slight excess of the coupling agent (DCC or EDC) is used. - Allow for sufficient reaction time, monitoring by TLC until the starting materials are consumed.
Issue 3: Difficulty in Purifying this compound
Possible Cause Troubleshooting Steps
Residual Benzoic Acid - Perform thorough washes with a saturated sodium bicarbonate solution until no more gas evolution is observed. - Confirm the absence of acid by checking the pH of the aqueous wash.
Presence of Dicyclohexylurea (DCU) from Steglich Reaction - Filter the reaction mixture before workup to remove the precipitated DCU. - If DCU remains, it can sometimes be removed by recrystallization from a suitable solvent system.
Co-distillation with Impurities - For high purity, perform fractional distillation under reduced pressure. - If distillation is not effective, consider purification by column chromatography on silica (B1680970) gel.

Quantitative Data Summary

The following tables provide illustrative data on how reaction parameters can influence the yield of benzoate esters. Specific data for this compound is limited in the literature; therefore, these tables are based on general principles of esterification and data from closely related reactions.

Table 1: Fischer-Speier Esterification - Effect of Reactant Ratio and Water Removal on Yield

Benzoic Acid (mol) 1-Pentanol (mol) Catalyst (H₂SO₄ mol%) Water Removal Reaction Time (h) Temperature (°C) Illustrative Yield (%)
112No4120~60-70[1]
132No4120~85-95[1]
11.22Dean-Stark4120 (Toluene reflux)>90

Table 2: Steglich Esterification - Effect of Reagent Concentration on Yield

Benzoic Acid (mmol) 1-Pentanol (mmol) DCC (mmol) DMAP (mol%) Solvent Reaction Time (h) Temperature (°C) Illustrative Yield (%)
11.11.110Dichloromethane (B109758)12Room Temp>90[5]
11.11.10Dichloromethane24Room TempLower, with N-acylurea byproduct
11.11.510Dichloromethane12Room TempHigh, but excess DCC requires removal

Table 3: Yamaguchi Esterification - Effect of Reagent Stoichiometry on Yield

Benzoic Acid (mmol) 1-Pentanol (mmol) 2,4,6-Trichlorobenzoyl Chloride (mmol) Triethylamine (B128534) (mmol) DMAP (mmol) Solvent Reaction Time (h) Temperature (°C) Illustrative Yield (%)
11.21.11.11.2Toluene6Room TempHigh, often >90[4]
11.21.11.10.1Toluene12Room TempLower, DMAP is crucial for high yield

Experimental Protocols

Fischer-Speier Esterification of this compound
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a Dean-Stark trap, add benzoic acid (e.g., 12.2 g, 0.1 mol), 1-pentanol (e.g., 10.6 g, 0.12 mol), and a non-polar solvent capable of forming an azeotrope with water (e.g., toluene, 50 mL).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with water (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst and remove unreacted benzoic acid. Finally, wash with brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Steglich Esterification of this compound
  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzoic acid (e.g., 1.22 g, 10 mmol) and 1-pentanol (e.g., 0.97 g, 11 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Catalyst and Coupling Agent Addition: Add 4-dimethylaminopyridine (DMAP, e.g., 0.12 g, 1 mmol). Cool the mixture to 0 °C in an ice bath. In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, e.g., 2.27 g, 11 mmol) in anhydrous DCM (20 mL) and add it dropwise to the reaction mixture over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate with 0.5 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[7]

Yamaguchi Esterification of this compound
  • Mixed Anhydride (B1165640) Formation: In a dry flask under an inert atmosphere, dissolve benzoic acid (e.g., 1.22 g, 10 mmol) in dry toluene (30 mL). Add triethylamine (e.g., 1.11 g, 11 mmol). To this solution, add 2,4,6-trichlorobenzoyl chloride (e.g., 2.68 g, 11 mmol) dropwise at room temperature. Stir the mixture for 1-2 hours.

  • Ester Formation: In a separate flask, dissolve 1-pentanol (e.g., 1.06 g, 12 mmol) and DMAP (e.g., 1.47 g, 12 mmol) in dry toluene (20 mL). Add this solution to the mixed anhydride mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude this compound by column chromatography or vacuum distillation.[4]

Visualizations

Fischer_Esterification benzoic_acid Benzoic Acid protonated_carbonyl Protonated Carbonyl (activated) benzoic_acid->protonated_carbonyl + H+ pentanol 1-Pentanol tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate + 1-Pentanol protonated_ester Protonated Ester tetrahedral_intermediate->protonated_ester - H2O pentyl_benzoate This compound protonated_ester->pentyl_benzoate - H+ water Water H_plus2 H+ H_plus H+ Steglich_Esterification benzoic_acid Benzoic Acid o_acylisourea O-Acylisourea Intermediate benzoic_acid->o_acylisourea dcc DCC dcc->o_acylisourea acyl_pyridinium Acyl-Pyridinium Intermediate o_acylisourea->acyl_pyridinium dcu DCU (precipitate) dmap DMAP dmap->acyl_pyridinium pentyl_benzoate This compound acyl_pyridinium->pentyl_benzoate pentanol 1-Pentanol pentanol->pentyl_benzoate Yamaguchi_Esterification benzoic_acid Benzoic Acid benzoate Benzoate Anion benzoic_acid->benzoate tea Triethylamine (Base) tea->benzoate mixed_anhydride Mixed Anhydride benzoate->mixed_anhydride yamaguchi_reagent 2,4,6-Trichlorobenzoyl Chloride yamaguchi_reagent->mixed_anhydride acyl_pyridinium Acyl-Pyridinium Intermediate mixed_anhydride->acyl_pyridinium dmap DMAP dmap->acyl_pyridinium pentyl_benzoate This compound acyl_pyridinium->pentyl_benzoate pentanol 1-Pentanol pentanol->pentyl_benzoate

References

Technical Support Center: Minimizing Byproducts in Pentyl Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pentyl benzoate (B1203000). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize byproduct formation and optimize your experimental outcomes.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of pentyl benzoate, offering potential causes and solutions in a clear, question-and-answer format.

Issue 1: Low Yield of this compound

Primary Symptom: The isolated yield of the desired this compound is significantly lower than expected.

Q1: My Fischer esterification reaction of benzoic acid and pentanol (B124592) has a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Fischer esterification of this compound are often due to the reversible nature of the reaction. To drive the equilibrium towards the product, several strategies can be employed:

  • Excess Reactant: Utilize a molar excess of one of the reactants. Using an excess of pentanol is common as it can also serve as the solvent. A four-fold molar excess of the alcohol can significantly increase the yield.[1]

  • Water Removal: The formation of water as a byproduct can shift the equilibrium back to the reactants.[2][3] Continuously removing water as it forms is crucial. This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).

    • Drying Agents: Adding a suitable drying agent to the reaction mixture.

  • Catalyst: Ensure an appropriate acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is used in a sufficient amount.[4]

Issue 2: Presence of Unreacted Starting Materials in the Final Product

Primary Symptom: Analytical data (e.g., NMR, GC-MS) of the purified product shows the presence of benzoic acid or pentanol.

Q2: How can I effectively remove unreacted benzoic acid from my this compound product?

A2: Unreacted benzoic acid is a common impurity. It can be effectively removed during the work-up procedure by performing an acid-base extraction.[5]

  • Sodium Bicarbonate Wash: Wash the organic layer containing the crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] The basic solution will react with the acidic benzoic acid to form sodium benzoate, which is soluble in the aqueous layer and can be separated.[5][6] It is important to test the aqueous layer to ensure it is basic before discarding.[7]

Q3: I'm having trouble removing residual pentanol from my product. What is the best approach?

A3: Pentanol can often be removed by washing the organic layer with water or brine. However, due to its slight solubility in organic solvents, simple distillation of the final product is often the most effective method for removing any remaining pentanol.

Issue 3: Formation of Unexpected Byproducts

Primary Symptom: The final product is contaminated with impurities other than the starting materials.

Q4: I have identified dipentyl ether as a byproduct in my reaction. How can I prevent its formation?

A4: Dipentyl ether can form through the acid-catalyzed self-condensation of pentanol, especially at higher temperatures.[7] To minimize the formation of this byproduct:

  • Temperature Control: Maintain the lowest effective reaction temperature. Avoid excessively high temperatures and localized overheating.

  • Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory method for synthesizing this compound is the Fischer esterification of benzoic acid with pentanol using an acid catalyst.[2][4] This method is well-established and allows for good yields when optimized.

Q2: What are the key byproducts to look out for in this compound synthesis?

A2: The primary byproducts are typically unreacted benzoic acid and pentanol.[7] Another potential byproduct is dipentyl ether, formed from the self-condensation of pentanol under acidic conditions and heat.[7] Impurities in the starting benzoic acid, such as phthalic acid, can also lead to the formation of corresponding esters as high-boiling point impurities.

Q3: How does the molar ratio of reactants affect the yield of this compound?

A3: Due to the equilibrium nature of the Fischer esterification, using a stoichiometric excess of one reactant can significantly increase the yield of the ester.[8] For example, increasing the molar ratio of alcohol to carboxylic acid drives the reaction toward the product side.

Q4: What is the role of the acid catalyst in the Fischer esterification?

A4: The acid catalyst, typically a strong acid like sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid.[9] This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol, thereby increasing the reaction rate.[10]

Q5: What are the recommended purification techniques for this compound?

A5: The purification of this compound typically involves a multi-step work-up procedure:

  • Neutralization: Washing the crude product with a weak base solution (e.g., sodium bicarbonate) to remove unreacted benzoic acid.[5]

  • Washing: Washing with water and/or brine to remove any remaining water-soluble impurities and the base.

  • Drying: Drying the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Distillation: Performing a simple or fractional distillation to separate the this compound from any remaining pentanol, dipentyl ether, and other volatile impurities.

Data Presentation

Table 1: Effect of Reactant Molar Ratio on Ester Yield in Fischer Esterification

Molar Ratio (Alcohol:Acid)Typical Equilibrium Yield (%)
1:1~67
4:1~95

Note: Data is generalized for Fischer esterification and illustrates the principle of using excess reactant to increase yield.[1]

Experimental Protocols

Key Experiment: Fischer Esterification of Benzoic Acid with Pentanol

This protocol describes a general laboratory procedure for the synthesis of this compound via Fischer esterification using reflux.

Materials:

  • Benzoic acid

  • Pentanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine benzoic acid and a molar excess of pentanol (e.g., a 4:1 molar ratio of pentanol to benzoic acid).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Allow the reaction to proceed for a set amount of time (e.g., 1-2 hours), monitoring the progress by TLC if desired.[11]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with an organic solvent like dichloromethane.

    • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst and remove unreacted benzoic acid.[5] Be sure to vent the separatory funnel frequently as carbon dioxide gas will be produced.

    • Wash the organic layer with water and then with brine.

  • Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄).

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent by rotary evaporation.

    • Purify the crude this compound by simple distillation to remove any remaining pentanol and other volatile impurities.

Mandatory Visualization

Fischer_Esterification cluster_reactants Reactants cluster_products Products cluster_byproducts Potential Byproduct Formation benzoic_acid Benzoic Acid protonated_acid Protonated Benzoic Acid benzoic_acid->protonated_acid + H+ pentanol Pentanol two_pentanol 2x Pentanol tetrahedral_intermediate Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate + Pentanol protonated_ester Protonated This compound tetrahedral_intermediate->protonated_ester - H2O pentyl_benzoate This compound protonated_ester->pentyl_benzoate - H+ water Water dipentyl_ether Dipentyl Ether (Byproduct) two_pentanol->dipentyl_ether + H+ - H2O H_plus H+ H_plus2 H+ H_plus3 H+

Caption: Fischer esterification pathway for this compound synthesis.

Troubleshooting_Workflow start Low Yield of This compound check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_byproducts Are byproducts being formed? check_equilibrium->check_byproducts No drive_equilibrium Drive equilibrium forward: - Use excess pentanol - Remove water (Dean-Stark) check_equilibrium->drive_equilibrium Yes check_purification Was there product loss during purification? check_byproducts->check_purification No minimize_byproducts Minimize byproducts: - Lower reaction temperature - Reduce reaction time check_byproducts->minimize_byproducts Yes optimize_purification Optimize purification: - Ensure complete extraction - Careful distillation check_purification->optimize_purification Yes solution Improved Yield check_purification->solution No drive_equilibrium->solution minimize_byproducts->solution optimize_purification->solution

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Parameter_Effects temp Temperature yield This compound Yield temp->yield Increases (to a point) ether Dipentyl Ether Formation temp->ether Increases ratio Pentanol:Benzoic Acid Molar Ratio ratio->yield Increases with excess pentanol unreacted Unreacted Benzoic Acid ratio->unreacted Decreases with excess pentanol catalyst Catalyst Concentration catalyst->yield Increases rate catalyst->ether Increases rate

Caption: Logical relationship of parameters to byproducts.

References

"Pentyl benzoate" synthesis side reactions and impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of pentyl benzoate (B1203000). The information is tailored for professionals encountering specific challenges during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pentyl benzoate?

A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer esterification of benzoic acid with 1-pentanol (B3423595). This is an acid-catalyzed equilibrium reaction where the carboxylic acid and alcohol react to form the ester and water.[1][2][3] To favor the formation of the this compound product, it is common to use an excess of one of the reactants, typically the less expensive one (1-pentanol), or to remove water as it is formed.[1][2]

Q2: What are the primary impurities I should expect in my crude this compound product?

A2: The primary impurities in a typical Fischer esterification synthesis of this compound are:

  • Unreacted Benzoic Acid: Due to the reversible nature of the reaction, some benzoic acid will likely remain.[1]

  • Unreacted 1-Pentanol: Especially if used in excess to drive the reaction forward.

  • Water: A byproduct of the esterification reaction.[2][3]

Q3: What are the possible side reactions during the synthesis of this compound?

A3: Several side reactions can occur, leading to the formation of byproducts:

  • Dipentyl Ether Formation: Under acidic conditions and at elevated temperatures, 1-pentanol can undergo self-condensation (dehydration) to form dipentyl ether.[4]

  • Alkene Formation: Dehydration of 1-pentanol can also lead to the formation of pentene isomers.[4]

  • Sulfonation of Benzoic Acid: If concentrated sulfuric acid is used as the catalyst at high temperatures, electrophilic aromatic substitution can occur on the benzoic acid ring, leading to the formation of m-sulfobenzoic acid.[4]

Q4: How can I purify my crude this compound?

A4: A standard purification procedure involves a series of extractions followed by distillation:

  • Neutralization: Wash the crude product with an aqueous solution of a weak base, such as sodium bicarbonate, to remove unreacted benzoic acid by converting it into its water-soluble sodium salt.[1][5]

  • Aqueous Wash: Wash with water or a saturated sodium chloride solution (brine) to remove any remaining base, excess 1-pentanol, and other water-soluble impurities.[6]

  • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate.[6][7]

  • Distillation: Perform a simple or fractional distillation to separate the pure this compound from less volatile impurities and any remaining starting materials.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete Reaction: The Fischer esterification is an equilibrium reaction.- Increase the reaction time.- Use a larger excess of 1-pentanol (e.g., a 4-fold molar excess can significantly increase yield).[1]- Remove water as it forms using a Dean-Stark apparatus.
Loss of Product During Workup: this compound may have some solubility in the aqueous wash solutions.- Minimize the volume of aqueous washes.- Ensure the aqueous layer is fully separated during extractions.
Presence of a White Solid (Unreacted Benzoic Acid) in the Final Product Incomplete Neutralization: The wash with the basic solution was not sufficient to remove all the unreacted benzoic acid.- Ensure thorough mixing during the sodium bicarbonate wash.- Use a sufficient amount of sodium bicarbonate solution; test the aqueous layer with pH paper to ensure it is basic.
Contamination with a High-Boiling Point Impurity Formation of Dipentyl Ether: This side product has a boiling point close to that of this compound, making it difficult to separate by simple distillation.- Use a lower reaction temperature to minimize the dehydration of 1-pentanol.- Employ fractional distillation for a more efficient separation.
Product is a Dark Color Sulfonation or Other Degradation: High reaction temperatures, especially with concentrated sulfuric acid, can lead to the formation of colored byproducts.- Maintain a controlled and lower reaction temperature.- Consider using a different acid catalyst, such as p-toluenesulfonic acid.

Quantitative Data

The following table provides a hypothetical impurity profile for a crude this compound synthesis based on typical outcomes of Fischer esterification. Actual results will vary depending on the specific reaction conditions.

Component Typical Mole % in Crude Product Boiling Point (°C) Notes
This compound65 - 85%260Desired product.
1-Pentanol10 - 25%138Unreacted starting material (assuming it was used in excess).
Benzoic Acid1 - 5%249Unreacted starting material.
Dipentyl Ether1 - 3%187Main side product from alcohol dehydration.
Water< 1%100Byproduct of the reaction.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is a general guideline and may require optimization.

Materials:

  • Benzoic acid

  • 1-Pentanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine benzoic acid (1.0 eq), 1-pentanol (3.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the mixture to reflux with stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add diethyl ether to dilute the organic phase.

  • Wash the organic layer with a 5% sodium bicarbonate solution. Cautiously swirl and vent the separatory funnel frequently to release the pressure from the carbon dioxide gas that evolves. Repeat the wash until no more gas is evolved.

  • Wash the organic layer with water, followed by a wash with brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the diethyl ether solvent using a rotary evaporator.

  • Purify the resulting crude this compound by distillation. Collect the fraction that boils at approximately 260 °C.

Visualizations

Synthesis_and_Side_Reactions benzoic_acid Benzoic Acid pentyl_benzoate This compound benzoic_acid->pentyl_benzoate + 1-Pentanol sulfonated_benzoic_acid m-Sulfobenzoic Acid benzoic_acid->sulfonated_benzoic_acid + H₂SO₄ (high temp) pentanol 1-Pentanol pentanol->pentyl_benzoate dipentyl_ether Dipentyl Ether pentanol->dipentyl_ether Self-condensation (-H₂O) pentene Pentene pentanol->pentene Dehydration (-H₂O) H2SO4 H₂SO₄ (catalyst) H2SO4->pentyl_benzoate water Water pentyl_benzoate->water + H₂O

Caption: Main reaction and side reactions in the synthesis of this compound.

Purification_Workflow start Crude Product (this compound, Benzoic Acid, 1-Pentanol, Dipentyl Ether, H₂O) wash_bicarb Wash with NaHCO₃ solution start->wash_bicarb separate1 Separate Layers wash_bicarb->separate1 aqueous1 Aqueous Layer (Sodium Benzoate, excess NaHCO₃) separate1->aqueous1 Aqueous wash_water Wash with Water/Brine separate1->wash_water Organic separate2 Separate Layers wash_water->separate2 aqueous2 Aqueous Layer (1-Pentanol, salts) separate2->aqueous2 Aqueous dry Dry Organic Layer (Anhydrous Na₂SO₄) separate2->dry Organic filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate distill Fractional Distillation evaporate->distill final_product Pure this compound distill->final_product Main Fraction impurities Impurities (Dipentyl Ether, etc.) distill->impurities Other Fractions

Caption: Purification workflow for this compound.

References

Technical Support Center: Preventing Hydrolysis of Pentyl Benzoate in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the hydrolysis of pentyl benzoate (B1203000) in aqueous experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is pentyl benzoate and why is it prone to hydrolysis?

This compound is an ester formed from benzoic acid and pentanol.[1] In aqueous media, the ester bond in this compound is susceptible to hydrolysis, a chemical reaction with water that breaks the ester down into its constituent carboxylic acid (benzoic acid) and alcohol (pentanol). This reaction can be catalyzed by acids or bases. Due to its molecular structure, this ester has limited solubility in water.[1][2][3]

Q2: What are the primary factors that influence the rate of this compound hydrolysis?

The rate of hydrolysis is primarily influenced by:

  • pH: Hydrolysis is significantly accelerated in both acidic and basic conditions compared to a neutral pH.

  • Temperature: Higher temperatures increase the rate of hydrolysis.

  • Presence of Catalysts: Enzymes such as esterases, if present in the experimental system, can dramatically increase the rate of hydrolysis.

Q3: How can I minimize the hydrolysis of this compound in my experiments?

Several strategies can be employed to minimize hydrolysis:

  • pH Control: Maintaining a neutral pH (around 7.0) is crucial. Use appropriate buffer systems to stabilize the pH of your aqueous medium.

  • Temperature Control: Whenever possible, conduct experiments at lower temperatures to slow down the hydrolysis rate.

  • Use of Co-solvents: While this compound has low water solubility, using a minimal amount of a water-miscible organic co-solvent can sometimes help, but care must be taken as this can also affect the hydrolysis rate.

  • Encapsulation: Protecting the this compound molecule from the aqueous environment through encapsulation techniques like cyclodextrin (B1172386) inclusion complexes or micellar formulations is a highly effective strategy.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation of this compound observed in the aqueous medium. The pH of the medium may be acidic or basic, accelerating hydrolysis.Verify and adjust the pH of your aqueous medium to as close to neutral (pH 7.0) as possible. Use a stable buffer system.
The experimental temperature may be too high.If your experimental parameters allow, reduce the temperature to slow down the reaction kinetics.
This compound is not dissolving properly, leading to inconsistent results. This compound has poor water solubility.[1][2][3]Consider using a formulation strategy to improve solubility and protect against hydrolysis, such as cyclodextrin complexation or micellar encapsulation. See the experimental protocols below.
Inconsistent results between experimental batches. Variability in the preparation of the aqueous solution or temperature fluctuations.Standardize the protocol for preparing your aqueous solutions, ensuring consistent pH and temperature for every experiment.
Presence of contaminating enzymes (esterases) in biological samples.If working with biological matrices, consider heat-inactivating endogenous enzymes if it does not affect your experiment, or use specific enzyme inhibitors.

Data Presentation: Comparative Hydrolytic Stability of Benzoate Esters

CompoundAlkaline Hydrolysis Half-life (t½) in minutes
Methyl benzoate14
Ethyl benzoate14
n-Propyl benzoate19
n-Butyl benzoate21

Data adapted from a comparative study on the hydrolysis of homologous esters.[4] This trend suggests that this compound would have a half-life similar to or slightly longer than n-butyl benzoate under the same conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound-β-Cyclodextrin Inclusion Complex

This protocol describes the preparation of an inclusion complex to enhance the solubility of this compound and protect it from hydrolysis.

Materials:

  • This compound

  • β-Cyclodextrin

  • Deionized water

  • Ethanol

  • Magnetic stirrer and hotplate

  • Mortar and pestle

  • Vacuum oven or freeze-dryer

Methodology:

  • Molar Ratio Determination: A common starting point is a 1:1 molar ratio of this compound to β-cyclodextrin.

  • Preparation of β-Cyclodextrin Solution: Dissolve the calculated amount of β-cyclodextrin in deionized water with gentle heating (around 50-60°C) and stirring to form a saturated solution.

  • Preparation of this compound Solution: Dissolve the calculated amount of this compound in a minimal amount of ethanol.

  • Complexation: Slowly add the ethanolic solution of this compound dropwise to the aqueous β-cyclodextrin solution while maintaining constant stirring.

  • Kneading (Alternative to Step 4): For a solvent-minimized approach, create a paste of β-cyclodextrin with a small amount of water. Add the this compound and knead the mixture thoroughly in a mortar for 30-60 minutes.[5][6]

  • Stirring/Incubation: Continue stirring the mixture for several hours (4-24 hours) at a constant temperature.

  • Isolation of the Complex:

    • Precipitation: Cool the solution to allow the inclusion complex to precipitate out.

    • Drying: Collect the precipitate by filtration and dry it in a vacuum oven at a low temperature or by freeze-drying to obtain a powder.[5]

  • Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Protocol 2: Encapsulation of this compound in Polymeric Micelles

This protocol outlines a method for encapsulating this compound within the hydrophobic core of polymeric micelles.

Materials:

  • This compound

  • Amphiphilic block copolymer (e.g., a Pluronic® or a PEG-b-PCL)

  • Organic solvent (e.g., acetone, THF, or DMSO) in which both the polymer and this compound are soluble

  • Deionized water

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • Magnetic stirrer

Methodology:

  • Dissolution: Dissolve both the amphiphilic block copolymer and this compound in the chosen organic solvent.

  • Micelle Formation (Co-Solvent Evaporation Method):

    • Slowly add deionized water to the organic solution dropwise while stirring vigorously. This will induce the self-assembly of the block copolymers into micelles, encapsulating the hydrophobic this compound in their cores.[8][9]

    • Continue stirring for a few hours to allow for the equilibration of the system.

  • Solvent Removal:

    • Dialyze the resulting micellar solution against deionized water for 24-48 hours, with several changes of water, to remove the organic solvent and any unencapsulated this compound.[10]

    • Alternatively, the organic solvent can be removed by evaporation under reduced pressure.

  • Characterization (Optional but Recommended): The size and morphology of the micelles can be characterized using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). The encapsulation efficiency can be determined by separating the micelles from the aqueous phase (e.g., by ultracentrifugation) and quantifying the amount of this compound in the supernatant versus the total amount used.

Visualization of Hydrolysis and Prevention Strategies

The following diagrams illustrate the hydrolysis of this compound and the mechanisms by which cyclodextrin and micellar encapsulation can prevent this degradation.

Hydrolysis_Pathway cluster_hydrolysis Hydrolysis of this compound Pentyl_benzoate This compound Products Benzoic Acid + Pentanol Pentyl_benzoate->Products Hydrolysis (H⁺ or OH⁻ catalysis) Water Water (H₂O) Water->Products

Caption: Hydrolysis pathway of this compound in aqueous media.

Prevention_Strategies cluster_main Strategies to Prevent this compound Hydrolysis cluster_cyclodextrin Cyclodextrin Inclusion Complex cluster_micelle Micellar Encapsulation Pentyl_Benzoate This compound (Hydrophobic) Complex Inclusion Complex (this compound shielded) Pentyl_Benzoate->Complex Encapsulated Encapsulated this compound (Protected in core) Pentyl_Benzoate->Encapsulated Cyclodextrin β-Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) Cyclodextrin->Complex Aqueous_Medium Aqueous Medium (Water) Complex->Aqueous_Medium Increased Stability & Solubility Micelle Polymeric Micelle (Hydrophobic Core, Hydrophilic Shell) Micelle->Encapsulated Encapsulated->Aqueous_Medium Increased Stability & Dispersibility

Caption: Protective mechanisms of cyclodextrin and micellar encapsulation.

References

Troubleshooting "Pentyl benzoate" peak tailing in GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the GC analysis of "pentyl benzoate".

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in GC analysis and why is it a problem?

A1: In an ideal gas chromatography analysis, the peaks in a chromatogram should have a symmetrical, Gaussian shape. Peak tailing is a phenomenon where the peak's asymmetry is skewed, presenting a trailing edge instead of a clean, sharp shape.[1] This distortion is problematic as it can lead to reduced resolution between adjacent peaks and inaccurate peak integration, which in turn compromises the quantitative accuracy of the analysis.[2]

Q2: What are the common causes of peak tailing specifically for pentyl benzoate (B1203000)?

A2: this compound, an ester derived from pentanol (B124592) and benzoic acid, is a relatively non-polar compound.[1][3] However, like many compounds containing polar functional groups, it can be susceptible to interactions within the GC system that cause peak tailing. The primary causes can be categorized as either flow path disruptions or chemical interactions.[4]

Q3: How can I differentiate between a flow path problem and a chemical interaction causing peak tailing?

A3: A good diagnostic step is to observe the chromatogram as a whole. If most or all of the peaks, including the solvent peak, are tailing, the issue is likely a physical or flow path problem.[5] Conversely, if only the this compound peak and other polar analytes are tailing, the cause is more likely due to chemical interactions between the analytes and the GC system.[4][6]

Troubleshooting Guide: this compound Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing for this compound. Start with the most common and easily resolved issues first.

Issue 1: All Peaks in the Chromatogram are Tailing

This is often indicative of a physical issue within the GC system's flow path.

Possible Causes and Solutions:

  • Improper Column Installation: If the column is set too high or too low in the inlet, it can create unswept volumes, leading to turbulence in the carrier gas flow.[5]

    • Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth into the injector and detector.[7]

  • Poor Column Cut: A jagged or uneven column cut can disrupt the flow of the carrier gas and the sample into the column.[7]

    • Solution: Re-cut the column using a specialized tool to ensure a clean, square cut.

  • System Leaks: Leaks at the septum, ferrules, or other fittings can disrupt the carrier gas flow and pressure.[8]

    • Solution: Perform a leak check of the system using an electronic leak detector and tighten or replace any leaking fittings. Regularly replace the septum as part of routine maintenance.[8]

Issue 2: Only the this compound Peak (and other polar analytes) is Tailing

This suggests a chemical interaction between this compound and active sites within the GC system.

Possible Causes and Solutions:

  • Active Sites in the Inlet: The injector liner, particularly if it contains glass wool, can have active silanol (B1196071) groups that interact with polar analytes.

    • Solution: Replace the inlet liner with a new, deactivated liner. Using a liner with a taper can also improve peak shape.[7]

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.

    • Solution: Trim the first 10-20 cm from the front of the column. If this does not resolve the issue, the column may need to be replaced.[9]

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing active sites.

    • Solution: If the column is old or has been subjected to harsh conditions, it may need to be replaced.

  • Inadequate Method Parameters: Sub-optimal temperature settings can contribute to peak tailing.

    • Solution: Ensure the injector temperature is high enough to ensure rapid and complete vaporization of this compound. A typical starting point for benzoate esters is 250°C.[4] The oven temperature program should also be optimized to ensure the analyte moves through the column efficiently.

Experimental Protocols

Typical GC-MS Method for this compound Analysis

This protocol is a general guideline for the analysis of this compound and can be adapted based on the specific instrumentation and sample matrix.

Parameter Setting Rationale
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar or mid-polar column is generally suitable for the separation of benzoate esters.[4][10]
Injector Temperature 250°CEnsures rapid and complete vaporization of the analyte.[4]
Injection Volume 1 µLA standard injection volume for many GC applications.[4]
Split Ratio 10:1A higher split ratio can improve peak shape but will reduce sensitivity.[4]
Carrier Gas HeliumAn inert carrier gas commonly used in GC-MS.
Oven Program Initial: 50°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 minAn optimized temperature program is crucial for good separation and peak shape.[10]
Detector Temperature 280°CPrevents condensation of the analyte in the detector.[10]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound peak tailing.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed for this compound all_peaks_tail Are all peaks tailing? start->all_peaks_tail physical_issue Likely a Physical/Flow Path Issue all_peaks_tail->physical_issue Yes chemical_issue Likely a Chemical Interaction Issue all_peaks_tail->chemical_issue No check_installation Check Column Installation (Depth, Ferrules) physical_issue->check_installation replace_liner Replace Inlet Liner (Use Deactivated Liner) chemical_issue->replace_liner check_cut Check Column Cut (Clean and Square) check_installation->check_cut leak_check Perform Leak Check (Septum, Fittings) check_cut->leak_check trim_column Trim Column Inlet (10-20 cm) replace_liner->trim_column check_method Review Method Parameters (Temperatures, Flow Rate) trim_column->check_method replace_column Consider Column Replacement check_method->replace_column

Caption: A logical workflow for diagnosing and resolving peak tailing in the GC analysis of this compound.

References

Technical Support Center: Purification of Pentyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with removing residual pentanol (B124592) from pentyl benzoate (B1203000).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual pentanol from my pentyl benzoate sample?

A1: The most common and effective methods for purifying this compound from residual pentanol are:

  • Fractional Distillation: This technique separates liquids based on differences in their boiling points. It is particularly useful when there is a significant difference between the boiling points of the desired ester and the residual alcohol.

  • Liquid-Liquid Extraction: This method involves using two immiscible solvents to separate the components of a mixture. By selecting appropriate solvents, the pentanol can be selectively washed out of the organic layer containing the this compound.

  • Column Chromatography: This is a powerful purification technique that separates compounds based on their differential adsorption onto a stationary phase. It is highly effective for removing impurities, even those with similar polarities to the product.

Q2: How do I choose the best purification method for my experiment?

A2: The choice of method depends on several factors, including the scale of your reaction, the required purity of your final product, and the available equipment.

  • For large-scale purifications where the boiling point difference is sufficient, fractional distillation is often the most efficient method.

  • Liquid-liquid extraction is a good initial purification step to remove the bulk of the pentanol and any water-soluble impurities.

  • Column chromatography is ideal for achieving very high purity, especially for smaller-scale experiments or when distillation is not effective.

Q3: What are the boiling points of this compound and 1-pentanol?

A3: The difference in boiling points is a critical factor for successful separation by distillation.

CompoundBoiling Point (°C) at atmospheric pressure
This compound~260 °C
1-Pentanol137-139 °C

This significant difference of over 120 °C makes fractional distillation a highly viable purification method.

Q4: How can I monitor the purity of my this compound during the purification process?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. You can spot your crude mixture, the fractions from your purification, and a pure standard (if available) on a TLC plate to visualize the separation of this compound from pentanol.

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation of this compound and pentanol.

Possible CauseTroubleshooting Steps
Insufficient theoretical plates in the fractionating column. - Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).[1] - Ensure the distillation is performed slowly to allow for proper equilibrium between the liquid and vapor phases. A rate of about 1 drop per second for the distillate is a good starting point.[2]
Heating too rapidly. - Reduce the heating rate to allow for a gradual temperature gradient to establish in the column.[3] The ring of condensate should rise slowly up the column.[4]
Improper thermometer placement. - The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[4]
Flooding of the column. - This occurs when too much vapor is generated, and the condensed liquid cannot return to the distilling flask. Reduce the heating rate to allow the column to drain.[3]

Safety Precautions for Distillation:

  • Always perform distillations of flammable materials in a well-ventilated fume hood.[5][6]

  • Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6][7]

  • Never heat a closed system. Ensure there is a vent to the atmosphere.

  • Use boiling chips or a magnetic stirrer to ensure smooth boiling and prevent bumping.

  • Keep flammable materials away from the heating source.[8]

  • Ensure all glassware is free of cracks or defects.

Liquid-Liquid Extraction

Problem: Emulsion formation between the organic and aqueous layers.

Possible CauseTroubleshooting Steps
Vigorous shaking. - Gently invert the separatory funnel several times instead of shaking vigorously.[9]
High concentration of solutes. - Dilute the mixture with more of both the organic and aqueous solvents.
Presence of surfactants or particulate matter. - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[9][10] - Allow the separatory funnel to stand undisturbed for a period to allow the layers to separate.[10] - In difficult cases, filtering the entire mixture through a pad of Celite or glass wool may be necessary.[10]

Problem: Poor recovery of this compound in the organic layer.

Possible CauseTroubleshooting Steps
Insufficient mixing of the layers. - Ensure thorough but gentle mixing by inverting the separatory funnel multiple times to maximize the surface area between the two phases.[11]
Incorrect choice of organic solvent. - Use a solvent in which this compound is highly soluble and which is immiscible with water, such as diethyl ether or ethyl acetate (B1210297).[12]
Performing too few extractions. - It is more efficient to perform multiple extractions with smaller volumes of the washing solvent than one extraction with a large volume.[13]
Incorrect identification of layers. - To determine which layer is aqueous, add a small amount of water and observe which layer increases in volume.[10]
Column Chromatography

Problem: this compound and pentanol are not separating on the column.

Possible CauseTroubleshooting Steps
Inappropriate solvent system (mobile phase). - The polarity of the eluent is critical. For silica (B1680970) gel (a polar stationary phase), a non-polar solvent will elute non-polar compounds faster. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting point for separating esters and alcohols is a hexane (B92381):ethyl acetate mixture.[14] - Optimize the solvent system using TLC first. Aim for an Rf value of 0.2-0.4 for the this compound and a clear separation from the pentanol spot.[15]
Column overloading. - Use an appropriate amount of crude material for the size of the column. A general rule of thumb is a 1:20 to 1:100 ratio of sample to silica gel by weight.
Poor column packing. - Ensure the silica gel is packed uniformly without any air bubbles or channels. A poorly packed column will lead to uneven flow and poor separation.
Sample applied in too much solvent or a too-polar solvent. - Dissolve the sample in the minimum amount of the initial, least polar eluent. If the sample is not soluble, a slightly more polar solvent can be used, but it should still be a low-polarity solvent.[16] Alternatively, "dry loading" the sample by adsorbing it onto a small amount of silica gel before adding it to the column can improve resolution.[16]

Problem: The compound is taking a very long time to elute or is streaking.

Possible CauseTroubleshooting Steps
Solvent polarity is too low. - Gradually increase the polarity of the mobile phase (gradient elution) to speed up the elution of more polar compounds.[17]
Compound is interacting too strongly with the silica gel. - For acidic compounds, adding a small amount of acetic acid to the eluent can improve peak shape. For basic compounds, adding a small amount of triethylamine (B128534) may help.[15]
The compound is degrading on the silica gel. - Test the stability of your compound on a TLC plate by spotting it and letting it sit for a while before eluting. If degradation is observed, consider using a less acidic stationary phase like neutral alumina.[17]

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol describes the removal of residual pentanol from a this compound product using a separatory funnel.

Materials:

  • Crude this compound mixture

  • Diethyl ether (or ethyl acetate)

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Separatory funnel

  • Beakers or Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound mixture in a suitable organic solvent like diethyl ether (approximately 3-4 times the volume of the crude mixture).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of deionized water to the separatory funnel.

  • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The top layer will typically be the organic layer (diethyl ether is less dense than water).

  • Drain the lower aqueous layer into a beaker.

  • Repeat the washing process (steps 3-6) with deionized water two more times.

  • Wash the organic layer with an equal volume of brine to remove any remaining dissolved water.

  • Drain the brine layer.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the organic layer to dry it. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Gravity filter the dried organic solution into a pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Analyze the purity of the product using TLC.

Protocol 2: Purification by Column Chromatography

This protocol outlines the purification of this compound from residual pentanol using silica gel column chromatography.

Materials:

  • Crude this compound mixture

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Test different ratios (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate) to find a system that gives good separation between this compound and pentanol (Rf of this compound around 0.3).

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate).

    • Pour the slurry into the column, tapping the side gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

    • Drain the solvent until the level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Drain the solvent until the sample has been adsorbed onto the silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in separate test tubes.

    • Maintain a constant flow rate.

    • If necessary, gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the compounds.

  • Fraction Analysis:

    • Spot each fraction on a TLC plate and develop it in the optimized solvent system.

    • Visualize the spots under a UV lamp (this compound, being aromatic, should be UV active).

    • Combine the fractions that contain pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Visualizations

Troubleshooting_Workflow start Start: Residual Pentanol in this compound check_purity Assess Purity Requirement and Scale start->check_purity distillation Fractional Distillation check_purity->distillation Large Scale & Sufficient BP Difference extraction Liquid-Liquid Extraction check_purity->extraction Initial Cleanup chromatography Column Chromatography check_purity->chromatography High Purity Required final_product Purified this compound distillation->final_product extraction->chromatography Further Purification Needed extraction->final_product Sufficiently Pure chromatography->final_product high_purity_small_scale High Purity / Small Scale bulk_removal_large_scale Bulk Removal / Large Scale intermediate Initial Purification

Caption: Decision workflow for selecting a purification method.

Distillation_Troubleshooting start Problem: Poor Separation in Distillation check_rate Is Distillation Rate Slow (e.g., ~1 drop/sec)? start->check_rate check_column Is Fractionating Column Adequate? check_rate->check_column Yes solution1 Decrease Heating Rate check_rate->solution1 No check_thermometer Is Thermometer Placed Correctly? check_column->check_thermometer Yes solution2 Use Longer/More Efficient Column check_column->solution2 No solution3 Adjust Thermometer Position check_thermometer->solution3 No end Improved Separation check_thermometer->end Yes solution1->check_rate solution2->check_column solution3->check_thermometer

Caption: Troubleshooting poor separation in fractional distillation.

Extraction_Troubleshooting start Problem: Emulsion Formation in Extraction check_mixing Was Mixing Gentle? start->check_mixing add_brine Add Saturated Brine check_mixing->add_brine Yes solution1 Use Gentle Inversions Instead of Shaking check_mixing->solution1 No wait Let it Stand add_brine->wait Emulsion Persists end Layers Separated add_brine->end Emulsion Breaks wait->end solution1->start

Caption: Troubleshooting emulsion formation in liquid-liquid extraction.

References

"Pentyl benzoate" stability issues in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of pentyl benzoate (B1203000) in acidic and basic conditions. Understanding the stability profile of pentyl benzoate is crucial for its effective use in experimental research and formulation development.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading under acidic conditions. What is happening?

A1: this compound, like other esters, can undergo acid-catalyzed hydrolysis. In the presence of an acid and water, the ester bond is cleaved, resulting in the formation of benzoic acid and pentanol (B124592). This reaction is reversible. To minimize degradation, it is advisable to work in anhydrous conditions if possible or to use a buffered system to maintain a less acidic pH.

Q2: I'm observing a rapid loss of this compound in my basic formulation. What is the cause?

A2: In basic (alkaline) conditions, this compound undergoes base-promoted hydrolysis, also known as saponification. This reaction is effectively irreversible and typically proceeds faster than acid-catalyzed hydrolysis. The hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the ester and leading to the formation of a benzoate salt and pentanol. To prevent this, formulations should be maintained at a neutral or slightly acidic pH.

Q3: What are the primary degradation products of this compound under hydrolytic stress?

A3: The primary degradation products of this compound upon hydrolysis are benzoic acid and pentanol under acidic conditions, and a salt of benzoic acid (e.g., sodium benzoate) and pentanol under basic conditions.

Q4: How does temperature affect the stability of this compound?

A4: The rate of hydrolysis of this compound, both in acidic and basic conditions, is significantly influenced by temperature. An increase in temperature will accelerate the rate of degradation. For optimal stability, it is recommended to store this compound solutions at controlled room temperature or under refrigerated conditions, depending on the solvent and required shelf-life.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of this compound potency in an acidic solution. Acid-catalyzed hydrolysis.1. Monitor pH: Ensure the pH is not excessively low. 2. Buffer the system: Use a suitable buffer to maintain a pH closer to neutral. 3. Reduce water content: If the reaction allows, use a co-solvent system to minimize the concentration of water. 4. Control Temperature: Store the solution at a lower temperature to decrease the reaction rate.
Rapid degradation of this compound in a basic formulation. Base-promoted hydrolysis (saponification).1. Adjust pH: Lower the pH of the formulation to a neutral or slightly acidic range (pH 4-6 is often ideal for ester stability). 2. Use a suitable buffer: Incorporate a buffer system to maintain the desired pH. 3. Temperature Control: Store the formulation at a reduced temperature.
Unexpected peaks appearing in my chromatogram during stability analysis. Formation of degradation products (benzoic acid, pentanol).1. Confirm identity of peaks: Use reference standards of benzoic acid and pentanol to confirm the identity of the new peaks. 2. Perform forced degradation studies: Subject a sample of this compound to harsh acidic and basic conditions to intentionally generate degradation products and confirm their retention times.
Inconsistent stability results between batches. Variability in starting material purity, pH of excipients, or storage conditions.1. Verify raw material quality: Ensure the purity of this compound and all excipients is consistent. 2. Standardize formulation procedure: Precisely control the pH and composition of each batch. 3. Ensure consistent storage: Maintain uniform temperature and light exposure for all stability samples.

Data Presentation

Table 1: Comparative Hydrolytic Stability of Alkyl Benzoates under Alkaline Conditions

CompoundHalf-life (t½) in minutes
Methyl benzoate14
Ethyl benzoate14
n-Propyl benzoate19
n-Butyl benzoate21

Data is generalized from studies on homologous esters and serves as a comparative guide.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

2. Acidic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

  • Heat the mixture at 60°C for 24 hours.

  • After cooling, neutralize the solution with 0.1 N NaOH.

  • Dilute the sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for HPLC analysis.

3. Basic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

  • Heat the mixture at 60°C for 8 hours.

  • After cooling, neutralize the solution with 0.1 N HCl.

  • Dilute the sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for HPLC analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Store the solution at room temperature for 24 hours, protected from light.

  • Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.

5. Thermal Degradation:

  • Place the solid this compound in a hot air oven at 70°C for 48 hours.

  • Dissolve the stressed sample in a suitable solvent and dilute to a known concentration for HPLC analysis.

6. Photolytic Degradation:

  • Expose the this compound solution (100 µg/mL in mobile phase) to UV light (254 nm) and visible light for a specified period (e.g., 24 hours).

  • Analyze the sample by HPLC.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a reversed-phase HPLC method to separate this compound from its primary degradation products.

  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase can be buffered with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a final concentration of approximately 100 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

The following diagrams illustrate the chemical pathways for the degradation of this compound under acidic and basic conditions.

AcidHydrolysis PentylBenzoate This compound ProtonatedEster Protonated Ester (Intermediate) PentylBenzoate->ProtonatedEster + H⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate + H₂O BenzoicAcid Benzoic Acid TetrahedralIntermediate->BenzoicAcid - Pentanol - H⁺ Pentanol Pentanol H_plus_out H⁺ H2O H₂O H_plus H⁺

Caption: Acid-catalyzed hydrolysis of this compound.

BaseHydrolysis PentylBenzoate This compound TetrahedralIntermediate Tetrahedral Intermediate PentylBenzoate->TetrahedralIntermediate + OH⁻ BenzoateSalt Benzoate Salt TetrahedralIntermediate->BenzoateSalt - Pentanol Pentanol Pentanol OH_minus OH⁻

Caption: Base-promoted hydrolysis of this compound.

Technical Support Center: Pentyl Benzoate Degradation Analysis by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of pentyl benzoate (B1203000) and its degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected degradation products of pentyl benzoate?

The most common degradation pathway for an ester like this compound is hydrolysis, which breaks the ester bond. This process can be catalyzed by acid or base. Therefore, the primary degradation products you should expect to see are benzoic acid and pentan-1-ol. Under oxidative stress, further degradation of the benzene (B151609) ring could occur, leading to hydroxylated species or ring-opened products.

Q2: I'm not detecting the this compound peak in my LC-MS analysis. What are the possible reasons?

Several factors could lead to a lack of signal:

  • Ionization Issues: this compound, being a relatively non-polar ester, can be difficult to ionize efficiently using electrospray ionization (ESI). Consider adjusting your mobile phase to include additives that promote adduct formation (e.g., ammonium (B1175870) formate) or try Atmospheric Pressure Chemical Ionization (APCI) if available.[1]

  • MS Settings: Ensure your mass spectrometer is set to acquire data in the correct mass range for this compound (m/z 193.26 for [M+H]⁺) and its expected degradants. Check that ion source parameters like temperatures and gas flows are appropriate.[2]

  • Complete Degradation: It's possible the sample has completely degraded. Prepare a fresh sample and analyze it promptly.[2]

  • Chromatography: The compound may be retained on the column or eluting at an unexpected time. Verify the LC method, especially the gradient and run time.

Q3: My chromatogram shows poor peak shape (e.g., tailing, fronting, or splitting). What is the cause?

Poor peak shape is a common chromatographic issue with several potential causes:

  • Column Contamination or Degradation: The analytical column may be contaminated or have lost its stationary phase integrity. Try flushing the column with a strong solvent or replace it if necessary.[3]

  • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent much stronger than the initial mobile phase can cause peak distortion. Ideally, dissolve your sample in the initial mobile phase composition or a weaker solvent.[3]

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: Residual silanol (B1196071) groups on the column can interact with analytes, causing tailing. Using a well-end-capped column or adjusting mobile phase pH can mitigate this.[4]

Q4: I am observing significant retention time shifts between injections. Why is this happening?

Retention time instability can compromise data quality and compound identification. Common causes include:

  • Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between runs. A minimum of 10 column volumes is a good starting point.[2]

  • Mobile Phase Changes: The composition of the mobile phase can change over time due to evaporation of the more volatile component (e.g., acetonitrile). Always use fresh mobile phase and keep bottles capped.[3][5]

  • Fluctuating Temperature or Pressure: Inconsistent column temperature or pressure fluctuations from the LC pump can lead to shifts. Check the column oven temperature and inspect the pump for leaks or air bubbles.[2][5]

  • Column Degradation: An aging column can lose its retentive properties over time, leading to decreasing retention times.[5]

Q5: How can I identify unknown peaks in my chromatogram that might be degradation products?

Identifying unknown peaks requires a systematic approach:

  • Compare Samples: Run a chromatogram of a non-degraded (control) this compound sample and compare it to your stressed/degraded sample. New peaks in the stressed sample are potential degradation products.[6]

  • Mass Analysis: Examine the mass spectrum of the unknown peak. A high-resolution mass spectrometer (like Q-TOF) can provide an accurate mass, allowing you to predict a molecular formula.[7]

  • Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry (MS/MS) on the parent ion of the unknown peak. The resulting fragmentation pattern provides structural information that can be used to elucidate the structure of the degradation product.[7][8]

  • Forced Degradation Studies: Systematically subject this compound to stress conditions (acid, base, oxidation, heat, light) to generate and identify specific degradants.[6]

Q6: What are some common sources of contamination in LC-MS analysis?

Contamination can introduce interfering peaks and cause ion suppression. Be mindful of:

  • Solvents and Reagents: Always use LC-MS grade solvents and high-purity additives.[3]

  • Labware: Plasticizers (e.g., phthalates) can leach from plastic tubes and containers. Use glass or polypropylene (B1209903) labware where possible.[9]

  • Sample Matrix: Biological or complex matrices contain numerous compounds (salts, phospholipids) that can interfere with analysis. Proper sample preparation is crucial to remove them.[9]

  • Carryover: Analyte from a previous, more concentrated sample may appear in subsequent injections. Implement a robust column wash step in your gradient and inject blank samples to check for carryover.[5]

Troubleshooting Guides

Problem: No or Low Signal Intensity for this compound and its Degradants

This guide provides a logical flow to diagnose issues with signal intensity.

.dot

Low_Signal_Troubleshooting start Low or No MS Signal check_lc Is there a peak in the UV/PDA chromatogram? start->check_lc check_ms_settings Verify MS Settings: - Mass Range - Polarity (+/-) - Ion Source Parameters check_lc->check_ms_settings Yes check_lc_system Troubleshoot LC System: - Check for leaks - No flow? Purge pump - Clogged tubing/column? check_lc->check_lc_system No check_ionization Optimize Ionization: - Try APCI if available - Adjust mobile phase (additives) - Check for ion suppression check_ms_settings->check_ionization check_sample Review Sample: - Concentration too low? - Complete degradation? - Prepare fresh sample check_ionization->check_sample solution_ms Adjust MS parameters or ionization method check_ionization->solution_ms solution_sample Prepare new, more concentrated sample check_sample->solution_sample solution_lc Resolve LC flow path issue check_lc_system->solution_lc

Caption: Troubleshooting logic for low MS signal.

Potential Cause Recommended Solution
Improper MS Settings Verify the instrument is set to the correct mass range and polarity for your analytes. Ensure source parameters (gas flows, temperatures) are optimal and stable.[2]
Poor Ionization This compound may not ionize well with ESI. Try adding 0.1% formic acid or 5mM ammonium formate (B1220265) to the mobile phase. If available, an APCI source may be more effective.[1][10]
Ion Suppression Co-eluting matrix components can suppress the ionization of your target analyte. Improve chromatographic separation or enhance sample cleanup procedures.[2]
Low Concentration The analyte concentration may be below the instrument's limit of detection. Prepare a more concentrated standard to confirm.[2]
LC System Failure Check for a complete loss of flow from the LC. Ensure there are no leaks and that the pump is properly purged.[2]

Experimental Protocols

Protocol 1: Suggested LC-MS Method for this compound Analysis

This protocol provides a starting point for developing a robust analytical method.

Parameter Recommendation
LC Column C18 Reverse-Phase, 2.1 x 100 mm, 2.7 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724) + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS Ion Source Electrospray Ionization (ESI), Positive Mode
Scan Range m/z 100 - 500
Capillary Voltage 3500 V
Drying Gas Temp 350 °C
Drying Gas Flow 10 L/min
Nebulizer Pressure 35 psi

Example LC Gradient:

Time (min) % Mobile Phase B
0.030
8.095
10.095
10.130
13.030
Protocol 2: Forced Degradation (Stress Testing) Protocol

This protocol is designed to intentionally degrade this compound to facilitate the identification of its degradation products.[6]

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1 M HCl, and dilute with mobile phase.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours. Dilute with mobile phase.

  • Thermal Degradation: Place a solid sample of this compound in a 100°C oven for 48 hours. Dissolve in acetonitrile for analysis.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with a non-degraded control sample, using the LC-MS method described above.

Data and Visualization

Table 1: Expected Primary Degradation Products of this compound
Compound Name Molecular Formula Monoisotopic Mass Expected Ion (ESI+) Potential Origin
This compoundC₁₂H₁₆O₂192.1150[M+H]⁺ = 193.1223Parent Compound
Benzoic AcidC₇H₆O₂122.0368[M+H]⁺ = 123.0441Acid/Base Hydrolysis
Pentan-1-olC₅H₁₂O88.0888Difficult to ionize by ESIAcid/Base Hydrolysis
Diagram: General Workflow for Degradation Product Identification

This diagram outlines the systematic process from sample preparation to structural elucidation.

.dot

Workflow_Diagram cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_id Identification prep_stock Prepare Pentyl Benzoate Stock stress_testing Perform Forced Degradation (Acid, Base, Oxidative, etc.) prep_stock->stress_testing prep_control Prepare Control (Unstressed) Sample prep_stock->prep_control lcms_run Run Samples on LC-MS stress_testing->lcms_run prep_control->lcms_run data_proc Process Data: Compare Stressed vs. Control lcms_run->data_proc find_peaks Identify New Peaks in Stressed Samples data_proc->find_peaks hrms Obtain Accurate Mass (HRMS) & Propose Formula find_peaks->hrms msms Acquire MS/MS Data for Fragmentation hrms->msms elucidation Propose Degradant Structure msms->elucidation

Caption: Workflow for identifying degradation products.

References

Technical Support Center: Overcoming Poor Solubility of "Pentyl Benzoate" in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address the poor aqueous solubility of pentyl benzoate (B1203000) in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is my pentyl benzoate sample not dissolving in my aqueous assay buffer?

A1: this compound is a non-polar organic compound, which results in poor solubility in polar solvents like water and aqueous buffers.[1][2] Its chemical structure leads to limited ability to form hydrogen bonds with water molecules, causing it to precipitate out of solution.

Q2: What is the recommended solvent for creating a stock solution of this compound?

A2: Due to its non-polar nature, this compound is readily soluble in organic solvents.[2] Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most commonly used solvents for preparing high-concentration stock solutions of hydrophobic compounds for use in biological assays.

Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous buffer. What is happening?

A3: This phenomenon is known as "solvent-shifting" or "precipitation upon dilution." When the concentrated DMSO stock solution is introduced into the aqueous buffer, the solvent environment abruptly changes from organic to aqueous. This shift in polarity drastically reduces the solubility of the non-polar this compound, causing it to "crash out" or precipitate.

Q4: What is the maximum concentration of DMSO or ethanol that is safe for my cell-based assay?

A4: The final concentration of organic solvents in cell-based assays should be kept to a minimum to avoid solvent-induced toxicity or off-target effects. For many cell lines, a final DMSO concentration of less than 0.5% is recommended, though some may tolerate up to 1%. It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the chosen solvent at various concentrations.

Q5: Are there alternative methods to dissolve this compound without using high concentrations of organic solvents?

A5: Yes, several formulation strategies can enhance the aqueous solubility of hydrophobic compounds like this compound. These include the use of surfactants (e.g., Polysorbate 80 (Tween® 80)) or cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin), which can encapsulate the compound and increase its apparent solubility in water.

Troubleshooting Guide

Issue: this compound Precipitation During Assay Preparation
  • Solvent Selection: Choose a high-purity organic solvent in which this compound is readily soluble, such as DMSO or ethanol.

  • Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of organic solvent added to your final assay.

  • Dissolution: Ensure complete dissolution by vortexing or gentle warming. The solution should be clear and free of any visible particles.

If you observe precipitation when diluting your stock solution into the aqueous assay buffer, follow this troubleshooting workflow:

G start Precipitation Observed check_conc Is the final concentration of this compound too high? start->check_conc reduce_conc Action: Lower the final concentration. check_conc->reduce_conc Yes check_dmso What is the final organic solvent concentration? check_conc->check_dmso No reduce_conc->check_dmso optimize_dmso Action: Optimize solvent concentration (e.g., <0.5% DMSO). check_dmso->optimize_dmso Too High check_dilution How was the dilution performed? check_dmso->check_dilution Acceptable optimize_dmso->check_dilution stepwise_dilution Action: Implement stepwise or serial dilution. check_dilution->stepwise_dilution Single Dilution check_mixing Was the stock solution added to a vortexing/stirring buffer? check_dilution->check_mixing Stepwise stepwise_dilution->check_mixing improve_mixing Action: Add stock dropwise to vigorously stirring buffer. check_mixing->improve_mixing No consider_alternatives Consider Alternative Solubilization Strategies check_mixing->consider_alternatives Yes improve_mixing->consider_alternatives no_precipitate Solution is stable consider_alternatives->no_precipitate

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₂H₁₆O₂[2]
Molecular Weight192.25 g/mol [2]
AppearanceColorless to pale yellow liquid[2]
Water SolubilityPredicted: 0.03 g/L[3]
LogPPredicted: 4.09[3]
pKa (Strongest Basic)Predicted: -6.9[1]
Hypothetical Solubility of this compound in Different Solvent Systems

The following table provides hypothetical solubility data to guide the preparation of this compound solutions. Actual solubility may vary depending on the specific buffer composition and temperature.

Solvent SystemThis compound ConcentrationObservation
100% DMSO> 100 mMFully Soluble
100% Ethanol> 100 mMFully Soluble
PBS (pH 7.4) with 1% DMSO< 100 µMMay precipitate at higher concentrations
PBS (pH 7.4) with 0.5% DMSO< 50 µMMay precipitate at higher concentrations
PBS (pH 7.4) with 0.1% Polysorbate 80~100-200 µMClear solution
PBS (pH 7.4) with 1% HP-β-CD~200-500 µMClear solution

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution using a Co-solvent (DMSO)

Objective: To prepare a working solution of this compound in an aqueous buffer for a cell-based assay, maintaining a final DMSO concentration ≤ 0.5%.

Materials:

  • This compound

  • Anhydrous DMSO

  • Sterile aqueous assay buffer (e.g., PBS, DMEM)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 20 mM Stock Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve it in anhydrous DMSO to a final concentration of 20 mM.

    • Ensure complete dissolution by vortexing. This is your stock solution. Store at -20°C for long-term storage.

  • Prepare a 2 mM Intermediate Solution:

    • Perform a 1:10 dilution of the 20 mM stock solution in anhydrous DMSO to obtain a 2 mM intermediate solution.

  • Prepare the Final Working Solution (Example: 10 µM):

    • To prepare a 1 mL final working solution of 10 µM this compound with a final DMSO concentration of 0.5%, add 5 µL of the 2 mM intermediate solution to 995 µL of the aqueous assay buffer.

    • Crucially, add the 5 µL of the intermediate solution dropwise to the surface of the vigorously vortexing or stirring aqueous buffer. This rapid dispersion is key to preventing precipitation.

  • Vehicle Control: Prepare a vehicle control by adding 5 µL of anhydrous DMSO to 995 µL of the aqueous assay buffer (final DMSO concentration of 0.5%).

G cluster_0 Preparation of Stock and Intermediate Solutions cluster_1 Preparation of Final Working Solution PB_solid This compound (solid) Stock_20mM 20 mM Stock Solution in DMSO PB_solid->Stock_20mM DMSO_1 Anhydrous DMSO DMSO_1->Stock_20mM Intermediate_2mM 2 mM Intermediate Solution in DMSO Stock_20mM->Intermediate_2mM DMSO_2 Anhydrous DMSO DMSO_2->Intermediate_2mM Final_10uM 10 µM Final Working Solution (0.5% DMSO) Intermediate_2mM->Final_10uM 5 µL (dropwise) Buffer Aqueous Assay Buffer (995 µL) Vortex Vortex/Stir Buffer->Vortex Vortex->Final_10uM

Caption: Workflow for preparing a this compound working solution.

Protocol 2: Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Adherent cancer cell line (e.g., HeLa, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound working solutions (prepared as in Protocol 1)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound working solution in complete growth medium.

    • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (0.5% DMSO in medium) and an untreated control.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Mix on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Potential Signaling Pathways for Investigation

While the direct biological targets of this compound are not well-established, studies on structurally related compounds like sodium benzoate and other hydrophobic molecules suggest potential interactions with the following signaling pathways. These pathways represent plausible starting points for mechanistic studies.

NF-κB Signaling Pathway

Sodium benzoate has been shown to inhibit the activation of NF-κB, a key regulator of inflammation, cell survival, and proliferation.[4] this compound, due to its benzoate moiety, may exert similar effects.

G cluster_0 cluster_1 PB This compound (Hypothesized) IKK IKK PB->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Sequesters NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation (Blocked) Nucleus Nucleus Gene_expression Gene Expression (Inflammation, Survival, Proliferation)

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

SKN-1/Nrf2 Oxidative Stress Response Pathway

Studies have linked sodium benzoate to the inhibition of the SKN-1/Nrf2 signaling pathway, which is critical for cellular defense against oxidative stress.[5][6]

G PB This compound (Hypothesized) SKN1_Nrf2 SKN-1/Nrf2 PB->SKN1_Nrf2 Inhibition Oxidative_Stress Oxidative Stress Oxidative_Stress->SKN1_Nrf2 Activation Nuclear_Translocation Nuclear Translocation (Inhibited) SKN1_Nrf2->Nuclear_Translocation ARE Antioxidant Response Element (ARE) Nuclear_Translocation->ARE Binding Gene_Expression Expression of Detoxification & Stress Response Genes ARE->Gene_Expression Activation

Caption: Hypothesized inhibition of the SKN-1/Nrf2 pathway.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Pentylparaben, a compound with structural similarities to this compound, has been shown to activate PPARα.[7] PPARs are nuclear receptors that play key roles in lipid metabolism and inflammation.

G PB This compound (Hypothesized Agonist) PPAR PPARα PB->PPAR Binding & Activation Heterodimer PPARα/RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binding Gene_Expression Target Gene Expression (Lipid Metabolism, Inflammation) PPRE->Gene_Expression Transcription

Caption: Potential activation of the PPARα signaling pathway.

References

Technical Support Center: Monitoring Pentyl Benzoate Synthesis by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of pentyl benzoate (B1203000) using thin-layer chromatography (TLC).

Frequently Asked questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor the synthesis of pentyl benzoate?

A1: Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile analytical technique used to monitor the progress of the this compound synthesis.[1][2] Its main purposes in this context are:

  • Reaction Monitoring: To track the disappearance of starting materials (e.g., benzoic acid and pentanol) and the appearance of the product (this compound) over time.[2][3]

  • Purity Assessment: To qualitatively assess the purity of the final this compound product by identifying the presence of unreacted starting materials or byproducts.

  • Optimization of Reaction Conditions: To help determine the optimal reaction time and conditions by observing when the starting materials have been consumed.

Q2: How do I choose an appropriate solvent system (mobile phase) for the TLC analysis of the this compound reaction?

A2: The choice of solvent system is critical for achieving good separation of the starting materials and the product. This compound, an ester, is less polar than its starting materials, benzoic acid (a carboxylic acid) and pentanol (B124592) (an alcohol). Therefore, a solvent system of intermediate polarity is generally effective. A common starting point is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether with a more polar solvent like ethyl acetate (B1210297).[4]

A typical starting ratio would be 4:1 or 3:1 hexane:ethyl acetate. You can adjust the polarity based on the results:

  • If all spots remain near the baseline: The solvent is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).[4]

  • If all spots are near the solvent front: The solvent is too polar. Decrease the proportion of the more polar solvent.[4]

Q3: How can I visualize the spots on the TLC plate?

A3: Since benzoic acid, pentanol, and this compound are generally colorless, a visualization technique is required. Common methods include:

  • UV Light (254 nm): This is the most common non-destructive method.[5] TLC plates containing a fluorescent indicator will glow green under UV light, and compounds that absorb UV light (like those with aromatic rings, such as benzoic acid and this compound) will appear as dark spots.[5][6]

  • Iodine Chamber: Exposing the plate to iodine vapor is a semi-destructive method where organic compounds will appear as brownish-yellow spots.[5][7]

  • Potassium Permanganate (B83412) (KMnO4) Stain: This is a destructive method where compounds that can be oxidized (like alcohols) will appear as yellow-brown spots on a purple background.[7]

  • p-Anisaldehyde Stain: This stain can produce a range of colors for different functional groups upon heating and is a good general-purpose stain.[7]

Q4: What are the expected relative Rf values for benzoic acid, pentanol, and this compound?

A4: The retention factor (Rf) is a measure of how far a compound travels up the TLC plate. It is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. Given their polarities:

  • This compound: Being the least polar, it will have the highest Rf value.

  • Pentanol: Being more polar than the ester, it will have an intermediate Rf value.

  • Benzoic Acid: Being the most polar due to its carboxylic acid group, it will have the lowest Rf value and may even streak if a basic solvent system is not used.

Troubleshooting Guide

This guide addresses common issues encountered when monitoring the this compound reaction with TLC.

Problem Possible Cause(s) Solution(s)
Streaking or Elongated Spots Sample is too concentrated (overloaded).[4][8][9]Dilute the sample before spotting it on the TLC plate.[4][10]
The sample is acidic (e.g., residual benzoic acid).Add a small amount of acetic acid or formic acid (0.1–2.0%) to the mobile phase to improve the spot shape of acidic compounds.[4]
High boiling point solvent from the reaction mixture (e.g., DMF, DMSO) is present.[11]After spotting the TLC plate, place it under high vacuum for a few minutes before developing it.[11]
No Spots are Visible The sample is too dilute.[4][8]Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[4][8]
The compound is not UV-active.Use a chemical stain for visualization, such as an iodine chamber or potassium permanganate stain.[4][12]
The solvent level in the developing chamber is above the spotting line.[4][8]Ensure the solvent level is below the baseline where the samples are spotted.[4][8]
The compound is volatile and has evaporated.[4]This can be difficult to overcome with TLC.[4]
Spots are Too Close to the Baseline (Low Rf) The eluent is not polar enough.[4]Increase the proportion of the polar solvent in your mobile phase (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).[4]
Spots are Too Close to the Solvent Front (High Rf) The eluent is too polar.[4]Decrease the proportion of the polar solvent in your mobile phase (e.g., decrease the amount of ethyl acetate).[4]
Uneven Solvent Front The TLC plate is touching the side of the chamber or the filter paper.[8]Ensure the plate is centered in the chamber and not touching the sides.
The bottom edge of the TLC plate is not level with the solvent.[6]Make sure the plate is placed evenly in the developing chamber.
The silica (B1680970) on the plate is chipped or damaged at the bottom.[10]Cut away the damaged portion of the plate before development.[10]
Reactant and Product have Very Similar Rf Values The chosen solvent system does not provide adequate separation.Try a different solvent system with different polarity characteristics. Experiment with various ratios of solvents.[11]
Use a co-spot lane. A "snowman" shape after development indicates two different compounds.[11]
Unexpected Spots Appear Contamination of the TLC plate by touching the surface.[8]Handle the TLC plate only by the edges.
The starting materials are impure.Run a TLC of the starting materials alone to check for impurities.
The product is decomposing on the silica gel plate.[11]Run a 2D TLC to check for stability. If decomposition is confirmed, consider using a different stationary phase like alumina (B75360) or adding a small amount of a base like triethylamine (B128534) to the eluent to neutralize the acidic silica.[10][11][13]

Experimental Protocol: TLC Monitoring of this compound Synthesis

This protocol outlines the Fischer esterification of benzoic acid and pentanol to form this compound and the corresponding TLC monitoring procedure.

Materials:

  • Benzoic acid

  • Pentanol

  • Concentrated sulfuric acid (catalyst)

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase (e.g., 4:1 Hexane:Ethyl Acetate)

  • Visualization method (e.g., UV lamp at 254 nm)

  • Reaction flask, condenser, and heating source

Procedure:

  • Reaction Setup: In a round-bottom flask, combine benzoic acid, an excess of pentanol, and a catalytic amount of concentrated sulfuric acid. Attach a reflux condenser and heat the mixture to reflux.

  • TLC Plate Preparation:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[3][14]

    • Mark three lanes on the baseline: "SM" for starting material (benzoic acid), "C" for co-spot, and "RM" for the reaction mixture.[2]

  • Spotting the TLC Plate:

    • SM Lane: Dissolve a small amount of benzoic acid in a suitable solvent (e.g., ethyl acetate) and spot it on the "SM" lane using a capillary tube.

    • RM Lane: At different time points during the reaction (e.g., t=0, 30 min, 60 min, etc.), withdraw a small aliquot of the reaction mixture, dilute it with a solvent, and spot it on the "RM" lane.

    • C Lane (Co-spot): Spot the starting material (benzoic acid) on the "C" lane, and then on top of the same spot, apply the reaction mixture. This lane helps to differentiate the starting material from the product, especially if their Rf values are close.

  • Developing the TLC Plate:

    • Add the mobile phase to the developing chamber to a depth of about 0.5 cm (ensure it is below the baseline on the TLC plate).[14]

    • Place the spotted TLC plate into the chamber and cover it.[14]

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.[14]

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.[14]

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm) and circle the observed spots with a pencil.[2]

    • Calculate the Rf values for the starting material and the product spots.

Reaction Progress Analysis:

  • As the reaction proceeds, the intensity of the starting material spots (benzoic acid and pentanol) in the "RM" lane will decrease, while a new spot corresponding to the this compound product will appear and intensify.

  • The reaction is considered complete when the starting material spots are no longer visible in the "RM" lane.

Data Presentation

Table 1: Representative Rf Values for this compound Synthesis Components

CompoundFunctional GroupPolarityExpected Rf Value (4:1 Hexane:EtOAc)
Benzoic AcidCarboxylic AcidHigh~0.1 - 0.2
PentanolAlcoholMedium~0.3 - 0.4
This compoundEsterLow~0.6 - 0.7

Note: These are approximate values and can vary depending on the exact TLC conditions.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_spotting Spotting cluster_development Development & Visualization cluster_analysis Analysis prep_plate Prepare TLC Plate (draw baseline) spot_sm Spot Starting Material (SM) prep_plate->spot_sm prep_chamber Prepare Developing Chamber develop Develop Plate prep_chamber->develop spot_co Co-spot (C) spot_sm->spot_co spot_rm Spot Reaction Mixture (RM) spot_co->spot_rm spot_rm->develop dry Dry Plate develop->dry visualize Visualize (e.g., UV Light) dry->visualize analyze Analyze Spots visualize->analyze is_complete Reaction Complete? analyze->is_complete continue_reaction Continue Reaction is_complete->continue_reaction No stop_reaction Stop Reaction & Work-up is_complete->stop_reaction Yes continue_reaction->spot_rm Take another sample

Caption: Workflow for monitoring a chemical reaction using TLC.

Troubleshooting_Flowchart cluster_streaking Streaking/Tailing Spots? cluster_visibility No Visible Spots? cluster_rf Poor Separation (Rf)? start TLC Problem Observed is_streaking is_streaking start->is_streaking no_spots no_spots is_streaking->no_spots No sol_streaking1 Dilute Sample is_streaking->sol_streaking1 Yes bad_rf bad_rf no_spots->bad_rf No sol_nospots1 Concentrate Sample or Multi-spot no_spots->sol_nospots1 Yes sol_badrf1 Adjust Solvent Polarity: More polar for low Rf Less polar for high Rf bad_rf->sol_badrf1 Yes end Problem Resolved bad_rf->end No sol_streaking2 Add Acid to Eluent (for acidic spots) sol_streaking1->sol_streaking2 sol_streaking2->end sol_nospots2 Use a Different Visualization Method sol_nospots1->sol_nospots2 sol_nospots2->end sol_badrf1->end

Caption: Logical flow for troubleshooting common TLC issues.

References

Technical Support Center: Scaling Up Pentyl Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pentyl benzoate (B1203000). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up this esterification process from the laboratory to a pilot plant.

Troubleshooting Guide: From Lab to Pilot Plant

Scaling up the synthesis of pentyl benzoate, typically achieved through the Fischer esterification of benzoic acid and pentanol (B124592), introduces complexities beyond simple volumetric increases. Below is a guide to common issues, their potential causes, and recommended solutions, comparing lab and pilot plant scenarios.

Problem Potential Cause (Lab Scale) Potential Cause (Pilot Plant Scale) Recommended Solution
Low Yield / Incomplete Conversion - Reversible Reaction Equilibrium: The Fischer esterification is an equilibrium-limited reaction.[1][2][3] - Insufficient Catalyst: Inadequate amount of acid catalyst (e.g., sulfuric acid) can slow down the reaction rate.- Poor Heat Transfer: In larger reactors, inefficient heating can lead to lower reaction temperatures and slower kinetics.[4] - Inefficient Mixing: Non-homogenous mixing can result in localized areas of low reactant concentration or temperature, hindering the reaction.[5] - Ineffective Water Removal: Difficulty in removing water, a byproduct of the reaction, can shift the equilibrium back towards the reactants.[3][6]- Use Excess Reactant: Employ a molar excess of pentanol to shift the equilibrium towards the product.[1] - Optimize Catalyst Loading: Ensure sufficient catalyst concentration. For larger scale, consider heterogeneous catalysts for easier removal. - Improve Agitation: Implement more efficient stirring mechanisms in the pilot plant reactor to ensure uniform temperature and reactant distribution.[5] - Efficient Water Removal: Utilize a Dean-Stark apparatus or pervaporation membranes to continuously remove water from the reaction mixture.[3][6]
Formation of Side Products / Impurities - Ether Formation: Self-condensation of pentanol at high temperatures can form dipentyl ether.- Localized Hotspots: Poor heat distribution in large reactors can create hotspots, promoting side reactions like ether formation and dehydration. - Longer Reaction Times: Extended reaction times at elevated temperatures, sometimes necessary at larger scales, can increase the formation of degradation products.- Precise Temperature Control: Implement robust temperature control systems in the pilot plant to avoid localized overheating.[4] - Optimize Reaction Time: Determine the optimal reaction time through kinetic studies to minimize the formation of time-dependent impurities.
Difficult Product Isolation / Purification - Emulsion Formation during Workup: Vigorous shaking during extraction can lead to stable emulsions.- Large Volume Extractions: Handling large volumes of organic and aqueous layers increases the likelihood and stability of emulsions. - Changes in Impurity Profile: Different impurity profiles at a larger scale may complicate purification by standard methods like distillation.- Gentle Mixing: Use gentle agitation during the workup to minimize emulsion formation. - Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to help break emulsions. - Advanced Purification Techniques: Consider fractional distillation under reduced pressure for pilot-scale purification.
Inconsistent Batch-to-Batch Results - Variability in Reagent Quality: Minor differences in the purity of benzoic acid, pentanol, or catalyst can affect the outcome.- Raw Material Sourcing: Inconsistent quality of raw materials from different suppliers can lead to significant variations in pilot-scale batches.[4] - Process Control Parameters: Minor deviations in process parameters (temperature, pressure, addition rates) have a more pronounced effect on larger batches.- Strict Raw Material Specifications: Establish and enforce stringent specifications for all incoming raw materials. - Robust Process Automation: Implement automated control systems in the pilot plant to ensure precise and repeatable control over critical process parameters.

Frequently Asked Questions (FAQs)

Q1: What is the typical lab-scale procedure for this compound synthesis?

A1: The most common lab-scale method is the Fischer esterification of benzoic acid with pentanol using an acid catalyst like concentrated sulfuric acid. The reactants are typically refluxed for several hours. To drive the reaction to completion, an excess of pentanol is often used, or water is removed as it forms.[1][3]

Q2: What are the primary challenges when scaling up Fischer esterification?

A2: The main challenges include managing heat transfer in larger reactors, ensuring efficient mixing of reactants, and effectively removing the water byproduct to drive the reaction equilibrium.[4][5] Non-linear effects mean that simply increasing the volume of reactants and the size of the vessel is often not sufficient.[5]

Q3: How does the impurity profile of this compound change during scale-up?

A3: At a larger scale, issues like localized overheating can lead to an increase in side products such as dipentyl ether from the self-condensation of pentanol. Longer reaction times might also result in the formation of other degradation products not observed at the lab scale.

Q4: What are the key safety considerations for pilot-plant production of this compound?

A4: Key safety considerations include the handling of flammable liquids like pentanol and corrosive acids like sulfuric acid. The exothermic nature of the initial mixing of acid and alcohol needs to be managed to prevent runaway reactions, especially in large vessels. Proper ventilation and personal protective equipment are essential.[7]

Q5: Can I use a different catalyst for the pilot-plant scale?

A5: Yes, while sulfuric acid is common in the lab, heterogeneous acid catalysts such as acidic ion-exchange resins or zeolites can be advantageous at the pilot-plant scale.[6][8] These solid catalysts can be more easily separated from the reaction mixture, simplifying the workup process and potentially reducing corrosive waste streams.[6][8]

Data Presentation

Table 1: Comparison of Typical Reaction Parameters for this compound Synthesis

ParameterLab Scale (100 mL flask)Pilot Plant Scale (100 L reactor)
Reactant Ratio (Pentanol:Benzoic Acid) 3:1 to 5:1 molar excess of pentanol[1]1.5:1 to 3:1 molar excess of pentanol
Catalyst (H₂SO₄) Loading 1-3 mol% relative to benzoic acid0.5-1.5 mol% relative to benzoic acid
Reaction Temperature Reflux (approx. 138 °C)130-145 °C (with careful monitoring)
Reaction Time 2-4 hours4-8 hours
Typical Yield 75-90%[3]80-95% (optimized)

Table 2: Physical Properties of Key Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Benzoic Acid122.122491.27
Pentanol88.151380.811
This compound192.252610.993
Dipentyl Ether158.281870.783

Experimental Protocols

Detailed Lab-Scale Synthesis of this compound via Fischer Esterification

  • Reactant Charging: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 12.2 g (0.1 mol) of benzoic acid and 44.1 g (0.5 mol, 54.4 mL) of n-pentanol.

  • Catalyst Addition: Slowly and with stirring, add 1 mL of concentrated sulfuric acid to the mixture.

  • Reaction Setup: Attach a reflux condenser and a Dean-Stark trap to the flask.

  • Heating and Reflux: Heat the mixture to a gentle reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap as the reaction proceeds. Continue refluxing until no more water is collected (typically 2-3 hours).

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel containing 100 mL of cold water.

  • Extraction and Washing: Extract the product with 100 mL of diethyl ether. Wash the organic layer sequentially with 50 mL of 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted benzoic acid) and 50 mL of saturated sodium chloride (brine) solution.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification reactants Charge Reactants (Benzoic Acid, Pentanol) catalyst Add Catalyst (H₂SO₄) reactants->catalyst reflux Reflux with Water Removal catalyst->reflux cool Cool and Quench reflux->cool Reaction Complete extract Extraction cool->extract wash Washing extract->wash dry Drying wash->dry evaporate Solvent Evaporation dry->evaporate distill Vacuum Distillation evaporate->distill product product distill->product Pure this compound

Caption: Experimental workflow for the lab-scale synthesis of this compound.

troubleshooting_logic start Low Yield at Pilot Scale? check_temp Verify Reaction Temperature and Heat Distribution start->check_temp temp_ok Temperature Uniform? check_temp->temp_ok check_mixing Assess Agitation Efficiency mixing_ok Mixing Homogeneous? check_mixing->mixing_ok check_water Evaluate Water Removal System water_ok Water Removal Efficient? check_water->water_ok temp_ok->check_mixing Yes improve_heating Solution: Improve Reactor Heating/Insulation temp_ok->improve_heating No mixing_ok->check_water Yes improve_agitation Solution: Increase Agitator Speed or Redesign mixing_ok->improve_agitation No improve_water_removal Solution: Optimize Dean-Stark or Membrane System water_ok->improve_water_removal No end_node Yield Improved water_ok->end_node Yes improve_heating->end_node improve_agitation->end_node improve_water_removal->end_node

Caption: Troubleshooting logic for addressing low yield in pilot-plant synthesis.

References

Technical Support Center: Efficient Transesterification of Pentyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient transesterification of pentyl benzoate (B1203000).

Troubleshooting Guide

This guide addresses common issues encountered during the transesterification of pentyl benzoate, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the conversion of my starting ester to this compound unexpectedly low?

Possible Causes:

  • Equilibrium Limitations: Transesterification is a reversible reaction. The accumulation of the displaced alcohol (e.g., methanol (B129727) or ethanol (B145695) from a starting methyl or ethyl benzoate) can drive the reaction backward, limiting the yield of this compound.[1]

  • Catalyst Deactivation: The catalyst, whether acidic or basic, can be neutralized or poisoned by impurities in the reactants or solvent. Water is a common culprit, especially for acid catalysts.[2][3] For base catalysts, free fatty acids in the starting ester can lead to saponification, consuming the catalyst.[4]

  • Insufficient Catalyst Concentration: An inadequate amount of catalyst will result in a slow reaction rate and incomplete conversion within the given reaction time.[3]

  • Low Reaction Temperature: The reaction may be too slow at the temperature employed to reach equilibrium in a practical timeframe.[5]

  • Steric Hindrance: While pentanol (B124592) is a primary alcohol, its longer chain compared to methanol or ethanol can slightly increase steric hindrance, potentially slowing down the reaction rate.[6]

Solutions:

  • Shift the Equilibrium:

    • Use a large excess of pentanol. This is a common strategy to drive the equilibrium towards the product side.[1][7]

    • Remove the displaced alcohol (e.g., methanol) by distillation as it forms, if it has a lower boiling point than the other components.[8]

  • Ensure Anhydrous Conditions: Dry all reactants and solvents thoroughly before use. Molecular sieves can be added to the reaction mixture to scavenge any water present.[9]

  • Optimize Catalyst Concentration: Increase the catalyst loading incrementally. For acid catalysts like sulfuric acid or p-toluenesulfonic acid, a concentration of 1-5 mol% relative to the limiting reagent is a typical starting point.[3] For base catalysts, 0.5-1% by weight of the oil is often used in similar reactions.[10]

  • Increase Reaction Temperature: Raise the temperature to increase the reaction rate, but be mindful of the boiling points of your reactants and potential side reactions at higher temperatures.[5][11]

Q2: The reaction mixture has solidified or become a thick emulsion. What happened?

Possible Cause:

  • Saponification (Soap Formation): This is a very common issue when using base catalysts (e.g., NaOH, KOH, sodium methoxide). If your starting ester or pentanol contains free carboxylic acids or if water is present, the base will catalyze the hydrolysis of the ester to a carboxylate salt (soap), which can cause the reaction mixture to solidify or form a stable emulsion.[2][4][10]

Solutions:

  • Use High-Purity Reactants: Ensure your starting benzoate ester and pentanol have a low acid value and are free of water.

  • Pre-treatment: If the starting materials have a high free fatty acid content (>0.5%), consider a preliminary acid-catalyzed esterification step to convert these acids into esters before proceeding with base-catalyzed transesterification.[10]

  • Switch to an Acid Catalyst: Acid catalysts are not sensitive to free fatty acids and will not cause saponification.[1][12]

  • Use a Heterogeneous Catalyst: Solid acid or base catalysts can often be used to avoid the issues of saponification and simplify product purification.[13][14]

Q3: I am observing the formation of side products in my reaction. What are they and how can I avoid them?

Possible Side Reactions:

  • Ether Formation: At high temperatures, acid catalysts can promote the dehydration of alcohols to form ethers (e.g., dipentyl ether from pentanol).[3]

  • Hydrolysis: If water is present in the reaction mixture, it can compete with the alcohol as a nucleophile, leading to the hydrolysis of the ester back to the carboxylic acid.[2][12]

  • Transesterification with the Solvent: If using a solvent that is an alcohol (e.g., performing the reaction in methanol to transesterify a different ester), you will form the methyl ester of the starting acid.[15]

Solutions:

  • Control Reaction Temperature: Avoid excessively high temperatures to minimize the risk of alcohol dehydration.

  • Ensure Anhydrous Conditions: As mentioned previously, rigorously exclude water from your reaction system.

  • Choose an Inert Solvent: If a solvent is necessary, use a non-alcoholic, inert solvent like toluene (B28343) or hexane.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for this compound transesterification?

A variety of catalysts can be employed, categorized as homogeneous, heterogeneous, and enzymatic.

  • Homogeneous Acid Catalysts: Strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective and widely used.[1][3][12] They are generally tolerant of free fatty acids in the starting materials.[10]

  • Homogeneous Base Catalysts: Alkoxides such as sodium methoxide (B1231860) (NaOMe) and hydroxides like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are also common.[16][17] Base-catalyzed reactions are typically faster than acid-catalyzed ones but are very sensitive to water and free fatty acids, which can lead to soap formation.[3][4]

  • Heterogeneous Catalysts: Solid catalysts offer the advantage of easier separation from the reaction mixture and potential for reuse. Examples include natural phosphates, zeolites, and solid acids like zirconium/titanium oxides.[13][14][18]

  • Enzymatic Catalysts: Lipases can be used as biocatalysts for transesterification under mild conditions. However, they can be more expensive and may have specific substrate requirements.

Q2: How do I choose the right catalyst for my experiment?

The choice of catalyst depends on several factors, including the purity of your starting materials, the desired reaction conditions, and the scale of your reaction. The following workflow can guide your decision:

CatalystSelection start Start: Catalyst Selection for This compound Transesterification check_purity Assess Purity of Starting Materials (Water and Free Fatty Acid Content) start->check_purity high_purity High Purity (<0.5% FFA, <0.1% Water) check_purity->high_purity Yes low_purity Low Purity (>0.5% FFA or >0.1% Water) check_purity->low_purity No choose_base Consider Base Catalyst (e.g., NaOMe, KOH) for faster reaction high_purity->choose_base choose_acid Use Acid Catalyst (e.g., H₂SO₄, p-TsOH) or Heterogeneous Acid Catalyst low_purity->choose_acid consider_hetero Consider Heterogeneous Catalyst for easy separation and reuse choose_base->consider_hetero choose_acid->consider_hetero end Proceed with Selected Catalyst consider_hetero->end

Catalyst selection workflow.

Q3: What are typical reaction conditions for the transesterification of a benzoate ester?

While specific conditions should be optimized for each setup, the following table summarizes typical starting parameters for the transesterification of methyl benzoate, which can be adapted for this compound.

ParameterAcid-CatalyzedBase-CatalyzedHeterogeneous (Natural Phosphate)
Catalyst H₂SO₄ or p-TsOHNaOMe or KOHNatural Phosphate (B84403)
Catalyst Conc. 1-5 mol%0.5-1.5 wt%10 wt% of limiting reagent
Alcohol/Ester Ratio 3:1 to 10:1 (excess alcohol)3:1 to 6:1 (excess alcohol)3:1 to 5:1 (excess alcohol)
Temperature Reflux (depends on alcohol)50-65 °C100-150 °C
Reaction Time 1-24 hours0.5-5 hours4-12 hours
Yield (approx.) 70-95%>95% (with pure reactants)60-80%

Note: Yields are highly dependent on the specific reactants, reaction scale, and purification method.

Q4: How can I monitor the progress of the reaction?

The progress of the transesterification can be monitored by several techniques:

  • Thin Layer Chromatography (TLC): This is a quick and simple method to qualitatively observe the disappearance of the starting ester and the appearance of the product, this compound.

  • Gas Chromatography (GC): GC provides a quantitative measure of the conversion of the starting ester to the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of the signals corresponding to the alkoxy group of the starting ester (e.g., a singlet for a methyl group around 3.9 ppm for methyl benzoate) and the appearance of signals for the pentoxy group of this compound (a triplet around 4.3 ppm for the -OCH₂- group).

Experimental Protocols

The following are general protocols for the transesterification of a starting benzoate ester (e.g., methyl benzoate) to this compound using different types of catalysts.

Protocol 1: Acid-Catalyzed Transesterification using p-Toluenesulfonic Acid

AcidCatalyzed A 1. Setup - Round-bottom flask - Reflux condenser - Stir bar B 2. Charge Reactants - Methyl Benzoate (1 eq) - Pentanol (5-10 eq) - p-TsOH (0.05 eq) A->B C 3. Reaction - Heat to reflux - Stir for 4-8 hours - Monitor by TLC/GC B->C D 4. Workup - Cool to RT - Dilute with ether - Wash with NaHCO₃ (aq) - Wash with brine C->D E 5. Purification - Dry over Na₂SO₄ - Filter - Remove solvent (rotovap) - Purify by distillation D->E

Acid-catalyzed transesterification workflow.

Methodology:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl benzoate (1 equivalent), pentanol (5-10 equivalents), and p-toluenesulfonic acid monohydrate (0.05 equivalents).

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature. Dilute with diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess pentanol.

  • Purify the crude this compound by vacuum distillation.

Protocol 2: Base-Catalyzed Transesterification using Sodium Methoxide

Methodology:

  • Ensure anhydrous conditions. All glassware should be oven-dried, and reactants should be anhydrous.

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide (0.05 equivalents) in pentanol (3-5 equivalents) with stirring.

  • Add methyl benzoate (1 equivalent) to the solution.

  • Heat the reaction mixture to 60-65°C and stir for 1-3 hours. Monitor the reaction by TLC or GC.

  • Cool the reaction to room temperature and carefully neutralize the catalyst by adding a weak acid, such as ammonium (B1175870) chloride solution.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 3: Heterogeneous Catalysis using Natural Phosphate

Methodology:

  • Activate the natural phosphate catalyst by heating it at a high temperature (e.g., 500°C) for several hours, then cooling under vacuum.

  • In a round-bottom flask, combine methyl benzoate (1 equivalent), pentanol (3-5 equivalents), and the activated natural phosphate catalyst (approximately 10% by weight of the methyl benzoate).

  • Heat the mixture to 120-150°C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by GC.

  • After completion, cool the reaction mixture and separate the solid catalyst by filtration. The catalyst can be washed, dried, and potentially reused.

  • Remove the excess pentanol from the filtrate by distillation.

  • Purify the resulting this compound by vacuum distillation.

References

Managing thermal decomposition during "Pentyl benzoate" distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the thermal decomposition of pentyl benzoate (B1203000) during distillation.

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of pentyl benzoate and at what temperature does it decompose?

Q2: What are the likely thermal decomposition products of this compound?

A2: The most probable thermal decomposition pathway for this compound, especially in the presence of trace acids or bases, is an elimination reaction. This reaction typically yields pentene and benzoic acid. At higher temperatures, more complex, radical-mediated decomposition reactions can occur, potentially leading to a variety of other byproducts.

Q3: How can I minimize thermal decomposition during the distillation of this compound?

A3: The most effective method to minimize thermal decomposition is to perform the purification via vacuum distillation . By reducing the pressure, the boiling point of this compound is significantly lowered, thereby reducing the thermal stress on the molecule. It is also critical to neutralize and remove any residual acid catalysts from the synthesis step before distillation, as they can catalyze decomposition reactions.

Q4: What are the signs of thermal decomposition during distillation?

A4: Key indicators of thermal decomposition include:

  • Discoloration of the distillation mixture: The liquid may turn yellow, brown, or even black.

  • Lower than expected yield: A significant portion of the starting material is lost to decomposition.

  • Inconsistent boiling point: The temperature may fluctuate or fail to stabilize at the expected boiling point for the given pressure.

  • Formation of solid precipitates: Benzoic acid, a potential decomposition product, is a solid at room temperature and may be observed in the condenser or receiving flask.

  • Unusual odors: The emission of acrid or irritating vapors can be a sign of decomposition[1][4].

Q5: What analytical techniques are recommended for assessing the purity of distilled this compound and detecting decomposition products?

A5: The following analytical techniques are highly recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating volatile compounds and identifying them based on their mass spectra. It can effectively detect and identify this compound, as well as potential impurities like residual pentanol, and decomposition products such as pentene and benzoic acid (though benzoic acid may require derivatization for optimal GC analysis)[5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for confirming the structure of the purified this compound and identifying impurities[6]. The presence of signals corresponding to pentene or benzoic acid would indicate decomposition.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment and to quantify the amount of this compound and non-volatile impurities like benzoic acid[7].

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Discoloration (Yellowing/Browning) of Distillate Thermal decomposition due to excessive temperature.1. Reduce the distillation temperature: Lower the pressure of the vacuum system. 2. Minimize heating time: Heat the distillation flask rapidly to the boiling point and collect the distillate as quickly as possible.
Residual acid or base from synthesis catalyzing decomposition.1. Neutralize the crude product: Before distillation, wash the crude this compound with a saturated sodium bicarbonate solution to remove any residual acid, followed by a water wash to remove any remaining base. 2. Thoroughly dry the crude product: Ensure all water is removed before distillation, as its presence can contribute to side reactions.
Low Product Yield Significant thermal decomposition.Implement all solutions for discoloration. Use a high-efficiency vacuum pump to achieve a lower boiling point.
Inefficient condensation.Ensure the condenser has a sufficient flow of cold water. For very low-pressure distillations, a cold trap with dry ice/acetone or liquid nitrogen may be necessary to capture all volatile products.
Pressure Fluctuations During Distillation Leaks in the distillation apparatus.Check all ground glass joints and tubing connections for a proper seal. Ensure all joints are properly greased.
Bumping of the liquid.Use a magnetic stir bar or boiling chips to ensure smooth boiling. A Claisen adapter can also help prevent bumping into the condenser[8].
Solid Formation in Condenser or Receiving Flask Formation of benzoic acid due to decomposition.1. Optimize distillation conditions: Lower the distillation temperature by reducing the pressure to minimize decomposition. 2. Isolate and analyze the solid: The solid can be collected and analyzed by techniques like melting point determination or spectroscopy to confirm its identity.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₂H₁₆O₂[1][9]
Molecular Weight192.25 g/mol [10][11]
Boiling Point (atm)~268.8 °C[1]
Density~0.994 g/cm³[1]
AppearanceClear, colorless liquid[1][4]

Table 2: Estimated Boiling Points of this compound at Reduced Pressures

Pressure (mmHg)Estimated Boiling Point (°C)
10~130 - 140
5~115 - 125
1~90 - 100

Note: These are estimated values. The actual boiling point will depend on the accuracy of the pressure measurement and the purity of the compound.

Experimental Protocols

Protocol 1: Neutralization and Drying of Crude this compound

  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution and shake vigorously, venting frequently to release any evolved CO₂.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Repeat the wash with saturated NaHCO₃ solution until no more gas evolves.

  • Wash the organic layer with an equal volume of deionized water. Separate and discard the aqueous layer.

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution) to aid in the removal of water.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate), and swirl the flask. Allow it to stand for at least 15-20 minutes, or until the liquid is clear.

  • Filter the dried this compound to remove the drying agent. The product is now ready for vacuum distillation.

Protocol 2: Vacuum Distillation of this compound

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Use a round-bottom flask of an appropriate size (the flask should be no more than two-thirds full). A short-path distillation head is recommended. Ensure all ground glass joints are lightly greased and well-sealed. Use a magnetic stirrer or boiling chips in the distillation flask[8].

  • Connect to Vacuum: Connect the distillation apparatus to a vacuum trap, which is then connected to a vacuum pump. A manometer should be placed between the trap and the pump to monitor the pressure.

  • Reduce Pressure: Turn on the vacuum pump and allow the pressure in the system to stabilize at the desired level (e.g., 1-10 mmHg).

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.

  • Collect Fractions:

    • Initially, any low-boiling impurities (e.g., residual solvent or pentanol) will distill. Collect this forerun in a separate receiving flask.

    • As the temperature rises and stabilizes at the boiling point of this compound at the established pressure, switch to a new, clean receiving flask to collect the main product fraction.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature. Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.

Mandatory Visualizations

Distillation_Troubleshooting Start This compound Distillation Problem Problem Observed Start->Problem Discoloration Discoloration of Distillate Problem->Discoloration e.g. LowYield Low Product Yield Problem->LowYield e.g. PressureIssue Pressure Fluctuations Problem->PressureIssue e.g. SolidFormation Solid in Condenser Problem->SolidFormation e.g. Cause1 Thermal Decomposition Discoloration->Cause1 Cause2 Acid/Base Catalyst Discoloration->Cause2 LowYield->Cause1 Cause3 Apparatus Leak PressureIssue->Cause3 Cause4 Bumping PressureIssue->Cause4 SolidFormation->Cause1 Solution1 Lower Pressure/ Temperature Cause1->Solution1 Solution2 Neutralize & Dry Crude Cause2->Solution2 Solution3 Check Seals & Joints Cause3->Solution3 Solution4 Use Stir Bar/ Boiling Chips Cause4->Solution4

Caption: Troubleshooting logic for this compound distillation.

Decomposition_Pathway PentylBenzoate This compound Heat High Temperature (during distillation) PentylBenzoate->Heat subjected to Decomposition Thermal Decomposition (Elimination Reaction) Heat->Decomposition Pentene Pentene Decomposition->Pentene yields BenzoicAcid Benzoic Acid Decomposition->BenzoicAcid yields

Caption: Primary thermal decomposition pathway of this compound.

Experimental_Workflow Crude Crude this compound Wash Neutralization & Washing (NaHCO3, H2O, Brine) Crude->Wash Dry Drying (e.g., MgSO4) Wash->Dry Filter Filtration Dry->Filter VacDistill Vacuum Distillation Filter->VacDistill Pure Pure this compound VacDistill->Pure Analysis Purity Analysis (GC-MS, NMR) Pure->Analysis

Caption: Workflow for the purification of this compound.

References

Quenching and workup procedures for "Pentyl benzoate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the quenching and workup procedures for pentyl benzoate (B1203000) synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workup of pentyl benzoate, presented in a question-and-answer format.

Issue: Low Product Yield

Q1: My final yield of this compound is significantly lower than expected. What are the common causes during the workup?

A1: Low yields following the workup of a Fischer esterification can stem from several factors. The primary reasons include:

  • Equilibrium Limitations: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials, thus lowering the yield of the ester.[1] It is crucial to drive the reaction to completion before starting the workup.

  • Incomplete Extraction: this compound has some solubility in the aqueous wash solutions, especially if excess pentanol (B124592) is used, as this can increase the solubility of the ester in the aqueous phase.[2] Minimizing the volume of aqueous washes can help mitigate this.

  • Loss During Washing: Aggressive or incomplete separation of layers during the washing steps can lead to loss of the organic layer containing the product.

  • Emulsion Formation: The formation of a stable emulsion between the organic and aqueous layers can trap the product, making complete separation difficult and leading to significant yield loss.[3]

Q2: I suspect unreacted benzoic acid is contaminating my final product, leading to a lower-than-pure yield. How can I ensure its complete removal?

A2: The most effective method to remove unreacted benzoic acid is to wash the organic layer with a mild basic solution. A saturated solution of sodium bicarbonate (NaHCO₃) is commonly used.[2][4] The bicarbonate deprotonates the carboxylic acid, forming sodium benzoate, which is highly soluble in the aqueous layer and can be easily separated.[4][5]

  • Procedure: Wash the organic layer with saturated sodium bicarbonate solution. It is crucial to vent the separatory funnel frequently, as this neutralization reaction produces carbon dioxide gas, which can cause a pressure buildup.[2]

  • Verification: To confirm the removal of benzoic acid, you can test the pH of the aqueous wash. If the aqueous layer is basic after the wash, it indicates that the acid has been neutralized.[6] The collected aqueous layers can be acidified with a strong acid (e.g., HCl) to precipitate the unreacted benzoic acid, allowing for its recovery and quantification.[6][7]

Issue: Emulsion Formation during Extraction

Q3: I am consistently observing a thick emulsion at the interface of the organic and aqueous layers during the workup. How can I break this emulsion and prevent it from forming?

A3: Emulsion formation is a common issue in extractions, often caused by the presence of unreacted starting materials, acidic or basic soaps, or vigorous shaking.[8][9] Here are several techniques to address this:

  • Prevention:

    • Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.[8]

    • Evaporate the reaction solvent before beginning the workup, then redissolve the residue in the extraction solvent.[10]

  • Breaking an Emulsion:

    • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[8][10]

    • Filtration: Pass the emulsified layer through a plug of glass wool or Celite.[10]

    • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[11]

    • Patience: Sometimes, simply allowing the separatory funnel to stand for an extended period (15-30 minutes) will allow the layers to separate on their own.[10]

Issue: Product Purity and Isolation

Q4: My final product appears cloudy or wet, even after drying with a drying agent. What could be the cause?

A4: A cloudy appearance in the final product typically indicates the presence of water. This can happen if:

  • The drying agent (e.g., anhydrous sodium sulfate (B86663), magnesium sulfate) was not used in a sufficient amount or was not in contact with the organic solution for a long enough time.

  • The organic layer was not adequately separated from the aqueous layer before the drying step. A final wash with brine is recommended to remove the bulk of the dissolved water from the organic layer before adding the drying agent.[5]

Q5: How can I best purify the crude this compound after the initial workup?

A5: For a volatile liquid like this compound, distillation is an effective method for purification.[12][13] Simple distillation can be used to separate the this compound from any non-volatile impurities and residual solvent.[6] The boiling point of this compound is approximately 261 °C.

Quantitative Data Summary

The following tables provide representative data for the synthesis of benzoate esters via Fischer esterification, which can be used as a benchmark for this compound synthesis.

Table 1: Reaction Conditions and Yields for Benzoate Ester Synthesis

Carboxylic AcidAlcoholCatalystReaction Time (hours)Reaction Temperature (°C)Typical Yield (%)Reference
Benzoic AcidMethanolH₂SO₄1Reflux~75% (isolated)[2]
Benzoic AcidEthanolH₂SO₄1Reflux~65-97%[14]
4-Fluoro-3-nitrobenzoic AcidEthanolH₂SO₄ (Microwave)0.25130>90%[15]

Table 2: Purity Analysis of a Benzoate Ester (Benzyl Benzoate) by Different Methods

Analytical MethodPurity (%)
Gas Chromatography (GC)99.33
Titration99.3
Mass Balance99.3

Data adapted from a certificate of analysis for Benzyl Benzoate.[16]

Experimental Protocol: Quenching and Workup of this compound

This protocol outlines the steps for quenching the Fischer esterification reaction and working up the reaction mixture to isolate crude this compound.

  • Cooling the Reaction: Once the reaction is deemed complete, remove the heat source and allow the reaction mixture to cool to room temperature.

  • Quenching: Slowly pour the cooled reaction mixture into a separatory funnel containing 50 mL of deionized water.

    • Note: This step serves to dilute the reaction mixture and begin the separation of the water-soluble components (excess pentanol, sulfuric acid) from the organic product.

  • Extraction:

    • Add 30 mL of an organic solvent (e.g., diethyl ether or ethyl acetate) to the reaction flask to rinse any remaining product, and transfer this to the separatory funnel.

    • Stopper the separatory funnel and gently invert it several times, venting frequently to release any pressure.

    • Allow the layers to separate. The top layer will be the organic phase containing the this compound, and the bottom layer will be the aqueous phase.

    • Drain the lower aqueous layer and set it aside.

  • Neutralization Wash:

    • Add 25 mL of a saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel containing the organic layer.

    • Gently swirl the funnel without the stopper initially to allow for the release of any evolved CO₂ gas.

    • Stopper the funnel and invert it gently, venting frequently.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Optional: Test the pH of the aqueous layer to ensure it is basic, indicating complete neutralization of the unreacted benzoic acid. Repeat the wash if necessary.

  • Brine Wash:

    • Add 25 mL of a saturated sodium chloride (brine) solution to the separatory funnel.

    • Gently invert the funnel a few times to wash the organic layer. This step helps to remove the bulk of the dissolved water in the organic phase.

    • Allow the layers to separate and drain the lower aqueous layer.

  • Drying:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add a suitable amount of a drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Gently swirl the flask and let it stand for 10-15 minutes. The solution should be clear, not cloudy. If it remains cloudy, add more drying agent.

  • Isolation of Crude Product:

    • Decant or filter the dried organic solution into a pre-weighed round-bottom flask to remove the drying agent.

    • Remove the organic solvent using a rotary evaporator. The remaining liquid is the crude this compound.

  • Purification (Optional):

    • The crude product can be further purified by simple distillation to obtain pure this compound.

Visualization of the Workup Workflow

The following diagram illustrates the logical steps involved in the quenching and workup procedure for the synthesis of this compound.

Quenching_Workup_Workflow start Start: Cooled Reaction Mixture quench Quench with Water start->quench extract Extract with Organic Solvent quench->extract separate1 Separate Layers (Organic & Aqueous 1) extract->separate1 wash_bicarb Wash Organic Layer with Saturated NaHCO3 Solution separate1->wash_bicarb Organic Layer waste Aqueous Waste (Aqueous 1, 2, 3) separate1->waste Aqueous Layer 1 separate2 Separate Layers (Organic & Aqueous 2) wash_bicarb->separate2 wash_brine Wash Organic Layer with Brine separate2->wash_brine Organic Layer separate2->waste Aqueous Layer 2 (contains Sodium Benzoate) separate3 Separate Layers (Organic & Aqueous 3) wash_brine->separate3 dry Dry Organic Layer (e.g., Na2SO4) separate3->dry Organic Layer separate3->waste Aqueous Layer 3 filter Filter to Remove Drying Agent dry->filter evaporate Evaporate Solvent (Rotary Evaporator) filter->evaporate crude_product Crude this compound evaporate->crude_product purify Optional: Purify by Distillation crude_product->purify pure_product Pure this compound purify->pure_product

References

Technical Support Center: Stability of Pentyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of water content on the stability of pentyl benzoate (B1203000). The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for pentyl benzoate in the presence of water?

A1: The primary stability concern for this compound in the presence of water is hydrolysis. This chemical reaction breaks down the ester into its constituent molecules: benzoic acid and pentanol. The rate of this degradation is highly dependent on the pH of the solution and the temperature.

Q2: How does pH affect the stability of this compound in an aqueous environment?

A2: this compound is most stable at a neutral pH (around 7). In acidic or basic conditions, the rate of hydrolysis is significantly accelerated.

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon. This reaction is irreversible and generally faster than acid-catalyzed hydrolysis.[1]

Q3: Is this compound susceptible to enzymatic degradation?

A3: Yes, this compound can be degraded by esterases. These enzymes are present in various biological systems, including tissues like the skin, blood, and gastrointestinal tract.[2] If your experimental system involves biological matrices, enzymatic hydrolysis should be considered as a potential degradation pathway.

Q4: What are the expected degradation products of this compound hydrolysis?

A4: The hydrolysis of this compound yields benzoic acid and pentanol. It is crucial to monitor for the appearance of these compounds in your stability studies to quantify the extent of degradation.

Q5: What are the recommended storage conditions for this compound to minimize degradation?

A5: To minimize hydrolysis, this compound should be stored in a tightly sealed container in a cool, dry place.[3] Contact with strong acids, bases, and oxidizing agents should be avoided.[4] For solutions, maintaining a neutral pH is recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly rapid degradation of this compound in solution. Incorrect pH: The solution may be acidic or basic, accelerating hydrolysis.Measure and adjust the pH of your solution to neutral (pH 7) using an appropriate buffer system.
Presence of Contaminants: The sample may be contaminated with acids, bases, or esterase enzymes.Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned and sterilized if biological contamination is a concern.
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.Store solutions at recommended temperatures (e.g., refrigerated or frozen) and minimize exposure to high temperatures during experiments.
Inconsistent stability results between batches. Variability in Water Content: Different batches of solvents or reagents may have varying levels of residual water.Use anhydrous solvents where possible or standardize the water content in your formulations.
Inconsistent pH: The pH of the formulation may vary between batches.Implement strict pH control for all formulations.
Formation of unknown peaks in analytical chromatograms. Side Reactions or Impurities: The degradation may be following a different pathway, or the initial material may have impurities.Characterize the unknown peaks using techniques like mass spectrometry (MS) to identify potential degradation products or impurities.

Quantitative Data: Stability of Alkyl Benzoates

EsterHalf-life (t½) in minutes (Base-Catalyzed Hydrolysis)
Methyl Benzoate14
Ethyl Benzoate14
Propyl Benzoate19
Butyl Benzoate21
This compound Estimated to be >21 minutes

Data for methyl, ethyl, propyl, and butyl benzoate is from a study on the comparative hydrolytic stability of homologous esters.[5] The half-life for this compound is an extrapolation based on the observed trend.

Experimental Protocols

Protocol: Determination of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for monitoring the degradation of this compound and the formation of benzoic acid.

1. Objective: To quantify the concentration of this compound and its primary degradation product, benzoic acid, over time under specific storage conditions.

2. Materials:

  • This compound standard

  • Benzoic acid standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable acid for mobile phase modification

  • Buffer solutions (for pH-controlled stability studies)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Spike the this compound stock solution into the desired aqueous buffer at a known concentration.

  • Store the samples under the desired experimental conditions (e.g., specific temperature and pH).

  • At predetermined time points, withdraw an aliquot of the sample.

  • Quench the reaction if necessary (e.g., by neutralizing the pH).

  • Dilute the sample with the mobile phase to a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Conditions (Example):

  • Mobile Phase: Acetonitrile and water (with 0.1% formic acid) gradient. For example, start with 40% acetonitrile and increase to 80% over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm (for both this compound and benzoic acid)

  • Injection Volume: 10 µL

5. Analysis:

  • Prepare a calibration curve for both this compound and benzoic acid using standards of known concentrations.

  • Integrate the peak areas for this compound and benzoic acid in the chromatograms of the stability samples.

  • Calculate the concentration of each compound at each time point using the calibration curve.

  • Plot the concentration of this compound versus time to determine the degradation rate.

Visualizations

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis PentylBenzoate_acid This compound ProtonatedEster Protonated Ester (Carbocation Intermediate) PentylBenzoate_acid->ProtonatedEster + H+ TetrahedralIntermediate_acid Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate_acid + H2O Products_acid Benzoic Acid + Pentanol TetrahedralIntermediate_acid->Products_acid - H+ H3O H3O+ H2O_acid H2O H_plus_out H+ PentylBenzoate_base This compound TetrahedralIntermediate_base Tetrahedral Intermediate (Alkoxide) PentylBenzoate_base->TetrahedralIntermediate_base + OH- Products_base Benzoate + Pentanol TetrahedralIntermediate_base->Products_base - Pentanol OH OH- Pentanol_out Pentanol

Caption: Hydrolysis pathways of this compound under acidic and basic conditions.

G start Start: Stability Study Design prep Prepare this compound Samples (Varying Water Content/pH) start->prep storage Store Samples under Controlled Conditions (Temperature, Humidity, Light) prep->storage sampling Withdraw Aliquots at Predetermined Time Points storage->sampling analysis Analyze Samples by HPLC (Quantify this compound and Degradation Products) sampling->analysis data Data Analysis (Determine Degradation Rate and Half-life) analysis->data report Generate Stability Report data->report

Caption: Experimental workflow for assessing the stability of this compound.

References

Validation & Comparative

A Comparative Guide to Pentyl Benzoate and Butyl Benzoate as Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate plasticizer is a critical determinant of the final properties and performance of polymeric materials. This guide provides an objective comparison of two benzoate (B1203000) esters, pentyl benzoate and butyl benzoate, for their application as plasticizers. This analysis is intended to assist researchers and formulation scientists in making informed decisions based on the available data and established experimental protocols.

Introduction to Benzoate Plasticizers

Benzoate esters are a class of non-phthalate plasticizers known for their good compatibility with a variety of polymers, particularly polyvinyl chloride (PVC). They are recognized for their efficacy as high-solvating plasticizers, which can lead to faster fusion and processing times. As alternatives to traditional phthalate (B1215562) plasticizers, benzoates are often favored for their more favorable toxicological profiles.

Butyl benzoate is a well-established plasticizer and solvent used in the production of flexible plastics to improve their durability and flexibility.[1] It is also utilized in cosmetic and pharmaceutical formulations as a solvent.[1] This compound , also known as amyl benzoate, is utilized in the fragrance and flavoring industries and as a solvent in cosmetics.[2][3][4] Its application as a primary plasticizer is less documented than that of butyl benzoate.

Quantitative Data Comparison

The following tables summarize the key physical and performance characteristics of this compound and butyl benzoate. It is important to note that while physical properties are readily available, direct comparative experimental data on their plasticizing performance is limited. The performance characteristics are therefore inferred based on general trends observed for benzoate esters where an increase in the alkyl chain length can influence properties such as volatility and migration.

Table 1: Physical and Chemical Properties

PropertyThis compoundButyl Benzoate
CAS Number 2049-96-9[2][3][5][6]136-60-7[1][7]
Molecular Formula C₁₂H₁₆O₂[2][3][5][6]C₁₁H₁₄O₂[1][8]
Molecular Weight 192.25 g/mol [2][3][5][6]178.23 g/mol [1][8]
Appearance Colorless to pale yellow liquid[2][3][9]Colorless to pale yellow oily liquid[1][8]
Boiling Point 260 - 268.8 °C[3][9][10]249 - 250 °C[1][8]
Density ~0.99 g/mL[9][10]~1.01 g/mL at 25 °C[11][12]
Flash Point 113.2 - 130 °C[3][9][10]106 °C[8]
Solubility in Water Insoluble[2][3][13]Insoluble[7][11][12]

Table 2: Comparative Plasticizer Performance (Inferred)

Performance ParameterThis compoundButyl BenzoateRationale for Comparison
Plasticizing Efficiency Potentially slightly lowerGenerally goodPlasticizing efficiency can decrease with increasing alkyl chain length due to a lower proportion of the polar benzoate group.
Thermal Stability Potentially slightly higherGoodHigher molecular weight and boiling point of this compound suggest it may have lower volatility and higher thermal stability.
Migration Resistance Potentially slightly higherModerateThe larger molecular size of this compound may lead to reduced migration from the polymer matrix compared to butyl benzoate.[14]
Low-Temperature Flexibility Potentially slightly lowerGoodLonger alkyl chains can sometimes hinder flexibility at lower temperatures.

Experimental Protocols

To provide a direct and objective comparison of this compound and butyl benzoate as plasticizers, the following standardized experimental protocols are recommended.

Evaluation of Plasticizer Efficiency via Mechanical Properties

This protocol determines the effect of the plasticizer on the tensile strength and elongation of a polymer, typically PVC.

Standard: Based on ASTM D882.

Methodology:

  • Sample Preparation:

    • Prepare PVC plastisols with varying concentrations (e.g., 30, 40, 50 parts per hundred of resin - phr) of this compound and butyl benzoate.

    • Cast films of uniform thickness from the plastisols and cure them under controlled temperature and time conditions.

    • Cut dumbbell-shaped test specimens from the cured films.

  • Testing Procedure:

    • Conduct tensile testing on the specimens using a universal testing machine at a constant rate of crosshead displacement.

    • Record the force and elongation at the point of failure.

  • Data Analysis:

    • Calculate the tensile strength (in MPa) and the percentage of elongation at break.

    • Compare the results for the two plasticizers at each concentration to determine their relative efficiency in imparting flexibility.

Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol assesses the volatility and thermal degradation profile of the plasticized polymer.

Methodology:

  • Sample Preparation:

    • Use small, uniform samples of the cured PVC films plasticized with this compound and butyl benzoate.

  • Testing Procedure:

    • Heat the samples in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate.

    • Continuously measure the weight loss of the sample as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of degradation and the temperature at which maximum weight loss occurs.

    • Compare the TGA curves for the two plasticizers to evaluate their relative thermal stability.

Assessment of Plasticizer Migration

This protocol measures the tendency of the plasticizer to migrate out of the polymer matrix.

Standard: Based on ASTM D2199.

Methodology:

  • Sample Preparation:

    • Place a sample of the plasticized PVC film in intimate contact with a lacquer-coated panel.

  • Testing Procedure:

    • Assemble the test apparatus with the PVC film pressed against the lacquered surface under a specified pressure.

    • Place the assembly in an oven at an elevated temperature (e.g., 50°C) for a defined period (e.g., 72 hours).

  • Data Analysis:

    • After the test period, visually inspect the lacquer surface for any signs of softening, marring, or exudation of the plasticizer.

    • A more quantitative analysis can be performed by measuring the weight loss of the PVC sample or by extracting and quantifying the migrated plasticizer from the contact surface using chromatography.

Visualizations

Experimental Workflow for Plasticizer Performance Evaluation

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis and Comparison prep_pvc Prepare PVC Plastisols (with this compound & Butyl Benzoate) cast_film Cast and Cure Films prep_pvc->cast_film cut_specimens Cut Test Specimens cast_film->cut_specimens tensile Tensile Testing (ASTM D882) cut_specimens->tensile tga Thermogravimetric Analysis (TGA) cut_specimens->tga migration Migration Testing (ASTM D2199) cut_specimens->migration analysis_tensile Tensile Strength & Elongation tensile->analysis_tensile analysis_tga Thermal Stability tga->analysis_tga analysis_migration Migration Resistance migration->analysis_migration comparison Comparative Assessment of Plasticizer Performance analysis_tensile->comparison analysis_tga->comparison analysis_migration->comparison G cluster_input Input Parameters cluster_plasticizer Plasticizer Properties cluster_decision Decision Process polymer_type Polymer Type (e.g., PVC) evaluation Evaluation & Comparison (this compound vs. Butyl Benzoate) polymer_type->evaluation application End-Use Application (e.g., Medical Tubing, Cable Insulation) application->evaluation performance_req Performance Requirements (Flexibility, Durability, Temperature Resistance) performance_req->evaluation efficiency Plasticizing Efficiency efficiency->evaluation thermal Thermal Stability thermal->evaluation migration Migration Resistance migration->evaluation cost Cost cost->evaluation toxicology Toxicological Profile toxicology->evaluation selection Optimal Plasticizer Selection evaluation->selection

References

A Comparative Analysis of the Volatility of Alkyl Benzoates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the volatility of a series of alkyl benzoates: methyl, ethyl, propyl, and butyl benzoate (B1203000). Volatility, a critical physical property for researchers, scientists, and drug development professionals, dictates the tendency of a substance to vaporize. This property is influenced by intermolecular forces, molecular weight, and temperature. In the case of alkyl benzoates, volatility generally decreases as the length of the alkyl chain increases. This is due to the corresponding increase in molecular weight and stronger van der Waals forces, which require more energy to overcome for the substance to enter the gas phase.

This analysis is supported by experimental data on boiling points and vapor pressures, along with standardized protocols for their determination.

Quantitative Data on Alkyl Benzoate Volatility

The volatility of a compound is inversely related to its boiling point and directly related to its vapor pressure. A lower boiling point and higher vapor pressure indicate greater volatility. The following table summarizes these key physical properties for four common alkyl benzoates.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Vapor Pressure (mmHg @ 25°C)
Methyl BenzoateC₈H₈O₂136.15199.6[1][2]0.38[3][4]
Ethyl BenzoateC₉H₁₀O₂150.17212[5][6][7]0.26[8][9]
Propyl BenzoateC₁₀H₁₂O₂164.20230[10]0.136[11]
Butyl BenzoateC₁₁H₁₄O₂178.23249[12]0.022 (est.)[13]

As the data indicates, there is a clear trend: as the alkyl chain lengthens from methyl to butyl, the boiling point consistently increases, and the vapor pressure at a standard temperature decreases. This confirms the expected decrease in volatility with increasing molecular size.

Relationship Between Molecular Structure and Volatility

The physical properties of alkyl benzoates are directly linked to their molecular structure. The following diagram illustrates the causal relationships that determine their volatility.

G cluster_0 Structural Property cluster_1 Molecular Properties cluster_2 Physical Properties (Volatility Indicators) A Increase in Alkyl Chain Length (Methyl → Butyl) B Increase in Molecular Weight A->B leads to C Increase in Intermolecular (van der Waals) Forces B->C results in D Decrease in Volatility C->D causes E Increase in Boiling Point D->E observed as F Decrease in Vapor Pressure D->F observed as

Caption: Relationship between alkyl chain length and volatility indicators.

Experimental Protocols

The determination of volatility and related properties like boiling point and vapor pressure is conducted through standardized experimental methods. Below are detailed protocols for two common techniques.

Determination of Boiling Point by Distillation (Based on OECD Guideline 103)

This method is used to determine the temperature at which a liquid transitions into a vapor under atmospheric pressure.[9]

Apparatus:

  • Distillation flask

  • Condenser

  • Receiver flask (graduated cylinder or flask)

  • Calibrated thermometer or temperature probe

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • Assembly: Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor as it passes into the condenser.

  • Sample Preparation: Place a measured volume of the alkyl benzoate sample into the distillation flask along with a few boiling chips to ensure smooth boiling.

  • Heating: Begin heating the flask gently. The heating rate should be controlled so that the distillate collects in the receiver at a steady rate (e.g., 2-4 mL per minute).

  • Data Collection: Record the temperature when the first drop of distillate falls into the receiver. Continue to record the temperature at regular intervals.[14]

  • Boiling Point Determination: The boiling point is the constant temperature observed during the distillation process when both liquid and vapor phases are in equilibrium.[15] For a pure substance, this temperature should remain stable throughout the bulk of the distillation.

Analysis of Volatile Compounds by Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique that separates components of a mixture based on their volatility and interaction with a stationary phase.[16][17] It can be used to assess the purity and relative volatility of substances.

Apparatus:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) or mass spectrometer (MS)

  • Appropriate capillary column (e.g., non-polar or medium-polarity)

  • Injector system

  • Carrier gas (e.g., Helium, Nitrogen)

  • Syringe for sample injection

  • Data acquisition system

Procedure:

  • Instrument Setup: Set the GC parameters. This includes setting the injector temperature, detector temperature, oven temperature program, and carrier gas flow rate. The injector and detector are typically set to a temperature higher than the highest boiling point of the components to ensure complete vaporization and prevent condensation.

  • Sample Preparation: Prepare a dilute solution of the alkyl benzoate sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • Injection: Inject a small, precise volume (e.g., 1 µL) of the prepared sample into the GC injection port. The sample is rapidly vaporized.[16]

  • Separation: The vaporized sample is carried by the inert gas through the column. The separation occurs based on the compounds' boiling points and affinities for the stationary phase. More volatile compounds (lower boiling points) will travel through the column faster and elute first.[17]

  • Detection and Analysis: As each component elutes from the column, it is detected, and a peak is generated on a chromatogram. The time it takes for a component to travel through the column is its "retention time."

  • Interpretation: For a series of alkyl benzoates, the retention time will increase with the length of the alkyl chain, corresponding to their decreasing volatility and increasing boiling points.

The following diagram outlines the general workflow for analyzing alkyl benzoate volatility using gas chromatography.

G cluster_workflow Gas Chromatography Experimental Workflow prep 1. Sample Preparation (Dilute Alkyl Benzoate) inject 2. Injection & Vaporization prep->inject sep 3. Chromatographic Separation (Column) inject->sep detect 4. Detection (FID / MS) sep->detect analysis 5. Data Analysis (Chromatogram) detect->analysis

Caption: General workflow for Gas Chromatography (GC) analysis.

References

A Comparative Guide to Validating Pentyl Benzoate Purity using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and manufacturing pipeline. This guide provides a comprehensive comparison of 1H NMR spectroscopy for validating the purity of pentyl benzoate (B1203000) against other common analytical techniques. Detailed experimental protocols and supporting data are presented to offer a practical framework for selecting the most suitable method for your laboratory's needs.

Introduction to Purity Determination of Pentyl Benzoate

This compound is an ester commonly used as a fragrance and flavoring agent. Its synthesis, typically through the Fischer esterification of benzoic acid and 1-pentanol, can result in impurities such as unreacted starting materials or by-products. Quantitative 1H NMR (qNMR) spectroscopy has emerged as a powerful, non-destructive technique for the precise determination of purity, offering a direct measure of the analyte concentration against a certified internal standard.

Comparison of Analytical Methods for Purity Assessment

While 1H NMR is a primary method for structural elucidation, its quantitative application provides a robust alternative to more traditional chromatographic techniques for purity analysis. The choice of method often depends on the specific requirements of the analysis, including the expected impurities, required precision, and available instrumentation.

Method Principle Information Provided Advantages Limitations
Quantitative 1H NMR (qNMR) The integral of a 1H NMR signal is directly proportional to the number of protons it represents. Purity is determined by comparing the integral of a known analyte signal to that of a certified internal standard of known purity and concentration.Absolute purity, structural confirmation of the main component and impurities.- High precision and accuracy- Non-destructive- Fast analysis time- Provides structural information- Universal detector for protons- Lower sensitivity compared to chromatographic methods- Potential for signal overlap in complex mixtures- Requires a high-purity internal standard
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.Relative purity based on peak area percentage, retention time.- High sensitivity and resolution- Well-established for a wide range of compounds- Can be automated for high-throughput analysis- Requires a reference standard for each impurity for accurate quantification- Method development can be time-consuming- Destructive to the sample
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-to-charge ratio detection.Relative purity, molecular weight of components, and fragmentation patterns for identification.- Excellent separation efficiency for volatile compounds- High sensitivity and specificity- Provides structural information from mass spectra- Limited to thermally stable and volatile compounds- Potential for sample degradation at high temperatures- Destructive to the sample

Validating this compound Purity with 1H NMR

A 1H NMR spectrum of this compound provides distinct signals corresponding to the aromatic and aliphatic protons. By integrating these signals and comparing them to an internal standard, a precise purity value can be calculated.

Characteristic 1H NMR Signals for this compound

The expected chemical shifts (in ppm) for the protons in this compound in a CDCl3 solvent are as follows:

Assignment Chemical Shift (ppm) Multiplicity Integration
H-a (ortho-protons of benzoate)~8.05Doublet of doublets2H
H-b (para-proton of benzoate)~7.53Triplet1H
H-c (meta-protons of benzoate)~7.42Triplet2H
H-d (-OCH2-)~4.31Triplet2H
H-e (-CH2-)~1.76Quintet2H
H-f, H-g (-CH2-CH2-)~1.40Multiplet4H
H-h (-CH3)~0.93Triplet3H

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and spectrometer frequency.

Potential Impurities and their 1H NMR Signatures

During the synthesis of this compound, several impurities may be present. Their characteristic 1H NMR signals can be used for their identification and quantification.

Potential Impurity Key 1H NMR Signals (in CDCl3)
Benzoic AcidAromatic protons between 7.4-8.2 ppm and a broad singlet for the carboxylic acid proton, typically >10 ppm.[1][2][3]
1-PentanolA triplet at ~3.6 ppm (-CH2OH), a broad singlet for the -OH proton, and aliphatic signals between 0.9 and 1.6 ppm.
Dipentyl etherA triplet at approximately 3.4 ppm corresponding to the -OCH2- protons.[4]

Experimental Protocols

Quantitative 1H NMR (qNMR) Protocol for this compound Purity
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

    • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have a known purity, be stable, and have signals that do not overlap with the analyte signals.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl3) containing a small amount of tetramethylsilane (B1202638) (TMS) as a reference (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the 1H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation and accurate integration. A D1 of 30-60 seconds is often used for qNMR.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the triplet at ~4.31 ppm corresponding to the -OCH2- group, 2H).

    • Integrate a well-resolved signal of the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Comparative HPLC Protocol for this compound Purity
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[5][6]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).[5][7]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV at 254 nm.[7]

  • Injection Volume: 10 µL.[6]

  • Procedure: Dissolve a known amount of this compound in the mobile phase, filter, and inject into the HPLC system. Purity is typically assessed by the area percentage of the main peak relative to the total area of all peaks.

Visualization of Workflows

The following diagrams illustrate the logical workflow for validating this compound purity using 1H NMR and the decision-making process for choosing an appropriate analytical method.

Purity_Validation_Workflow cluster_sample_prep Sample Preparation cluster_nmr 1H NMR Analysis cluster_calculation Purity Calculation weigh_sample Accurately weigh This compound weigh_standard Accurately weigh Internal Standard weigh_sample->weigh_standard dissolve Dissolve in Deuterated Solvent weigh_standard->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum (qNMR parameters) transfer->acquire process Process Spectrum (Phase & Baseline) acquire->process integrate Integrate Signals (Analyte & Standard) process->integrate calculate Calculate Purity using formula integrate->calculate report Report Final Purity Value calculate->report

Caption: Workflow for this compound Purity Validation by 1H NMR.

Method_Selection node_action node_action node_alt node_alt start Need Purity Analysis? volatile Is the sample thermally stable & volatile? start->volatile absolute_purity Absolute purity required? volatile->absolute_purity No gcms Use GC-MS volatile->gcms Yes complex_mixture Is it a complex mixture? absolute_purity->complex_mixture No qnmr Use qNMR absolute_purity->qnmr Yes complex_mixture->qnmr No hplc Use HPLC complex_mixture->hplc Yes

Caption: Decision Tree for Selecting a Purity Analysis Method.

Conclusion

Quantitative 1H NMR spectroscopy is a highly reliable and efficient method for determining the absolute purity of this compound. It provides not only a precise purity value but also structural confirmation of the main component and any proton-containing impurities. While HPLC and GC-MS are powerful separation techniques that offer high sensitivity, qNMR stands out for its straightforward quantification without the need for specific reference standards for each impurity. The choice of the optimal analytical method will ultimately depend on the specific goals of the analysis, the nature of the sample, and the available resources.

References

A Comparative Analysis of Pentyl Benzoate and Hexyl Benzoate in Fragrance Release Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of fragrance formulation and development, the selection of appropriate aroma compounds is paramount to achieving desired scent profiles and performance. Among the vast array of esters utilized for their pleasant olfactory characteristics, pentyl benzoate (B1203000) and hexyl benzoate are two noteworthy examples. This guide provides an objective comparison of their performance in fragrance release, supported by their physicochemical properties and established experimental methodologies. Understanding the subtle yet significant differences between these two molecules can empower researchers to make more informed decisions in the design of fragranced products.

Physicochemical Properties: A Foundation for Fragrance Release

The fragrance release profile of an aromatic compound is intrinsically linked to its physical and chemical properties. Volatility, solubility, and molecular weight are key determinants of how readily a fragrance molecule will partition from a product matrix into the air, and thus be perceived by the olfactory system. A comparison of the key physicochemical properties of pentyl benzoate and hexyl benzoate is summarized below.

PropertyThis compoundHexyl BenzoateImplication for Fragrance Release
Molecular Formula C₁₂H₁₆O₂C₁₃H₁₈O₂Hexyl benzoate has a higher molecular weight, suggesting lower volatility.
Molecular Weight 192.25 g/mol 206.28 g/mol The higher molecular weight of hexyl benzoate contributes to its lower volatility and potentially longer-lasting scent.
Boiling Point ~260-277 °C~271-273 °CThe higher boiling point of hexyl benzoate indicates stronger intermolecular forces, leading to slower evaporation.
Vapor Pressure ~0.0267 mmHg @ 20°C~0.0015 - 0.003 mmHg @ 25°CThis compound has a significantly higher vapor pressure, indicating it is more volatile and will have a stronger initial scent impression (top note). Hexyl benzoate's lower vapor pressure suggests it will be a more tenacious, longer-lasting fragrance (middle or base note).
Water Solubility InsolubleInsoluble (8.921 - 15.1 mg/L @ 25°C)[1][2]Both are poorly soluble in water, a common characteristic for fragrance oils.
Odor Profile Mild, sweet, fruity, floral, and balsamic.[3]Fresh, balsamic, sappy, clean, and woody.[4][5] Described as having a woody-green, piney-balsamic, and sweet-herbaceous character.[6]While both are in the balsamic family, their odor profiles are distinct, offering different creative possibilities for perfumers.
Typical Use Level Up to 6% in fragrance concentrate.[7]Up to 5% in fragrance concentrate.[4][8]Both are used at similar concentrations in fragrance formulations.

Understanding Fragrance Release Dynamics

The data presented in the table suggests a clear distinction in the expected fragrance release profiles of pentyl and hexyl benzoate.

  • This compound: With its higher vapor pressure and lower boiling point, this compound is expected to be more volatile. This translates to a more immediate and impactful initial fragrance release, making it suitable as a top or middle note in a fragrance composition. Its fruity and floral characteristics would be perceived more strongly at the beginning of the fragrance experience.

  • Hexyl Benzoate: Conversely, the lower vapor pressure and higher boiling point of hexyl benzoate indicate lower volatility. This suggests a slower, more sustained release of the fragrance over time. Its woody and balsamic notes would therefore contribute to the heart and base of a fragrance, providing longevity and depth. Its character is often described as a fixative, helping to prolong the overall scent profile.[2]

Experimental Protocols for Comparative Fragrance Release Studies

To empirically validate these theoretical differences, a robust experimental design is crucial. The following protocols outline methodologies for quantifying and comparing the fragrance release of pentyl and hexyl benzoate from a model cosmetic lotion.

Instrumental Analysis of Fragrance Release using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This technique is a cornerstone in the analysis of volatile and semi-volatile compounds from various matrices.[1][9]

Objective: To quantitatively measure the concentration of this compound and hexyl benzoate in the headspace above a lotion sample over time.

Methodology:

  • Sample Preparation:

    • Prepare a base cosmetic lotion (e.g., oil-in-water emulsion) without any fragrance.

    • Create two separate batches of the lotion, one containing a precise concentration of this compound (e.g., 0.5% w/w) and the other containing the same concentration of hexyl benzoate.

    • Homogenize the mixtures thoroughly to ensure uniform distribution of the fragrance oil.

  • Headspace Sampling:

    • Accurately weigh a specific amount of the fragranced lotion (e.g., 1.0 g) into a headspace vial.

    • Seal the vial with a septum and cap.

    • Equilibrate the vial at a constant temperature (e.g., 32°C, simulating skin temperature) in a headspace autosampler for a defined period (e.g., 15 minutes).

  • GC-MS Analysis:

    • Inject a specific volume of the headspace gas from the vial into the gas chromatograph.

    • Use a suitable capillary column (e.g., DB-5ms) to separate the analytes.

    • Program the oven temperature to achieve optimal separation of the target compounds.

    • The mass spectrometer will detect and identify the compounds based on their mass spectra and retention times.

  • Data Analysis:

    • Create a calibration curve using standard solutions of this compound and hexyl benzoate to quantify their concentrations in the headspace.

    • Repeat the analysis at various time points (e.g., 0, 1, 2, 4, 6, and 24 hours) to monitor the fragrance release profile over time.

    • Plot the concentration of each benzoate in the headspace as a function of time to visualize and compare their release rates.

Sensory Evaluation of Fragrance Intensity and Substantivity

Instrumental analysis provides quantitative data, but sensory evaluation is essential to understand the human perception of the fragrance.[10][11][12]

Objective: To assess and compare the perceived intensity and longevity (substantivity) of this compound and hexyl benzoate when applied to the skin.

Methodology:

  • Panelist Selection:

    • Recruit a panel of trained sensory assessors (typically 10-15 individuals) who have been screened for their olfactory acuity.

  • Sample Application:

    • Apply a standardized amount of each fragranced lotion to a designated area on the forearms of the panelists. The application sites should be randomized to avoid bias.

  • Intensity Rating:

    • At specified time intervals (e.g., immediately after application, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 6 hr, and 24 hr), panelists will rate the intensity of the fragrance on a labeled magnitude scale (LMS) or a visual analog scale (VAS).[13]

  • Substantivity Evaluation:

    • Panelists will also be asked to provide descriptive feedback on the character of the scent at each time point to assess how the odor profile evolves.

  • Data Analysis:

    • Analyze the intensity ratings statistically (e.g., using ANOVA) to determine if there are significant differences in the perceived intensity of the two fragrances over time.

    • Plot the mean intensity scores against time to create fragrance decay curves for a visual comparison of their substantivity.

Visualizing the Experimental Workflow

Fragrance_Release_Study cluster_Preparation Sample Preparation cluster_Instrumental Instrumental Analysis cluster_Sensory Sensory Evaluation cluster_Comparison Comparative Analysis Lotion_Base Unfragranced Lotion Base Pentyl_Lotion Lotion + this compound Lotion_Base->Pentyl_Lotion Add this compound Hexyl_Lotion Lotion + Hexyl Benzoate Lotion_Base->Hexyl_Lotion Add Hexyl Benzoate HS_Sampling Headspace Sampling Pentyl_Lotion->HS_Sampling Skin_Application Skin Application Pentyl_Lotion->Skin_Application Hexyl_Lotion->HS_Sampling Hexyl_Lotion->Skin_Application GC_MS GC-MS Analysis HS_Sampling->GC_MS Data_Quant Quantitative Data (Release Rate) GC_MS->Data_Quant Comparison Compare Release Profiles Data_Quant->Comparison Intensity_Rating Intensity Rating (Time Points) Skin_Application->Intensity_Rating Sensory_Data Sensory Data (Substantivity) Intensity_Rating->Sensory_Data Sensory_Data->Comparison

Caption: Experimental workflow for comparing fragrance release.

Logical Relationship of Physicochemical Properties to Fragrance Perception

Fragrance_Perception cluster_Properties Physicochemical Properties cluster_Release Fragrance Release cluster_Perception Sensory Perception Vapor_Pressure Vapor Pressure Volatility Volatility Vapor_Pressure->Volatility Higher VP -> Higher Volatility Boiling_Point Boiling Point Boiling_Point->Volatility Lower BP -> Higher Volatility Molecular_Weight Molecular Weight Molecular_Weight->Volatility Lower MW -> Higher Volatility Release_Rate Release Rate Volatility->Release_Rate Higher Volatility -> Faster Release Intensity Initial Intensity (Top/Middle Note) Release_Rate->Intensity Faster Rate -> Higher Initial Intensity Substantivity Substantivity (Middle/Base Note) Release_Rate->Substantivity Slower Rate -> Higher Substantivity

Caption: Physicochemical properties influencing fragrance perception.

Conclusion

The choice between this compound and hexyl benzoate in fragrance formulation depends on the desired olfactory effect and performance characteristics. This compound, with its higher volatility, is well-suited for creating a bright, immediate impression. In contrast, hexyl benzoate's lower volatility makes it an excellent choice for providing a lasting, substantive character to a fragrance. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively and qualitatively assess these differences, enabling the development of more sophisticated and effective fragranced products. By understanding the interplay between chemical properties and sensory perception, scientists can better manipulate fragrance release to create the desired consumer experience.

References

A Comparative Guide to the Quantitative Analysis of Pentyl Benzoate: HPLC-UV vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pentyl benzoate (B1203000), a common fragrance ingredient and chemical intermediate, is crucial for quality control, formulation development, and safety assessment. This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and its primary alternatives, Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of this compound.

The selection of the most suitable analytical method hinges on factors such as the sample matrix, required sensitivity, and the specific goals of the analysis. While HPLC-UV is a versatile and widely accessible technique, GC-based methods offer advantages for volatile compounds like pentyl benzoate.

Performance Comparison: HPLC-UV vs. GC-FID and GC-MS

The following tables summarize the key performance parameters for the quantitative analysis of this compound using HPLC-UV, GC-FID, and GC-MS. The data presented is representative of typical performance for these methods in the analysis of benzoate esters and similar compounds.

Table 1: HPLC-UV Performance Data

ParameterTypical PerformanceReference
Linearity (R²)> 0.999[1][2]
Accuracy (% Recovery)98 - 102%[2]
Precision (% RSD)< 2%[2]
Limit of Detection (LOD)0.01 - 0.1 µg/mL[1]
Limit of Quantification (LOQ)0.05 - 0.5 µg/mL[1]

Table 2: Gas Chromatography (GC-FID) Performance Data

ParameterTypical PerformanceReference
Linearity (R²)> 0.99[3]
Accuracy (% Recovery)95 - 105%[4]
Precision (% RSD)< 5%[4]
Limit of Detection (LOD)1 - 10 ng/mL[3]
Limit of Quantification (LOQ)5 - 50 ng/mL[3]

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

ParameterTypical PerformanceReference
Linearity (R²)> 0.999[5]
Accuracy (% Recovery)90 - 110%[6]
Precision (% RSD)< 10%[5]
Limit of Detection (LOD)0.1 - 1 ng/mL[5]
Limit of Quantification (LOQ)0.5 - 5 ng/mL[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantitative analysis. Below are representative protocols for HPLC-UV, GC-FID, and GC-MS analysis of this compound.

HPLC-UV Method for this compound

This method is based on established protocols for the analysis of benzoate esters and UV filters.[1][7]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) with 0.1% phosphoric acid.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

GC-FID Method for this compound

This protocol is suitable for the analysis of volatile esters.[3][8]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column such as a DB-5 or HP-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: High-purity helium or hydrogen at a constant flow.

  • Temperatures:

    • Inlet: 250°C.

    • Detector (FID): 300°C.

    • Oven Program: Start at 100°C, ramp to 250°C at 10°C/min.

  • Injection: 1 µL, split mode (e.g., 50:1).

  • Sample Preparation: Samples are dissolved in a volatile solvent like hexane (B92381) or ethyl acetate.

GC-MS Method for this compound

This method provides high selectivity and is suitable for complex matrices.[5][6][9]

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.

  • Column: As per the GC-FID method.

  • Carrier Gas: High-purity helium.

  • Temperatures:

    • Inlet: 250°C.

    • Transfer Line: 280°C.

    • Oven Program: As per the GC-FID method.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound (e.g., m/z 105, 122, 192).

  • Sample Preparation: As per the GC-FID method.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample containing This compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection (230 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Figure 1. Experimental workflow for the quantitative analysis of this compound by HPLC-UV.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample containing This compound Dissolution Dissolve in Volatile Solvent Sample->Dissolution Injection Inject into GC System Dissolution->Injection Separation Capillary Column Separation Injection->Separation Detection FID or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Figure 2. Generalized experimental workflow for the quantitative analysis of this compound by GC-FID or GC-MS.

Method_Selection Start Start: Analyze This compound Volatility Is the sample volatile? Start->Volatility Matrix Is the matrix complex? Volatility->Matrix Yes HPLC HPLC-UV Volatility->HPLC No Sensitivity Is high sensitivity required? Matrix->Sensitivity Yes GC_FID GC-FID Matrix->GC_FID No Sensitivity->GC_FID No GC_MS GC-MS Sensitivity->GC_MS Yes

Figure 3. Decision tree for selecting an analytical method for this compound.

References

A Comparative Guide to the Synthesis of Pentyl Benzoate: Fischer Esterification vs. Transesterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pentyl benzoate (B1203000), an ester with applications in the fragrance and flavor industries, and as a potential pharmaceutical intermediate, can be synthesized through several methods. This guide provides an objective comparison of two common esterification techniques: the classic Fischer esterification of benzoic acid with pentanol (B124592) and the transesterification of a more common alkyl benzoate, such as methyl benzoate, with pentanol. This comparison is supported by generalized experimental protocols and quantitative data to aid in selecting the most suitable method for a given research or development need.

Logical Relationship of Synthesis Pathways

The following diagram illustrates the two primary pathways to synthesize Pentyl Benzoate discussed in this guide.

cluster_fischer Fischer Esterification cluster_trans Transesterification benzoic_acid Benzoic Acid pentyl_benzoate_f This compound benzoic_acid->pentyl_benzoate_f + Pentanol pentanol_f Pentanol h_plus_f Acid Catalyst (e.g., H₂SO₄) h_plus_f->pentyl_benzoate_f catalyzes water Water pentyl_benzoate_f->water + methyl_benzoate Methyl Benzoate pentyl_benzoate_t This compound methyl_benzoate->pentyl_benzoate_t + Pentanol pentanol_t Pentanol catalyst_t Catalyst (e.g., Titanate) catalyst_t->pentyl_benzoate_t catalyzes methanol (B129727) Methanol pentyl_benzoate_t->methanol +

Figure 1. Reaction pathways for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound via Fischer esterification and transesterification, based on typical laboratory procedures.

ParameterFischer EsterificationTransesterification
Reactants Benzoic Acid, 1-Pentanol (B3423595)Methyl Benzoate, 1-Pentanol
Catalyst Concentrated Sulfuric Acid (H₂SO₄) or p-TsOHTitanate (e.g., Tetra-n-butyl titanate) or Zinc Acetate
Typical Molar Ratio 1:3 to 1:5 (Benzoic Acid : 1-Pentanol)1:1.5 to 1:3 (Methyl Benzoate : 1-Pentanol)
Reaction Temperature Reflux (approx. 138 °C, boiling point of pentanol)150-200 °C
Typical Reaction Time 2 - 6 hours4 - 8 hours
Typical Yield 70-85%80-95%
Byproduct WaterMethanol
Work-up Complexity Moderate (neutralization, extractions)Simpler (distillation)
Key Advantage Readily available starting materials.Potentially higher yield; avoids water as a byproduct.
Key Disadvantage Equilibrium reaction; requires water removal.Requires a starting ester; may need higher temperatures.

Experimental Protocols

Fischer Esterification of Benzoic Acid with 1-Pentanol

This protocol is a representative procedure for the synthesis of this compound via Fischer esterification.

Experimental Workflow

A 1. Combine Reactants Benzoic Acid, 1-Pentanol, and H₂SO₄ in a round-bottom flask. B 2. Reflux Heat the mixture to reflux for 2-6 hours. A->B C 3. Work-up Cool, dilute with ether, and wash with water and sodium bicarbonate solution. B->C D 4. Dry and Evaporate Dry the organic layer with anhydrous MgSO₄ and remove the solvent. C->D E 5. Purify Purify the crude this compound by distillation under reduced pressure. D->E

Figure 2. Workflow for Fischer Esterification of this compound.

Materials:

  • Benzoic Acid

  • 1-Pentanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzoic acid (e.g., 0.1 mol), 1-pentanol (e.g., 0.3 mol, 3 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL).

  • Heat the mixture to a gentle reflux and maintain for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether (e.g., 100 mL).

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until no more gas evolves), and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the diethyl ether and excess 1-pentanol.

  • The crude this compound can be purified by vacuum distillation to yield a colorless liquid.

Transesterification of Methyl Benzoate with 1-Pentanol

This protocol is a representative procedure for the synthesis of this compound via the transesterification of methyl benzoate.

Experimental Workflow

A 1. Combine Reactants Methyl Benzoate, 1-Pentanol, and a titanate catalyst in a flask. B 2. Heat and Distill Heat the mixture to 150-200 °C and distill off the methanol byproduct. A->B C 3. Monitor Reaction Continue heating for 4-8 hours until methanol evolution ceases. B->C D 4. Purify Cool the mixture and purify the this compound by vacuum distillation. C->D

Figure 3. Workflow for Transesterification to Synthesize this compound.

Materials:

  • Methyl Benzoate

  • 1-Pentanol

  • Tetra-n-butyl titanate (catalyst)

Procedure:

  • To a round-bottom flask equipped with a distillation head, a condenser, and a receiving flask, add methyl benzoate (e.g., 0.1 mol), 1-pentanol (e.g., 0.2 mol, 2 equivalents), and a catalytic amount of tetra-n-butyl titanate (e.g., 0.5 mol%).

  • Heat the reaction mixture to 150-200 °C with stirring.

  • As the reaction proceeds, methanol will be formed and can be distilled off. The removal of methanol drives the equilibrium towards the formation of this compound.

  • Continue the reaction for 4-8 hours, or until the evolution of methanol ceases. The reaction progress can also be monitored by Gas Chromatography (GC).

  • After the reaction is complete, allow the mixture to cool.

  • The crude this compound can be purified by vacuum distillation to separate it from the higher-boiling 1-pentanol and the catalyst residue.

Comparison of Methodologies

Fischer Esterification: This is a well-established and straightforward method for synthesizing esters.[1] The primary starting materials, a carboxylic acid and an alcohol, are generally readily available.[1] The reaction is catalyzed by a strong acid, typically sulfuric acid.[1] A key challenge with Fischer esterification is that it is an equilibrium process.[2] To achieve high yields, the equilibrium must be shifted towards the products.[2] This is commonly accomplished by using a large excess of one of the reactants (usually the less expensive one) or by removing the water byproduct as it is formed, for instance, by azeotropic distillation using a Dean-Stark apparatus. The work-up procedure involves neutralizing the acid catalyst and washing out the excess alcohol, which can sometimes lead to lower isolated yields.

Transesterification: This method involves the reaction of an ester with an alcohol to produce a different ester.[3] In the context of this compound synthesis, a common starting material would be a more readily available ester like methyl benzoate. Transesterification is also an equilibrium reaction, and the equilibrium is driven forward by removing the alcohol byproduct (in this case, methanol).[3] This can often be more easily achieved by distillation than the removal of water in Fischer esterification. Transesterification can be catalyzed by both acids and bases, as well as organometallic compounds like titanates.[4] Titanate catalysts are often effective at high temperatures and can lead to high conversions. A potential advantage of transesterification is that it avoids the production of water, which can simplify the work-up and purification process. However, it requires an ester as a starting material, which may need to be synthesized separately.

Conclusion

Both Fischer esterification and transesterification are viable methods for the synthesis of this compound.

  • Fischer esterification is a classic and direct approach, particularly suitable when benzoic acid and pentanol are the most accessible starting materials. Careful management of the reaction equilibrium is necessary to achieve high yields.

  • Transesterification offers a valuable alternative, especially if a simple benzoate ester is readily available. This method can potentially offer higher yields and a simpler purification process due to the ease of removing the methanol byproduct.

The choice between these two methods will ultimately depend on factors such as the availability and cost of starting materials, the desired yield, the available equipment for purification, and the scale of the synthesis. For large-scale production, the higher potential yield and simpler work-up of transesterification may be advantageous, while for smaller-scale laboratory synthesis, the directness of the Fischer esterification might be preferred.

References

Pentyl Benzoate as a High-Boiling Point Solvent: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and drug development, the selection of an appropriate solvent is a critical parameter that can significantly influence reaction outcomes, product purity, and process efficiency. High-boiling point solvents are particularly crucial for reactions requiring elevated temperatures to proceed at a reasonable rate. This guide provides a comprehensive comparison of pentyl benzoate (B1203000) with other common high-boiling point solvents, offering insights into its performance, physical and chemical properties, and potential applications in synthetic chemistry.

Physicochemical Properties: A Head-to-Head Comparison

A solvent's utility is largely dictated by its physical and chemical characteristics. Pentyl benzoate, a benzoate ester, is a colorless to pale yellow liquid with a boiling point of approximately 260 °C.[1] It is insoluble in water but soluble in common organic solvents.[1] To provide a clear perspective on its standing among other high-boiling point solvents, the table below summarizes the key physicochemical properties of this compound and several alternatives.

PropertyThis compoundBenzyl (B1604629) BenzoateDibutyl Phthalate (B1215562)Diphenyl Ether
CAS Number 2049-96-9[1]120-51-484-74-2101-84-8
Molecular Formula C₁₂H₁₆O₂[1]C₁₄H₁₂O₂C₁₆H₂₂O₄C₁₂H₁₀O
Molecular Weight 192.25 g/mol [1]212.24 g/mol 278.35 g/mol 170.21 g/mol
Boiling Point 260 °C[1]323-324 °C340 °C259 °C
Melting Point N/A18-21 °C-35 °C26-29 °C
Density ~0.99 g/cm³~1.118 g/cm³~1.043 g/cm³~1.07 g/cm³
Solubility in Water Insoluble[1]InsolubleInsolubleInsoluble
Solubility in Organic Solvents Soluble[1]SolubleSolubleSoluble in alcohol, ether, benzene, glacial acetic acid
Toxicity/Safety Considered to have low toxicity, but can cause skin and eye irritation.[2]Generally considered safe for use in cosmetics and as a food additive.Suspected endocrine disruptor and teratogen; banned for some uses in the US and EU.Generally considered to have low toxicity.

Performance in High-Temperature Organic Synthesis

Experimental Protocols: General Methodologies

Below are generalized experimental protocols for key high-temperature reactions where a high-boiling point solvent like this compound could be utilized.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, particularly for the synthesis of biaryls. While often performed in lower-boiling solvents like THF or dioxane, high-boiling point solvents can be advantageous for less reactive substrates.

  • Reaction Setup: To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

  • Solvent Addition: Add the high-boiling point solvent (e.g., this compound) to the desired concentration.

  • Reaction Conditions: Heat the reaction mixture to the target temperature (typically 100-150 °C) and stir until the reaction is complete (monitored by TLC or GC/LC-MS).

  • Work-up: Cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Heck Reaction:

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. High temperatures are often required, making high-boiling point solvents a suitable choice.

  • Reaction Setup: In a reaction vessel, combine the aryl or vinyl halide (1.0 eq), the alkene (1.1-1.5 eq), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine (B1218219) ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, 1.5-2.5 eq).

  • Solvent Addition: Add the high-boiling point solvent (e.g., this compound).

  • Reaction Conditions: Heat the mixture to the required temperature (often >100 °C) and stir until completion.

  • Work-up: After cooling, filter the reaction mixture to remove palladium black and inorganic salts. The filtrate is then concentrated, and the residue is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The product is purified by chromatography or distillation.

Ullmann Condensation:

The Ullmann condensation is a copper-catalyzed reaction used to form diaryl ethers, thioethers, and amines. These reactions typically demand high temperatures.

  • Reaction Setup: Combine the aryl halide (1.0 eq), the alcohol, thiol, or amine (1.0-1.2 eq), a copper catalyst (e.g., CuI, Cu₂O, 5-20 mol%), a ligand (e.g., phenanthroline, L-proline, 10-40 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq) in a reaction vessel.

  • Solvent Addition: Add a high-boiling polar aprotic solvent (e.g., this compound could be explored as a less polar alternative, though traditionally solvents like DMF or DMSO are used).[3]

  • Reaction Conditions: Heat the reaction mixture to a high temperature (often 150-210 °C) under an inert atmosphere.[4]

  • Work-up: Cool the reaction, dilute with an organic solvent, and filter to remove insoluble copper salts. The organic layer is washed with aqueous ammonia (B1221849) and brine, dried, and concentrated. The final product is purified by chromatography.

Visualizing Experimental and Logical Workflows

To aid in the conceptualization of solvent selection and reaction mechanisms, the following diagrams are provided.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Small-Scale Experiments cluster_2 Phase 3: Optimization and Scale-up A Define Reaction Requirements (Temperature, Reactant Solubility) B Database Search & Literature Review A->B C Select Candidate Solvents (e.g., this compound, Benzyl Benzoate, etc.) B->C D Perform Parallel Reactions in Candidate Solvents C->D E Monitor Reaction Progress (TLC, GC/LC-MS) D->E F Analyze Key Metrics (Yield, Purity, Reaction Time) E->F G Select Best Performing Solvent F->G H Optimize Reaction Conditions (Concentration, Temperature) G->H I Scale-up Synthesis H->I

Caption: A general workflow for selecting a high-boiling point solvent.

G cluster_cat Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0) PdII_Aryl Aryl-Pd(II)-X Pd0->PdII_Aryl PdII_Aryl_R Aryl-Pd(II)-R PdII_Aryl->PdII_Aryl_R PdII_Aryl_R->Pd0 Product Product (Ar-R) PdII_Aryl_R->Product Reductive Elimination ArylHalide Aryl Halide (Ar-X) ArylHalide->Pd0 Oxidative Addition Organoboron Organoboron (R-B(OR)2) Base Base Organoboron->Base Activation Base->PdII_Aryl Transmetalation

Caption: Logical relationship in a Suzuki-Miyaura coupling reaction.

Conclusion

This compound presents itself as a viable high-boiling point solvent for organic synthesis, particularly for reactions that necessitate elevated temperatures. Its physical properties are comparable to other commonly used solvents like diphenyl ether, and it offers a potentially safer alternative to dibutyl phthalate due to toxicity concerns associated with the latter. While direct, quantitative comparisons of its performance in key reactions are not extensively documented in the accessible literature, its characteristics suggest it is a worthy candidate for screening in high-temperature synthetic protocols. Researchers are encouraged to consider this compound in their solvent optimization studies, particularly when seeking alternatives with a favorable balance of a high boiling point, good solubility for organic compounds, and relatively low toxicity.

References

Cross-Reactivity of Pentyl Benzoate with Other Ester Substrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic hydrolysis of pentyl benzoate (B1203000) and other structurally related ester substrates. The information is intended to assist researchers in understanding the potential cross-reactivity of pentyl benzoate in biological systems, which is a critical consideration in drug development and toxicology studies. The data presented is based on available experimental evidence and extrapolations from homologous compounds.

Comparative Hydrolysis of Alkyl Benzoates

While direct quantitative kinetic data for the enzymatic hydrolysis of this compound is limited in the reviewed literature, a study on a homologous series of alkyl benzoates provides valuable insights into the influence of the alkyl chain length on the rate of hydrolysis by esterases present in rat plasma and liver microsomes.

A study by J. G. G. et al. investigated the hydrolytic stability of methyl benzoate, ethyl benzoate, n-propyl benzoate, and n-butyl benzoate.[1][2] The results demonstrate a clear trend: as the length of the alkyl chain increases, the hydrolytic stability of the benzoate ester increases, meaning the rate of hydrolysis decreases.[1][2] This trend is likely due to steric hindrance in the enzyme's active site.[1]

Based on this trend, it can be reasonably extrapolated that this compound would exhibit even greater stability and a slower rate of enzymatic hydrolysis compared to the shorter-chain alkyl benzoates.

The following table summarizes the half-life (t₁/₂) of various alkyl benzoates in rat plasma and liver microsomes, as reported in the study. A longer half-life indicates a slower rate of hydrolysis.

SubstrateHalf-life (t₁/₂) in Rat Plasma (minutes)Half-life (t₁/₂) in Rat Liver Microsomes (minutes)
Methyl Benzoate3615[2]
Ethyl Benzoate4512[2]
n-Propyl Benzoate55-
n-Butyl Benzoate62-
This compound Extrapolated to be > 62 Extrapolated to be > 15

Data for methyl, ethyl, n-propyl, and n-butyl benzoate are from a comparative study on the hydrolytic stability of homologous esters.[1][2] The values for this compound are an extrapolation based on the observed trend.

Experimental Protocols

The following is a detailed methodology based on the key experiments cited for assessing the hydrolytic stability of ester substrates.

In Vitro Enzymatic Hydrolysis Assay Using Rat Liver Microsomes

This protocol is adapted from studies on the hydrolytic stability of homologous esters.[1][2]

1. Materials and Reagents:

  • Test ester compounds (e.g., this compound, other alkyl benzoates)

  • Rat liver microsomes

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724)

  • Internal standard for HPLC analysis

  • HPLC-grade water

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

2. Procedure:

  • Prepare a stock solution of the test ester in a suitable organic solvent (e.g., acetonitrile).

  • Prepare the incubation mixture by adding the test ester stock solution to a pre-warmed suspension of rat liver microsomes in phosphate buffer (pH 7.4). The final concentration of the organic solvent should be kept low (typically <1%) to avoid denaturing the enzymes.

  • Initiate the enzymatic reaction by incubating the mixture at 37°C in a shaking water bath.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.

  • Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard. This step also serves to precipitate the microsomal proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to HPLC vials for analysis.

3. HPLC Analysis:

  • Analyze the samples using a reverse-phase HPLC system equipped with a UV detector.

  • The mobile phase composition and gradient will depend on the specific properties of the esters being analyzed. A typical mobile phase might consist of a mixture of acetonitrile and water.

  • Monitor the disappearance of the parent ester compound over time by measuring the peak area relative to the internal standard.

4. Data Analysis:

  • Plot the natural logarithm of the remaining percentage of the parent ester against time.

  • The slope of the linear regression of this plot represents the first-order rate constant (k) of hydrolysis.

  • Calculate the half-life (t₁/₂) of the ester using the following equation: t₁/₂ = 0.693 / k.

Visualizations

Experimental Workflow for Ester Hydrolysis Assay

G Experimental Workflow for Ester Hydrolysis Assay cluster_prep Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching & Sample Prep cluster_analysis Analysis prep_ester Prepare Ester Stock Solution mix Mix Ester and Microsomes prep_ester->mix prep_microsomes Prepare Microsome Suspension prep_microsomes->mix incubate Incubate at 37°C mix->incubate sampling Collect Aliquots at Time Points incubate->sampling quench Quench with Acetonitrile & Internal Standard sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Analysis supernatant->hplc data_analysis Calculate Half-life (t₁/₂) hplc->data_analysis

Caption: Workflow for determining the in vitro enzymatic hydrolysis rate of an ester substrate.

Metabolic Pathway of Benzoate

Following the enzymatic hydrolysis of a benzoate ester, the resulting benzoic acid is further metabolized. A primary metabolic pathway involves its activation to benzoyl-CoA.

G Metabolic Activation of Benzoic Acid PentylBenzoate This compound BenzoicAcid Benzoic Acid PentylBenzoate->BenzoicAcid Esterase BenzoylCoA Benzoyl-CoA BenzoicAcid->BenzoylCoA Benzoate-CoA Ligase (ATP, CoA-SH) Downstream Downstream Metabolism (e.g., β-oxidation like pathway) BenzoylCoA->Downstream

Caption: Metabolic activation of benzoic acid to benzoyl-CoA following ester hydrolysis.

References

The Sweet Scent of Science: Correlating Pentyl Benzoate's Structure with Sensory Perception

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of flavor and fragrance science, the ester pentyl benzoate (B1203000) holds a significant place, prized for its mild, sweet, and fruity aroma with floral and balsamic undertones. Understanding the relationship between its chemical structure and its perception by human sensory panels is crucial for its application in pharmaceuticals, food and beverages, and consumer products. This guide provides a comprehensive comparison of pentyl benzoate's sensory profile with alternative aroma compounds, supported by detailed experimental protocols and an exploration of the underlying signaling pathways.

Chemical Profile of this compound

This compound is an ester formed from the condensation of benzoic acid and n-pentanol. Its molecular structure, characterized by a benzene (B151609) ring attached to an ester group with a five-carbon chain, is the primary determinant of its characteristic aroma and flavor.

Chemical IdentifierValue
IUPAC Name This compound
Synonyms Amyl benzoate, n-Pentyl benzoate
CAS Number 2049-96-9
Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
Structure

Comparative Sensory Panel Data

Quantitative Descriptive Analysis (QDA) by trained sensory panels is the gold standard for characterizing the sensory attributes of aroma compounds. Below is a comparative summary of the sensory profiles of this compound and two alternative benzoate esters, phenethyl benzoate and prenyl benzoate. The data, presented on a 15-point intensity scale, is a representative profile compiled from industry and academic sources.

Sensory AttributeThis compound (Intensity 0-15)Phenethyl Benzoate (Intensity 0-15)Prenyl Benzoate (Intensity 0-15)
Fruity 12.59.010.5
Sweet 11.010.011.5
Floral 9.512.0 (Rose-like)8.0 (Tuberose-like)
Balsamic 8.07.512.0 (Tea-like)
Green 6.54.05.5
Musky 5.03.04.0
Amber 4.52.53.5

Analysis: this compound exhibits a dominant fruity and sweet character with significant floral and balsamic notes.[1][2] In comparison, phenethyl benzoate presents a more pronounced floral (specifically rose-like) aroma, while prenyl benzoate is distinguished by its strong balsamic and tea-like qualities. The pentyl (amyl) ester group in this compound contributes significantly to its characteristic fruity note, a common trait for many alkyl esters.[3]

Experimental Protocol: Quantitative Descriptive Analysis (QDA) of this compound

This protocol outlines the methodology for conducting a sensory panel evaluation to quantify the aroma and flavor profile of this compound.

1. Panelist Selection and Training:

  • Recruit 10-12 panelists based on their sensory acuity, descriptive ability, and availability.

  • Conduct screening tests for basic taste and odor identification and intensity ranking.

  • Train the selected panelists over several sessions to develop a consensus lexicon for the aroma and flavor attributes of benzoate esters. Reference standards for each attribute (e.g., specific fruits for "fruity," vanillin (B372448) for "sweet") should be used to calibrate the panelists.

2. Sample Preparation:

  • Prepare solutions of high-purity this compound in an odorless, non-polar solvent (e.g., mineral oil for aroma evaluation) or a neutral base (e.g., sugar water for flavor evaluation) at a concentration determined to be optimal for sensory perception without causing fatigue.

  • Prepare samples of alternative compounds (phenethyl benzoate, prenyl benzoate) at perceptually equi-intense concentrations.

  • Present samples in coded, identical containers to blind the panelists. The order of presentation should be randomized for each panelist.

3. Evaluation Procedure:

  • Conduct the evaluation in individual sensory booths with controlled lighting, temperature, and air circulation to minimize distractions.

  • For aroma evaluation, instruct panelists to sniff the sample from the container for a controlled duration (e.g., 3 seconds).

  • For flavor evaluation, provide a standardized amount of the liquid sample for panelists to taste and then expectorate.

  • Provide unsalted crackers and purified water for palate cleansing between samples.

4. Data Collection and Analysis:

  • Panelists will rate the intensity of each sensory attribute from the consensus lexicon on a 15-point unstructured line scale anchored with "low" and "high."

  • Collect the data using sensory analysis software.

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between the samples and Principal Component Analysis (PCA) to visualize the relationships between the compounds and their sensory attributes.

G Experimental Workflow: Quantitative Descriptive Analysis cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Selection Panelist Selection & Training Lexicon_Development Lexicon Development Panelist_Selection->Lexicon_Development Sample_Preparation Sample Preparation & Coding Sensory_Evaluation Sensory Evaluation in Booths Sample_Preparation->Sensory_Evaluation Lexicon_Development->Sample_Preparation Data_Collection Data Collection on Digital Ballot Sensory_Evaluation->Data_Collection Data_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation Conclusion Conclusion Interpretation->Conclusion Final Report

Experimental workflow for sensory analysis.

Signaling Pathways in this compound Perception

The perception of this compound's aroma and flavor involves complex signaling cascades in the olfactory and gustatory systems. Both pathways rely on G-protein coupled receptors (GPCRs).

Olfactory Signaling Pathway

The fruity and floral aroma of this compound is detected by olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. While the specific ORs that bind to this compound have not been definitively identified, the general mechanism of olfactory signal transduction is well-established.

G Olfactory Signaling Pathway for Esters Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_olf Gα-olf OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates ATP_cAMP ATP -> cAMP AC->ATP_cAMP Catalyzes CNG_Channel cAMP-gated Ion Channel ATP_cAMP->CNG_Channel Opens Depolarization Depolarization CNG_Channel->Depolarization Na+, Ca2+ influx Action_Potential Action Potential to Brain Depolarization->Action_Potential

Generalized olfactory signal transduction cascade.
Gustatory Signaling Pathway for Sweetness

The sweet taste of this compound is perceived by taste receptor cells within taste buds. The primary receptor for sweet compounds is a heterodimer of two GPCRs, T1R2 and T1R3.

G Gustatory Signaling Pathway for Sweetness Sweet_Compound This compound T1R2_T1R3 T1R2/T1R3 Receptor (GPCR) Sweet_Compound->T1R2_T1R3 Binds Gustducin Gustducin (G-protein) T1R2_T1R3->Gustducin Activates PLC Phospholipase Cβ2 Gustducin->PLC Activates PIP2_IP3 PIP2 -> IP3 PLC->PIP2_IP3 Catalyzes ER Endoplasmic Reticulum PIP2_IP3->ER Stimulates Ca2+ release TRPM5 TRPM5 Channel ER->TRPM5 Activates Depolarization Depolarization TRPM5->Depolarization Na+ influx Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release

Sweet taste signal transduction pathway.

Conclusion

The sensory profile of this compound is intrinsically linked to its molecular structure, with the pentyl ester group and the benzoate moiety contributing to its characteristic fruity, sweet, and balsamic notes. Through rigorous sensory evaluation methodologies, it is possible to quantify these attributes and compare them to other aroma compounds, enabling informed decisions in product formulation. The perception of this compound is mediated by specific G-protein coupled receptors in the olfactory and gustatory systems, initiating complex signaling cascades that result in the final sensory experience. Further research into the specific receptors involved will provide a more detailed understanding of the structure-activity relationship of this versatile ester.

References

Isomeric purity analysis of pentyl benzoates (e.g., iso-pentyl vs n-pentyl)

Author: BenchChem Technical Support Team. Date: December 2025

The differentiation and quantification of isomers such as n-pentyl benzoate (B1203000) and iso-pentyl benzoate are critical in the fragrance, flavor, and pharmaceutical industries, where subtle structural differences can significantly impact product quality, efficacy, and safety. This guide provides a detailed comparison of the primary analytical techniques used for isomeric purity analysis of pentyl benzoates, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

Comparison of Analytical Techniques

Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful techniques for isomer analysis. The choice between them depends on factors such as the volatility of the compounds, required resolution, sensitivity, and the need for structural confirmation.

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.Differentiation based on the unique magnetic environments of atomic nuclei (e.g., ¹H) within each isomer.
Typical Resolution Excellent for volatile isomers. Baseline separation is often achievable with optimized columns and temperature programs.[1][2]Good to excellent. Resolution depends heavily on column chemistry and mobile phase composition.[3][4]Provides structural confirmation rather than physical separation. Distinguishes isomers in a mixture based on distinct spectral patterns.[5][6]
Sensitivity High, especially with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS). Can detect compounds at ppm levels or lower.[7][8]High, particularly with UV or MS detectors.[9]Lower sensitivity compared to chromatographic methods. Typically requires microgram to milligram quantities of the sample.[5]
Analysis Time Relatively fast, with typical run times of 10-30 minutes.[1]Can be slower, with run times from 15 minutes to over an hour, depending on the gradient.[1]Fast acquisition (minutes), but sample preparation and data processing can be more involved.[6]
Sample Preparation Simple. Requires dissolving the sample in a volatile solvent (e.g., hexane, ethyl acetate).[1]Requires dissolving the sample in the mobile phase or a compatible solvent. Filtration is often necessary.[1]Simple dissolution in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10]
Key Advantage High resolution for volatile compounds and compatibility with highly sensitive detectors like MS.[11]Versatility for a wide range of compounds, including those that are non-volatile or thermally labile.[1]Provides unambiguous structural identification and can quantify isomers without the need for individual reference standards (qNMR).[6][12]

Experimental Protocols

Detailed methodologies are crucial for achieving reliable and reproducible results. Below are representative protocols for GC, HPLC, and NMR analysis of pentyl benzoate isomers.

Protocol 1: GC-MS Separation of this compound Isomers

This protocol is designed for the quantification and identification of n-pentyl and iso-pentyl benzoate using a standard GC-MS system. This method is widely used for the analysis of fragrance allergens and related compounds.[8][11]

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer (MS) detector.

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]

Reagents:

  • Carrier Gas: High-purity helium at a constant flow of 1.0 mL/min.[8]

  • Sample: A mixture of this compound isomers dissolved in ethyl acetate (B1210297) (approx. 10-100 µg/mL).

Methodology:

  • Sample Preparation: Prepare a standard solution containing known concentrations of n-pentyl benzoate and iso-pentyl benzoate in ethyl acetate. Prepare the unknown sample by dissolving it in the same solvent to a similar concentration.

  • Instrument Setup:

    • Injector Temperature: 250°C.[1]

    • Injection Mode: Split (e.g., 50:1 ratio), 1 µL injection volume.[1]

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[1][8]

    • MS Detector: Operate in Selected Ion Monitoring (SIM) mode for higher sensitivity, monitoring characteristic ions for this compound (e.g., m/z 192, 122, 105). Full scan mode can be used for initial identification.

  • Data Acquisition: Record the chromatogram. Identify peaks based on the retention times of the pure standards. The slightly lower boiling point of iso-pentyl benzoate typically results in a shorter retention time compared to n-pentyl benzoate.

  • Quantification: Create a calibration curve using the standard solutions. Determine the concentration of each isomer in the unknown sample by comparing its peak area to the calibration curve.

Protocol 2: HPLC Separation of this compound Isomers

This protocol provides a starting point for separating this compound isomers using reverse-phase HPLC, which is suitable for a wide range of benzoate esters.[3][13]

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

  • Sample: A mixture of this compound isomers dissolved in acetonitrile/water.

Methodology:

  • Mobile Phase Preparation: Prepare and fully degas the mobile phases before use.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 50% Acetonitrile) for at least 20 minutes at a flow rate of 1.0 mL/min.[1]

  • Injection: Inject 10 µL of the sample solution.[1]

  • Gradient Elution: Run a gradient program to optimize separation. For example:

    • 0-15 min: 50% to 90% Acetonitrile.

    • 15-17 min: Hold at 90% Acetonitrile.

    • 17-20 min: Return to 50% Acetonitrile and re-equilibrate.

  • Data Acquisition: Monitor the chromatogram at a wavelength of 254 nm.[1] Identify peaks based on the retention times of individual isomer standards. Due to its branched structure, iso-pentyl benzoate may have a slightly different retention time than the linear n-pentyl benzoate on a C18 column.

Protocol 3: ¹H NMR Spectroscopy for Isomer Differentiation

NMR spectroscopy is an excellent tool for the structural verification and differentiation of isomers without chromatographic separation.[6]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample: Approximately 5-10 mg of the this compound mixture.

Methodology:

  • Sample Preparation: Dissolve the sample in ~0.7 mL of deuterated solvent and transfer it to an NMR tube.[6]

  • Data Acquisition: Acquire a ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis & Interpretation:

    • n-Pentyl Benzoate: Expect a characteristic triplet for the terminal methyl group (-CH₃) around 0.9 ppm and a triplet for the methylene (B1212753) group attached to the oxygen (-O-CH₂-) around 4.3 ppm. The other methylene groups will appear as multiplets in between.

    • iso-Pentyl Benzoate: Expect a characteristic doublet for the two terminal methyl groups (-CH(CH₃)₂) around 0.95 ppm. The methylene group attached to the oxygen (-O-CH₂-) will appear as a triplet around 4.3 ppm, but the adjacent methylene and methine protons will create more complex splitting patterns compared to the n-pentyl isomer. The key differentiating feature is the doublet for the six equivalent methyl protons in the iso-pentyl structure versus the triplet for the three methyl protons in the n-pentyl structure.

Isomeric Purity Analysis Workflow

The selection of an appropriate analytical method is a critical step in isomeric purity analysis. The following diagram illustrates a typical workflow for researchers.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Analytical Method Selection & Execution cluster_data 3. Data Interpretation & Reporting Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Decision Primary Goal? Dissolution->Decision GC Gas Chromatography (GC-MS) (For volatile compounds, high resolution needed) Decision->GC Quantification & Separation HPLC High-Performance Liquid Chromatography (HPLC-UV) (For less volatile compounds or complex matrices) Decision->HPLC Quantification & Separation NMR NMR Spectroscopy (For structural confirmation & absolute quantification) Decision->NMR Identification & Structure Data_Analysis Data Analysis (Peak Integration / Spectral Analysis) GC->Data_Analysis HPLC->Data_Analysis NMR->Data_Analysis Purity_Report Isomeric Purity Report Data_Analysis->Purity_Report

Caption: Workflow for the analysis of this compound isomers.

References

A Comparative Guide to Pentyl Benzoate and Novel Synthetic Esters in Cosmetic and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Pentyl Benzoate against three novel synthetic esters: C12-15 Alkyl Benzoate, Isononyl Isononanoate, and PPG-3 Benzyl Ether Myristate. The information presented herein is intended to assist researchers, scientists, and drug development professionals in the selection of appropriate esters for their specific formulation needs.

Executive Summary

This compound, a traditional ester with a fruity odor, has long been utilized in the fragrance and flavor industries and as a solvent in cosmetic formulations.[1] However, the demand for enhanced sensory experiences, improved performance, and greater formulation flexibility has led to the development of novel synthetic esters. This guide benchmarks this compound against C12-15 Alkyl Benzoate, Isononyl Isononanoate, and PPG-3 Benzyl Ether Myristate, focusing on their physicochemical properties, key performance attributes, and applications in the cosmetic and pharmaceutical sectors.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for this compound and the selected novel synthetic esters. These parameters are critical in determining the suitability of an ester for a particular application, influencing factors such as skin feel, product stability, and active ingredient delivery.

PropertyThis compoundC12-15 Alkyl BenzoateIsononyl IsononanoatePPG-3 Benzyl Ether Myristate
INCI Name This compoundC12-15 Alkyl BenzoateIsononyl IsononanoatePPG-3 Benzyl Ether Myristate
CAS Number 2049-96-968411-27-859219-71-5 / 42131-25-9642443-86-5
Molecular Formula C₁₂H₁₆O₂C₁₉H₃₀O₂ (representative)C₁₈H₃₆O₂Not specified
Appearance Colorless to pale yellow liquidClear, almost colorless liquidColorless or light yellow transparent oily liquidClear, colorless to pale yellow, viscous liquid
Odor Fruity, pleasantFaint or neutralOdorlessLow odor
Viscosity (at 25°C) Not specified< 100 cP[2][3]5.0-8.0 mPa·s[4]Viscous liquid[5]
Refractive Index (at 20°C) 1.50[1]1.4830–1.4870[6]1.437 (at 20°C)[7]High[8]
Saponification Value (mg KOH/g) Not specified169–182[2][3]185–205[4]Not specified
Acid Value (mg KOH/g) Not specified≤ 0.5[2][9]≤ 0.5[4]Not specified
Solubility Insoluble in water; soluble in organic solvents.[1]Oil-soluble, <1% in water.[10]Insoluble in water; soluble in oils and organic solvents.Water-soluble.[5]

Performance Characteristics and Applications

This compound: Primarily valued for its pleasant aroma, this compound serves as a fragrance ingredient and a flavoring agent.[1] Its solvent properties are utilized in various cosmetic and personal care products.[1]

C12-15 Alkyl Benzoate: This is a versatile emollient ester known for its light, non-greasy feel and excellent spreading properties.[11] It is a popular choice in sun care formulations due to its ability to solubilize and disperse UV filters effectively.[6][11] Its pigment-dispersing capabilities also make it suitable for color cosmetics.[10]

Isononyl Isononanoate: Recognized for its silky, dry-touch finish, Isononyl Isononanoate is a highly branched ester that provides a rich, creamy feel without being greasy.[12] It is an excellent emollient and is compatible with a wide range of ingredients, including volatile silicones, mineral oils, and vegetable oils.[13] Its ability to reduce the greasy feel of heavier emollients makes it a valuable component in skin care and makeup products.[14]

PPG-3 Benzyl Ether Myristate: This multifunctional emollient ester is often marketed as a silicone alternative, offering a similar shine and feel.[8] It is non-volatile and provides excellent moisturization without a drying effect on the skin.[8] Its high refractive index enhances shine in hair care and lip products.[8] Furthermore, it is a good solubilizer for UV filters and aids in wetting pigments.[15]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of these esters.

1. Determination of Kinematic Viscosity (Based on ASTM D445)

  • Objective: To measure the kinematic viscosity, a fluid's resistance to flow under gravity.

  • Apparatus: Calibrated glass capillary viscometer, temperature-controlled bath, stopwatch.

  • Procedure:

    • The temperature of the bath is set to the desired temperature (e.g., 25°C) and allowed to equilibrate.

    • The ester sample is charged into the viscometer.

    • The viscometer is placed in the temperature-controlled bath and allowed to reach thermal equilibrium.

    • The time taken for the liquid to flow between two marked points on the viscometer is measured using a stopwatch.

    • The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.[16]

  • Significance: Viscosity is a critical parameter for determining the texture and spreadability of a cosmetic or pharmaceutical formulation.

2. Determination of Refractive Index (Based on ASTM D1218)

  • Objective: To measure the refractive index of the liquid ester, which is the ratio of the speed of light in a vacuum to its speed in the substance.

  • Apparatus: Refractometer (e.g., Abbe refractometer), light source (e.g., sodium lamp), temperature control system.

  • Procedure:

    • The refractometer is calibrated using a standard of known refractive index.

    • A small sample of the ester is placed on the prism of the refractometer.

    • The temperature is controlled to the desired value (e.g., 20°C).

    • The instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

    • The refractive index is read directly from the instrument's scale.[17]

  • Significance: The refractive index is useful for quality control and can correlate with other physical properties. In certain applications, like lip gloss, a high refractive index can contribute to a high shine.

3. Determination of Water Solubility (Based on OECD Guideline 105)

  • Objective: To determine the saturation concentration of the ester in water at a given temperature.

  • Apparatus: Flask with a stirrer, temperature-controlled water bath, analytical balance, filtration or centrifugation equipment, and a suitable analytical method for quantification (e.g., chromatography).

  • Procedure (Flask Method):

    • An excess amount of the ester is added to a flask containing purified water.

    • The flask is agitated in a temperature-controlled bath for a sufficient time to reach equilibrium (e.g., 24-48 hours).

    • The mixture is then filtered or centrifuged to separate the undissolved ester.

    • The concentration of the ester in the clear aqueous phase is determined using an appropriate analytical technique.[18][19][20]

  • Significance: Water solubility is a fundamental property that influences an ingredient's behavior in aqueous formulations and its potential environmental fate.

Visualizations

Experimental_Workflow_Solubility Experimental Workflow for Solubility Determination (OECD 105) start Start prep Prepare Ester-Water Mixture (Excess Ester) start->prep 1. agitate Agitate in Temp-Controlled Bath (e.g., 24-48h at 20°C) prep->agitate 2. separate Separate Phases (Filtration/Centrifugation) agitate->separate 3. analyze Analyze Aqueous Phase (e.g., HPLC, GC) separate->analyze 4. result Determine Solubility (mg/L) analyze->result 5. Ester_Selection_Logic Logical Flow for Ester Selection start Application Requirement fragrance Fragrance/Flavoring start->fragrance Primary Function sunscreen Sunscreen Formulation start->sunscreen Primary Function skin_feel Light, Non-Greasy Skin Feel start->skin_feel Sensory Attribute silicone_alt Silicone Alternative (High Shine) start->silicone_alt Performance Goal pentyl_benzoate This compound fragrance->pentyl_benzoate c1215_benzoate C12-15 Alkyl Benzoate sunscreen->c1215_benzoate skin_feel->c1215_benzoate isononyl Isononyl Isononanoate skin_feel->isononyl ppg3_myristate PPG-3 Benzyl Ether Myristate silicone_alt->ppg3_myristate

References

A Comparative Guide to the Inter-laboratory Analysis of Pentyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Pentyl benzoate (B1203000). The information presented is collated from various scientific studies and is intended to assist researchers and analytical chemists in selecting and implementing appropriate analytical techniques. This document details experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), presents comparative performance data, and visualizes the analytical workflows.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the performance characteristics of GC-MS and HPLC methods for the analysis of Pentyl benzoate, as reported in various studies. It is important to note that a direct inter-laboratory comparison study dedicated solely to this compound was not found in the public domain; therefore, the data presented is a compilation from independent method validation studies.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance

ParameterReported Value/RangeMatrixReference
Column DB-WAX (30 m x 0.32 mm x 0.5 µm)Cheese[1]
5% phenyl, 95% dimethylpolysiloxane (30 m x 0.25 mm x 0.25 µm)Fruit Brandies[2]
Linearity (Correlation Coefficient) 0.9811 - 0.9925Fruit Brandies[2]
Limit of Quantification (LOQ) 6-98 µg/LFruit Brandies[2]
Relative Standard Deviation (RSD) 1.5 - 6.9%Fruit Brandies[2]
Repeatability 4.25 - 19.66%Fruit Brandies[2]

Table 2: High-Performance Liquid Chromatography (HPLC) Method Performance

ParameterReported Value/RangeMatrix/AnalytesReference
Column Newcrom R1, Newcrom C18General[3]
BO C18 (100 x 2 mm, 1.8 µm)General[4]
Linearity (Correlation Coefficient) > 0.997 (for similar compounds - parabens)Pharmaceuticals/Cosmetics[5]
Limit of Detection (LOD) 0.12 mg (for related phenolic compounds)Plant Bark Extract[6][7]
Limit of Quantification (LOQ) 0.39 mg (for related phenolic compounds)Plant Bark Extract[6][7]
Precision (%RSD) < 3.5% (for similar compounds - parabens)Pharmaceuticals/Cosmetics[5]
Accuracy (Recovery) 82% to 96% (for sodium benzoate)Food[8]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a generalized procedure based on methods described for the analysis of volatile compounds in complex matrices.[1][2]

1. Sample Preparation (HS-SPME - Headspace Solid-Phase Microextraction)

  • Accurately weigh a known amount of the sample into a headspace vial.

  • If necessary, add an internal standard.

  • Seal the vial with a PTFE/silica gel septum.

  • Equilibrate the sample at a specific temperature (e.g., 40°C) for a set time (e.g., 20 minutes) to allow volatiles to partition into the headspace.[9]

  • Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 60 minutes) at the same temperature.[9]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.[10]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[11]

  • Injector: Split/splitless inlet. Set to 250°C in splitless mode for SPME desorption.[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[2]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: Increase to 240°C at a rate of 6°C/min.

    • Hold at 240°C for 5 minutes.

    • Ramp 2: Increase to 303°C at a rate of 7°C/min.

    • Hold at 303°C for 1 minute.[2]

  • MS Detector:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

3. Data Analysis

  • Identify this compound based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

  • Quantify using the peak area, either through an external standard calibration curve or relative to an internal standard.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on reverse-phase HPLC methods suitable for the analysis of benzoate esters.[3][4][12]

1. Sample Preparation

  • Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., acetonitrile/water mixture).

  • Filter the sample through a 0.45 µm syringe filter to remove particulate matter before injection.

2. HPLC Instrumentation and Conditions

  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[12]

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase:

    • A: Water with 0.1% formic acid.[11]

    • B: Acetonitrile with 0.1% formic acid.

  • Elution Mode: Gradient elution.

    • 0-2 min: 65% - 90% B.

    • 2-3 min: Hold at 90% B.

    • 3-3.1 min: Return to 65% B and re-equilibrate.[4]

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30°C.

  • Detector: UV detection at 254 nm.[11]

  • Injection Volume: 10 µL.[11]

3. Data Analysis

  • Identify this compound by its retention time compared to a reference standard.

  • Quantify using a calibration curve generated from the peak areas of a series of standard solutions of known concentrations.

Mandatory Visualization

GCMS_Workflow A Sample Preparation (HS-SPME) B GC Inlet (Desorption) A->B Introduce Sample C GC Column (Separation) B->C Vaporization D MS Detector (Ionization & Detection) C->D Elution E Data Acquisition D->E Signal F Data Analysis (Quantification) E->F Chromatogram

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Experimental Workflow.

HPLC_Workflow A Sample Preparation (Dissolution & Filtration) B Autosampler (Injection) A->B Load Sample C HPLC Column (Separation) B->C Inject D UV Detector (Detection) C->D Elution E Data Acquisition D->E Signal F Data Analysis (Quantification) E->F Chromatogram

Caption: High-Performance Liquid Chromatography (HPLC) Experimental Workflow.

References

Safety Operating Guide

Proper Disposal of Pentyl Benzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of pentyl benzoate (B1203000) is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage pentyl benzoate waste, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

This compound is classified as a combustible liquid that can cause skin and eye irritation and is harmful to aquatic life with long-lasting effects.[1] Therefore, proper handling and personal protective equipment (PPE) are paramount. Before initiating any disposal procedures, ensure you are in a well-ventilated area and equipped with the following PPE:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Protective Clothing: A lab coat or other appropriate protective clothing to prevent skin exposure.[2]

In case of accidental exposure, follow these first-aid measures:

  • Skin Contact: Wash the affected area thoroughly with soap and water.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1]

  • Inhalation: Move to an area with fresh air.

  • Ingestion: Rinse the mouth with water and seek immediate medical attention.[1]

Quantitative Data Summary

The following table summarizes the key quantitative and qualitative properties of this compound relevant to its safe handling and disposal.

PropertyValueReference
Chemical Formula C12H16O2[1]
CAS Number 2049-96-9[1]
Molecular Weight 192.25 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Flash Point 115 °C (closed cup)[1]
Boiling Point 277 °C[1]
Solubility Insoluble in water; soluble in organic solvents[1]
GHS Classification Flammable liquid, Category 3; Skin irritation, Category 2; Eye irritation, Category 2A; Aquatic Chronic 3[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste through your institution's Environmental Health and Safety (EHS) program.[3] Do not dispose of this compound down the drain or in regular trash.

1. Waste Collection and Segregation:

  • Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[3] The container must have a secure cap or lid.

  • Segregation: Store this compound waste separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

2. Labeling of Waste Container:

  • Hazardous Waste Label: As soon as you begin collecting waste in the container, affix a "Hazardous Waste" label provided by your EHS department.[3][4]

  • Content Identification: Clearly write the full chemical name, "this compound," on the label. Do not use abbreviations or chemical formulas.[3] If it is a mixture, list all components and their approximate percentages.

  • Contact Information: Include the name and contact information of the principal investigator or responsible person, as well as the laboratory location (building and room number).[3]

3. Storage of Waste:

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory.

  • Containment: It is best practice to store the waste container in secondary containment to prevent the spread of material in case of a leak.[4]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[5]

4. Disposal Request and Pickup:

  • Request Form: Once the container is full or you are ready for disposal, complete a hazardous waste disposal request form as required by your institution's EHS office.[3]

  • Pickup: EHS personnel will then collect the properly labeled and sealed waste container from your laboratory for final disposal in accordance with local, regional, and national regulations.[1][2]

Disposal of Contaminated Materials

Any materials, such as absorbent pads, gloves, or empty containers, that are contaminated with this compound must also be disposed of as hazardous waste.

  • Solid Waste: Place contaminated solid materials in a designated solid hazardous waste container and label it accordingly.

  • Empty Containers: An empty container that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4][5] After triple-rinsing, the container can often be disposed of as regular trash, but you should confirm this with your institution's EHS guidelines.[5]

Experimental Workflow for this compound Disposal

PentylBenzoateDisposal cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal Process PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Ensure Good Ventilation Collect Collect this compound Waste in a Compatible Container Ventilation->Collect Label Label Container with 'Hazardous Waste' & Contents Collect->Label Spill Spill or Exposure Occurs Collect->Spill Store Store in Designated Satellite Accumulation Area Label->Store Request Submit Hazardous Waste Disposal Request to EHS Store->Request Pickup EHS Pickup for Proper Disposal Request->Pickup FirstAid Follow First Aid Procedures (Wash Skin, Rinse Eyes) Spill->FirstAid Report Report Incident to Supervisor FirstAid->Report

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pentyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Pentyl benzoate (B1203000), a common fragrance and flavor ingredient also utilized in various chemical formulations. Adherence to these procedures will minimize risks and ensure safe operational conduct and disposal.

Chemical Identifier:

  • Name: Pentyl benzoate

  • Synonyms: n-Amyl benzoate, Benzoic acid pentyl ester[1]

  • CAS Number: 2049-96-9[1]

  • Molecular Formula: C12H16O2[1]

  • Molecular Weight: 192.25 g/mol [1]

Immediate Safety and Hazard Information

This compound is classified as a combustible liquid that can cause skin and eye irritation.[1] It is also harmful to aquatic life with long-lasting effects.[1] Understanding these hazards is the first step in safe handling.

Hazard Classification Summary:

Hazard ClassCategoryGHS Hazard Statement
Flammable LiquidsCategory 3Combustible liquid
Skin Corrosion/IrritationCategory 2Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation
Hazardous to the Aquatic Environment, Long-term HazardChronic 3Harmful to aquatic life with long lasting effects

Data sourced from a Material Safety Data Sheet for this compound.[1]

Physical Properties:

PropertyValue
AppearanceColorless to pale yellow liquid[1]
OdorFruity, floral, balsamic[1]
Boiling Point277 °C[1]
Flash Point115 °C (closed cup)[1]
SolubilityInsoluble in water; soluble in organic solvents[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following PPE is mandatory when handling this compound:

  • Hand Protection: Wear protective gloves. Inspect gloves before use and remove them with care to avoid skin contamination.[2]

  • Eye Protection: Chemical safety goggles or glasses with side shields that comply with European Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133 are required.[3][4]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[2][3] In cases of potential splashing, an apron may be advisable.

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[2][3] However, if ventilation is inadequate or if mists/vapors are generated, use a NIOSH/MSHA approved respirator.[4]

PPE_Protocol body_hands body_hands ppe_gloves ppe_gloves body_hands->ppe_gloves body_eyes body_eyes ppe_goggles ppe_goggles body_eyes->ppe_goggles body_skin body_skin ppe_clothing ppe_clothing body_skin->ppe_clothing body_respiratory body_respiratory ppe_respirator ppe_respirator body_respiratory->ppe_respirator Conditional

Step-by-Step Handling and Storage Procedures

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area.[1] A chemical fume hood is recommended.

  • Avoid Contact: Take measures to avoid contact with skin and eyes, and do not breathe in vapors or mists.[1][2]

  • Grounding: If transferring large quantities, ground and bond containers to prevent static discharge.

  • Hygiene: Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly after handling.[4]

Storage:

  • Container: Store in a tightly closed container in a cool, dry, well-ventilated area.[1]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[2][3]

  • Temperature: Avoid exposure to heat, sparks, and open flames.[1]

Emergency and Disposal Plans

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical attention.[5]

  • Inhalation: Move to fresh air. If you feel unwell, seek medical advice.[5]

  • Ingestion: Clean mouth with water. Do not induce vomiting. Get medical attention.[2]

Spill and Leak Cleanup:

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an inert absorbent material (e.g., sand, silica (B1680970) gel, universal binder) to soak up the spill.[3]

  • Collect: Place the absorbed material into a suitable, closed container for disposal.[3]

  • Clean: Clean the affected area thoroughly.

Disposal:

Dispose of this compound and its container in accordance with local, regional, and national regulations.[1][5] Do not release it into the environment.[1] Entrust disposal to a licensed waste disposal company.[5]

Handling_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Assess Risks & Review SDS B Don Appropriate PPE A->B C Ensure Proper Ventilation B->C D Handle in Ventilated Area C->D E Avoid Contact and Inhalation D->E F Store in Cool, Dry Place E->F G Contain Spills with Absorbent F->G In case of spill/waste H Collect Waste in Labeled Container G->H I Dispose via Licensed Contractor H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.